Cyclohexyl 5-bromo-2-chlorobenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701260-15-3 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl 5-bromo-2-chlorobenzamide
This guide provides a comprehensive technical overview for the synthesis and characterization of Cyclohexyl 5-bromo-2-chlorobenzamide, a substituted benzamide of interest to researchers and professionals in drug development and chemical synthesis. The document outlines the strategic approach to its synthesis, detailed experimental protocols, and a full suite of characterization methodologies to ensure the identity and purity of the final compound.
Introduction and Strategic Importance
This compound (also known as N-cyclohexyl-5-bromo-2-chlorobenzamide) is a halogenated aromatic amide. The presence of bromine and chlorine atoms on the phenyl ring, coupled with the cyclohexyl amide moiety, imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Halogenated organic compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals, where the halogen atoms can influence metabolic stability, binding affinity, and membrane permeability. This guide serves as a practical resource for the reliable synthesis and rigorous characterization of this compound. The molecular formula for this compound is C₁₃H₁₅BrClNO, and its molecular weight is 316.62 g/mol [1].
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the reactive intermediate, 5-bromo-2-chlorobenzoyl chloride, from the corresponding carboxylic acid. The second step is the amidation of this acyl chloride with cyclohexylamine.
Part 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
The conversion of a carboxylic acid to its more reactive acyl chloride derivative is a common and efficient strategy for amide bond formation. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.
Experimental Protocol:
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound
The final step is the nucleophilic acyl substitution reaction between the synthesized 5-bromo-2-chlorobenzoyl chloride and cyclohexylamine.
Experimental Protocol:
-
Dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Cool the amine solution in an ice bath and slowly add the solution of 5-bromo-2-chlorobenzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.2 - 7.8 | m | 3H |
| Amide NH | ~6.0 - 8.0 | br s | 1H |
| Cyclohexyl CH-N | ~3.8 - 4.0 | m | 1H |
| Cyclohexyl CH₂ | ~1.0 - 2.1 | m | 10H |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | 135 - 140 |
| Cyclohexyl C-N | 48 - 52 |
| Cyclohexyl CH₂ | 24 - 34 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Due to the presence of chlorine and bromine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
¹⁹Br and ⁸¹Br have nearly equal natural abundance (50.7% and 49.3%, respectively).
-
³⁵Cl and ³⁷Cl have a natural abundance ratio of approximately 3:1.
This will result in a complex isotopic cluster for the molecular ion (M⁺) and any fragments containing both halogens. The expected molecular ion peaks would be observed around m/z 315, 317, and 319.
Visualizing the Synthesis and Workflow
To better illustrate the process, the following diagrams outline the synthesis reaction and the overall experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Sources
An In-depth Technical Guide to Cyclohexyl 5-bromo-2-chlorobenzamide
CAS Number: 701260-15-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexyl 5-bromo-2-chlorobenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, synthesis, putative properties, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Chemical Identity
This compound is a halogenated N-substituted benzamide. Its core structure consists of a dichlorinated and brominated benzene ring attached to a cyclohexyl group via an amide linkage.
| Property | Value | Source |
| CAS Number | 701260-15-3 | [1] |
| Molecular Formula | C₁₃H₁₅BrClNO | [1] |
| Molecular Weight | 316.6 g/mol | [1] |
| PubChem CID | 977951 | [1] |
| Purity | Typically available at 98% |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];// Benzene Ring N1 [pos="0,1!", label=""]; N2 [pos="-0.87,0.5!", label=""]; N3 [pos="-0.87,-0.5!", label=""]; N4 [pos="0,-1!", label=""]; N5 [pos="0.87,-0.5!", label=""]; N6 [pos="0.87,0.5!", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;
// Substituents on Benzene Ring C [pos="0,2!", label="C", fontcolor="#202124"]; O [pos="-0.5,2.5!", label="O", fontcolor="#EA4335"]; NH [pos="0.5,2.5!", label="NH", fontcolor="#4285F4"]; Cl [pos="-1.74,1!", label="Cl", fontcolor="#34A853"]; Br [pos="0,-2!", label="Br", fontcolor="#EA4335"];
// Cyclohexyl Group C1 [pos="1.5,3.2!", label=""]; C2 [pos="2.37,2.7!", label=""]; C3 [pos="2.37,1.7!", label=""]; C4 [pos="1.5,1.1!", label=""]; C5 [pos="0.63,1.7!", label=""]; C6 [pos="0.63,2.7!", label=""];
// Bonds N1 -- C; C -- O [style=double]; C -- NH; N2 -- Cl; N4 -- Br; NH -- C5; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Invisible edges for layout edge [style=invis]; C5 -- NH; }
Figure 1: Chemical Structure of this compound.
Synthesis and Mechanism
The synthesis of this compound typically proceeds through the formation of an amide bond between 5-bromo-2-chlorobenzoic acid and cyclohexylamine. This reaction is a standard procedure in organic synthesis and can be achieved via several methods, most commonly by activating the carboxylic acid.
Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic acid
The starting material, 5-bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs.[2][3][4] Its synthesis has been reported through multiple routes, often involving the bromination of 2-chlorobenzoic acid.[5]
Amide Bond Formation: A Plausible Synthetic Protocol
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chlorobenzoic acid (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Addition of Amine: Add cyclohexylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Coupling Agent: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Figure 2: General workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
Specific experimental data for the physicochemical properties of this compound are not extensively reported. However, properties can be estimated based on the analysis of its structural analogue, N-cyclohexylbenzamide.[6]
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Likely a solid at room temperature. N-cyclohexylbenzamide has a melting point of 145 °C. | The presence of halogen atoms may influence the melting point. |
| Boiling Point | High boiling point, likely decomposes before boiling at atmospheric pressure. | Typical for compounds of this molecular weight and structure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[6] | The cyclohexyl and aromatic rings contribute to its hydrophobicity. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the disubstituted benzene ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with substitutions influencing their chemical shifts), and the carbons of the cyclohexyl ring.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic pattern for the molecular ion and bromine/chlorine-containing fragments.
Biological Activity and Potential Applications
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[6] Halogenation of the benzamide ring can significantly modulate the biological activity.[2]
While specific biological data for this compound is not currently available in published literature, its structural features suggest potential for biological activity. The presence of the halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability.
Further research is warranted to explore the biological profile of this compound. Screening against various biological targets, such as enzymes and receptors, could uncover potential therapeutic applications.
Figure 3: A logical workflow for the biological evaluation of this compound.
Safety and Handling
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its biological evaluation. As with any novel compound, further experimental work is necessary to fully elucidate its physicochemical properties, spectroscopic data, and biological activity.
References
-
PubChem. N-Cyclohexylbenzamide. [Link]
-
ChemSynthesis. N-cyclohexylbenzamide. [Link]
-
PubChem. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Cyclohexyl bromide, 99%. [Link]
-
PubMed. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]
- Patsnap. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
-
PMC. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. [Link]
-
Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]
-
WIPO Patentscope. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. [Link]
-
NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
-
EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide CAS#: 951884-99-4. [Link]
-
PubChem. 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide. [Link]
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzamide. [Link]
-
WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
-
NIST WebBook. 5-Bromo-2-chlorobenzoic acid. [Link]
-
NIST WebBook. Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. N-cyclohexyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" mechanism of action prediction
An In-Depth Technical Guide to Predicting the Mechanism of Action for Cyclohexyl 5-bromo-2-chlorobenzamide
Introduction: From Structure to Function
This compound is a synthetic small molecule with a defined structure, yet its biological activity and mechanism of action (MoA) remain uncharacterized in public scientific literature.[1][2] The process of elucidating a novel compound's MoA is a cornerstone of modern drug discovery, transforming a simple chemical entity into a potential therapeutic agent or a valuable research tool.[3] This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to predict, identify, and validate the MoA of this compound.
The approach detailed herein is an integrated workflow, commencing with cost-effective computational predictions to generate initial hypotheses and progressing to rigorous experimental validation techniques.[4][5] We will explore the rationale behind selecting specific methodologies, from broad, unbiased screening to targeted, high-confidence validation, ensuring a scientifically sound and efficient investigation. The substituted benzamide scaffold is known to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs) like dopamine receptors, and enzymes such as kinases and histone deacetylases (HDACs), providing a logical starting point for our predictive analysis.[6][7][8][9]
Part 1: In-Silico Target Prediction — Generating Testable Hypotheses
The initial phase of any MoA investigation for a novel compound should be computational, as it allows for rapid, low-cost hypothesis generation.[10][11] These in-silico methods leverage vast databases of known drug-target interactions, chemical structures, and bioactivity data to predict potential protein targets.[4][12]
The core principle is "guilt-by-association": a novel compound is likely to share targets with known molecules that have similar structural or physicochemical properties.[13] For this compound, we will employ a dual-pronged computational strategy.
Ligand-Based and Network-Based Approaches
These methods do not require a 3D structure of the target protein. Instead, they rely on the structure of the ligand itself and its similarity to compounds with known targets.
-
Similarity and Substructure Analysis: By comparing the chemical fingerprints of our query compound to large databases like ChEMBL and PubChem, we can identify known drugs with similar scaffolds.[12] Given the benzamide core, initial searches would focus on libraries of kinase inhibitors, GPCR modulators, and other known benzamide-binding proteins.[6][7]
-
Network-Based Inference: Advanced methods like balanced substructure-drug-target network-based inference (bSDTNBI) use resource diffusion processes within a complex network of chemical substructures, known drugs, and their targets to prioritize new interactions.[10][11] This can reveal non-obvious connections missed by simple similarity searches.
Structure-Based Approaches: Reverse Docking
When high-quality 3D protein structures are available, reverse docking can be a powerful predictive tool.[14][15] The compound is computationally screened against a library of 3D protein binding sites to identify those where it can bind with high affinity.[16]
-
Workflow: The 3D structure of this compound is docked against a panel of potential target binding pockets (e.g., the ATP-binding site of all human kinases).
-
Scoring and Interpretation: Docking algorithms calculate a binding energy score. Targets with the most favorable scores are prioritized for experimental validation.[15]
Workflow for In-Silico Prediction
The following diagram illustrates the workflow for generating a list of putative biological targets.
Caption: A workflow diagram for Kinobeads-based competitive profiling.
Experimental Protocol: Kinobeads Competitive Pulldown
-
Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T) and harvest cells. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a native protein extract.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control. Incubate for 1 hour at 4°C. [17]3. Kinobeads Pulldown: Add Kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C to allow kinases not bound by the test compound to bind to the beads. [18]4. Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification. [19]7. Data Analysis: Identify proteins whose binding to the Kinobeads is reduced in a dose-dependent manner by the test compound. These are the direct, competitive targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
While proteomics can identify binding partners in a lysate, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. CETSA is the gold-standard method for this purpose. [20][21]The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [22] Experimental Protocol: In-Cell CETSA with Western Blot Readout
-
Cell Treatment: Culture cells in multiple small aliquots. Treat with either the test compound at a fixed concentration (e.g., 10 µM) or a DMSO vehicle control for 1-2 hours.
-
Heating Step: Place the cell suspensions in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes. [22]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot with a target-specific antibody.
-
Data Analysis: Plot the band intensity (soluble protein) against temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement. [23][24]
Caption: Hypothetical pathway inhibited by the compound and corresponding assays.
Part 3: Functional Characterization and Pathway Analysis
Confirming target binding is only part of the MoA. The final step is to understand the functional consequences of this interaction. If, for example, CETSA and Kinobeads validate a kinase like CDK9 as a primary target, the subsequent experiments would focus on the CDK9 signaling pathway.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can be used to measure changes in phosphorylation on downstream substrates of the target kinase, confirming functional inhibition of the pathway.
-
Gene Expression Profiling: Techniques like RNA-Seq can reveal global changes in gene expression resulting from target engagement, providing a comprehensive view of the compound's cellular impact. [12]* Phenotypic Assays: Finally, cell-based assays are used to connect the molecular mechanism to a cellular phenotype. If CDK9 is inhibited, one would expect to see an effect on cell proliferation. An MTT assay can be used to measure the compound's effect on cell viability and determine its IC50 value. [25] Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway (e.g., a hematological cancer cell line for CDK9) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and iterative experimental validation. By integrating computational prediction with unbiased proteomic screening and targeted biophysical and functional assays, researchers can build a high-confidence model of the compound's MoA. This integrated workflow not only de-risks the progression of small molecules in the drug discovery pipeline but also provides invaluable tools for dissecting complex biological pathways.
References
- The Computational Revolution in Small Molecule Drug Discovery. (2024).
- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017).
- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. (n.d.). Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- In silico prediction of chemical mechanism of action via an improved network‐based inference method. (n.d.). PMC - NIH.
- Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015).
- In silico prediction of chemical mechanism-of-action via an improved network-based inference method. (n.d.).
- Computational Approach for Drug Target Identific
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix.
- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. (n.d.). Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC.
- Small-molecule Target and Pathway Identific
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Systematic computational strategies for identifying protein targets and lead discovery. (n.d.). NIH.
- The Influence of N-Substituents on Benzamide Activity: A Comparative Analysis for Drug Discovery Professionals. (n.d.). Benchchem.
- Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). Pelago Bioscience.
- This compound. (n.d.). PubChem.
- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed.
- A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central.
- Discovery of Substituted Benzamides as Follicle Stimulating Hormone Receptor Allosteric Modul
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis.
- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)
- Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. (2024). PubMed Central.
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central.
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. (n.d.). Benchchem.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.).
- This compound. (n.d.). LabSolu.
- 5-Bromo-2-chlorobenzamide. (n.d.). Benchchem.
- Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide. (n.d.). Benchchem.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide. (n.d.). Benchchem.
- 5-bromo-N-cyclohexyl-2-fluorobenzamide CAS#:. (n.d.). ChemicalBook.
Sources
- 1. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 13. biotech-asia.org [biotech-asia.org]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of Cyclohexyl 5-bromo-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] The chemical versatility of the benzamide core, allowing for diverse substitutions on both the aromatic ring and the amide nitrogen, enables the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet under-researched derivative: This compound . While direct biological data for this compound is scarce in published literature[2], its structural components—a di-halogenated benzamide and an N-cyclohexyl group—are present in numerous molecules with well-documented pharmacological activities.
This document serves as a predictive framework for researchers, hypothesizing potential biological activities for this compound based on established structure-activity relationships (SAR) of analogous compounds. We will deconstruct the molecule into its core components, propose potential therapeutic targets, and provide detailed, self-validating experimental protocols to systematically investigate these hypotheses.
Molecular Scaffolding Analysis: Predicting Activity from Structure
The potential bioactivity of this compound can be inferred by examining its three key structural features: the 2-chlorobenzamide core, the 5-bromo substituent, and the N-cyclohexyl moiety.
-
The 2-Chlorobenzamide Core: The benzamide framework is a known pharmacophore in many enzyme inhibitors and receptor antagonists.[3] The chlorine atom at the ortho-position (2-position) significantly influences the molecule's electronic and steric properties. This can modulate binding affinity to biological targets and affect the overall conformation of the molecule.[4] Derivatives of 2-chlorobenzamide have been investigated for antimicrobial and cytotoxic activities.[4][5]
-
The 5-Bromo Substituent: The addition of a bromine atom at the 5-position further enhances the lipophilicity and electron-withdrawing nature of the aromatic ring. Halogenation is a common strategy in drug design to improve membrane permeability and metabolic stability.[6] The presence of both bromo and chloro groups makes this a versatile intermediate for further chemical modification via cross-coupling reactions, but also suggests a potential for enhanced biological potency.[7]
-
The N-Cyclohexyl Group: The cyclohexyl group connected to the amide nitrogen adds a bulky, lipophilic character to the molecule. Cyclohexylamine and its derivatives are found in compounds with diverse biological activities, including antimicrobial, acetylcholinesterase inhibitory, and antiproliferative effects.[8] This group can play a crucial role in anchoring the molecule within the hydrophobic pockets of target proteins, thereby influencing binding affinity and selectivity. For instance, N-cyclohexyl derivatives have been explored as inhibitors of cyclin-dependent kinase 12 (CDK12).[9]
Hypothesized Biological Activities and Potential Targets
Based on the structural analysis of this compound, we can postulate several potential biological activities.
Anticancer Activity via Kinase or HDAC Inhibition
Rationale: The benzamide scaffold is a key feature in numerous inhibitors of enzymes crucial for cancer cell proliferation, such as tyrosine kinases and histone deacetylases (HDACs).[1][3] Halogenated benzamides, in particular, have demonstrated significant cytotoxic potential against various cancer cell lines.[5] HDACs are a validated target for benzamide derivatives, where the amide group interacts with the zinc ion in the enzyme's active site.[10]
Potential Signaling Pathway:
Caption: Hypothesized inhibition of HDAC by the topic compound, leading to apoptosis.
Antimicrobial Activity via FtsZ Polymerization Inhibition
Rationale: Halogenated aromatic compounds are known to possess antimicrobial properties.[3][6] A well-established target for benzamide-like structures is the bacterial cell division protein FtsZ.[11] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring during bacterial cytokinesis. Its inhibition prevents cell division and leads to bacterial death. The structural features of this compound may allow it to bind to the active site of FtsZ.
Proposed Experimental Validation Workflows
To empirically test the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended.
Workflow 1: In Vitro Cytotoxicity Screening
This workflow is designed to assess the potential anticancer activity of the compound.
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the compound.
Detailed Protocol: MTT Assay for Cell Viability [11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HeLa for cervical) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow 2: Antimicrobial Susceptibility Testing
This workflow determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Detailed Protocol: Broth Microdilution Method
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Adjust the overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Potential SAR Insights
Table 1: Hypothetical Biological Activity Data
| Biological Assay | Target Organism/Cell Line | Endpoint | Hypothetical Result |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 21.8 µM |
| Antimicrobial | S. aureus (Gram-positive) | MIC | 32 µg/mL |
| Antimicrobial | E. coli (Gram-negative) | MIC | >128 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | 45.6 µM |
Interpretation:
-
The hypothetical IC₅₀ values in the mid-micromolar range against cancer cell lines would suggest moderate anticancer potential, warranting further investigation into the mechanism (e.g., kinase or HDAC inhibition assays).
-
The selective activity against S. aureus over E. coli is common for compounds struggling with outer membrane penetration in Gram-negative bacteria and could guide future chemical modifications to improve broad-spectrum activity.
-
The moderate AChE inhibition suggests a potential, albeit likely weaker, neuroactive profile.
Future Directions and Conclusion
Should initial screenings yield promising results, the logical next steps would involve:
-
Mechanism of Action Studies: Conducting specific enzyme inhibition assays (e.g., HDAC1 activity assay) or FtsZ polymerization assays to confirm the molecular target.[10][11]
-
Lead Optimization: Synthesizing analogs to establish a clear structure-activity relationship. For example, modifying the cyclohexyl group or altering the halogen positions could significantly improve potency and selectivity.
-
In Vivo Efficacy Studies: Testing promising candidates in animal models to evaluate their therapeutic potential and pharmacokinetic properties.
References
- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH.
- Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
- 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. Benchchem.
- Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elong
- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. Benchchem.
- This compound | C13H15BrClNO | CID 977951. PubChem.
- Synthesis and biological activity of cyclohexylamine deriv
- 3-Chlorobenzamide | 618-48-4. Benchchem.
- Cyclohexylamine. Wikipedia.
- Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed.
- This compound.
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
- US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide deriv
- 5-Bromo-2-chlorobenzamide | High-Purity Reagent. Benchchem.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Potential Biological Activity of 4-Chlorobenzamide Deriv
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem - NIH.
- MedChemComm. RSC Publishing Home.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide deriv
- 5-bromo-N-cyclohexyl-2-fluorobenzamide CAS#:. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility of Cyclohexyl 5-bromo-2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Cyclohexyl 5-bromo-2-chlorobenzamide, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive public data on its solubility, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers. It outlines the predicted solubility profile based on structural analysis and provides detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to investigate and apply the solubility properties of this compound in their work.
Introduction: Physicochemical Profile of this compound
This compound is a substituted benzamide with the molecular formula C₁₃H₁₅BrClNO and a molecular weight of 316.62 g/mol .[1] Its structure, featuring a halogenated aromatic ring and a cyclohexyl amide moiety, suggests a predominantly nonpolar character, which is a critical determinant of its solubility. The presence of bromine and chlorine atoms increases the molecular weight and hydrophobicity, while the amide group offers a site for hydrogen bonding, potentially allowing for limited solubility in polar protic solvents. A thorough understanding of its solubility is paramount for applications in drug discovery and development, as solubility directly impacts bioavailability, formulation, and overall therapeutic efficacy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrClNO | PubChem CID: 977951[1] |
| Molecular Weight | 316.62 g/mol | PubChem CID: 977951[1] |
| Appearance | Predicted to be a solid at room temperature. | General knowledge of similar compounds |
| Predicted LogP | >3 | Based on structural analysis |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility.[3] The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The amide group in this compound can act as both a hydrogen bond donor and acceptor. This allows for some interaction with protic solvents. However, the large, nonpolar cyclohexyl and halogenated phenyl groups are expected to significantly limit solubility in highly polar solvents like water. In alcohols, the alkyl chains of the solvent can interact more favorably with the nonpolar regions of the solute, leading to potentially greater, though still limited, solubility compared to water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the N-H bond of the amide. Their ability to solvate the hydrophobic portions of the molecule is generally better than that of polar protic solvents, suggesting a higher likelihood of solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): Given the significant hydrophobic character of this compound, it is predicted to have its highest solubility in nonpolar organic solvents.
Computational models, such as those based on the General Solubility Equation (GSE) or Abraham's Solvation Equation, can provide quantitative predictions of solubility, though experimental verification is crucial.[4][5][6]
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, empirical determination is essential. The following section details the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility and a high-throughput method for assessing kinetic solubility.[7][8]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature and is considered the benchmark for solubility measurements.[7][9]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter material that does not interact with the compound or the solvent (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the preferred analytical technique due to its specificity and ability to detect impurities or degradation products.[2]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Dilute the saturated solution as necessary to fall within the linear range of the calibration curve.
-
Calculate the solubility from the measured concentration.
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for rapid screening of compounds.[8]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Monitoring: The formation of a precipitate upon addition of the aqueous buffer indicates that the kinetic solubility limit has been exceeded. This can be detected by visual inspection or, more quantitatively, by nephelometry, which measures light scattering due to suspended particles.
-
Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
Solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.
Table 2: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Method |
| Polar Protic | Water | Very Low | To be determined | Shake-Flask |
| Ethanol | Low to Moderate | To be determined | Shake-Flask | |
| Methanol | Low to Moderate | To be determined | Shake-Flask | |
| Polar Aprotic | DMSO | High | To be determined | Shake-Flask |
| DMF | High | To be determined | Shake-Flask | |
| Acetonitrile | Moderate | To be determined | Shake-Flask | |
| Nonpolar | Toluene | High | To be determined | Shake-Flask |
| Hexane | Moderate to High | To be determined | Shake-Flask | |
| Aqueous Buffer | PBS (pH 7.4) | Very Low | To be determined | Kinetic |
Conclusion
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- Benzamide - Solubility of Things. (n.d.). Solubility of Things.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- This compound. (n.d.). PubChem.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). PubMed.
- Mechanistically-Transparent Models for Predicting Aqueous Solubility of Rigid, Slightly Flexible, and Very Flexible Drugs (MW < 2000) – Accuracy near that of Random Forest Regression. (2023).
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). PMC - NIH.
Sources
- 1. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Characterization of Cyclohexyl 5-bromo-2-chlorobenzamide: A Technical Guide
Introduction
Cyclohexyl 5-bromo-2-chlorobenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science.[1][2] The precise elucidation of its molecular structure is fundamental to understanding its chemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
This guide will delve into the predicted spectroscopic signatures of the molecule, offering insights into the rationale behind spectral interpretations. Furthermore, it outlines detailed experimental protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Key Features
The molecular structure of this compound comprises a central benzamide core, substituted with a bromine and a chlorine atom on the aromatic ring, and a cyclohexyl group attached to the amide nitrogen. This combination of a rigid aromatic system and a flexible aliphatic ring gives rise to a unique spectroscopic profile.
Sources
An In-depth Technical Guide: Cyclohexyl 5-bromo-2-chlorobenzamide as a Foundational Scaffold for Drug Discovery
Disclaimer: Publicly available scientific literature contains limited specific data regarding the history, discovery, and precise biological activities of Cyclohexyl 5-bromo-2-chlorobenzamide. This guide synthesizes information from closely related analogs and general principles of medicinal chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data and experimental protocols derived from analogous compounds are explicitly noted.
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzamide moiety is a cornerstone, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of substituents onto this core structure can significantly alter its physicochemical properties and biological activity.[1] this compound (PubChem CID: 977951) is a compound of particular interest, embodying a trifecta of structural features ripe for exploration in drug discovery.[2] While this specific molecule is not extensively documented in primary research literature, its constituent parts—the 5-bromo-2-chlorobenzamide core and the N-cyclohexyl group—are well-established pharmacophores.
The 5-bromo-2-chlorobenzamide portion offers a versatile platform for synthetic elaboration. The bromine and chlorine atoms provide distinct handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments to probe structure-activity relationships (SAR).[3] The N-cyclohexyl group, a common motif in pharmaceuticals, enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[4][5] This guide will delve into the synthetic pathways to access this scaffold, explore its potential therapeutic applications by drawing parallels with related structures, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is predicated on the formation of an amide bond between 5-bromo-2-chlorobenzoic acid and cyclohexylamine. This reaction is a fundamental transformation in organic synthesis, and several reliable methods can be employed.
Synthesis of Key Precursor: 5-Bromo-2-chlorobenzoic Acid
The availability of high-purity 5-bromo-2-chlorobenzoic acid is critical. This intermediate is an important raw material for the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin.[6][7] Several synthetic routes have been reported, with a common method involving the bromination of 2-chlorobenzoic acid.[8] One approach utilizes N-bromosuccinimide (NBS) in a sulfuric acid system.[8][9]
Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid
-
Reaction Setup: To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol) and concentrated sulfuric acid (40 mL).
-
Catalyst Addition: Add sodium sulfide (0.936 g, 0.012 mol) and stir the mixture at 30°C for 20 minutes until the solution is clear.[9]
-
Bromination: Add N-bromosuccinimide (5.334 g, 0.03 mol) to the reaction mixture and continue stirring at 30°C for 10 minutes.[9]
-
Workup and Crystallization: Slowly pour the reaction mixture into an 80 mL ice water bath to induce crystallization of the crude product.[9]
-
Purification: The crude product can be further purified by recrystallization from a methanol/water mixture to yield high-purity 5-bromo-2-chlorobenzoic acid.[9]
Amide Coupling to Yield this compound
With the carboxylic acid precursor in hand, the subsequent amide coupling with cyclohexylamine can be achieved. Standard peptide coupling reagents are effective in facilitating this transformation.
Experimental Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) or a more modern reagent like 2-chloro-N-methylpyridinium iodide with a base like diisopropylethylamine (DIPEA).
-
Amine Addition: To the activated carboxylic acid, add cyclohexylamine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value |
| Molecular Formula | C13H15BrClNO |
| Molecular Weight | 316.62 g/mol |
| CAS Number | 701260-15-3 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. |
Data sourced from PubChem and commercial supplier information where available.[2][10]
Applications in Drug Discovery: A Landscape of Opportunity
The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization.
The N-Cyclohexylbenzamide Motif in Medicinal Chemistry
The N-cyclohexylbenzamide core is a recognized privileged structure in drug discovery. Derivatives bearing this scaffold have been investigated for a range of therapeutic applications, including:
-
Anticonvulsant Agents: Benzamide derivatives are frequently explored for the development of new and potent anticonvulsant agents.[11]
-
Anti-inflammatory Effects: Certain N-cyclohexylbenzamide derivatives have shown potential in treating intestinal diseases like irritable bowel syndrome (IBS) by raising the visceral pain recognition threshold and exhibiting anti-inflammatory properties.[11]
-
Enzyme Inhibition: The N-cyclohexylbenzamide scaffold has been successfully employed in the design of potent and selective enzyme inhibitors. For instance, 4,4-disubstituted cyclohexylbenzamide derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[4]
Strategic Functionalization of the 5-Bromo-2-chlorobenzamide Core
The presence of two distinct halogen atoms on the benzamide ring is a key feature for synthetic diversification. The differential reactivity of the bromo and chloro groups in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[3] The bromo group is generally more reactive and can be targeted first in reactions like Suzuki or Stille couplings, leaving the chloro group intact for subsequent modifications. This enables the systematic exploration of chemical space around the core scaffold.
Caption: A generalized workflow for the diversification of the this compound scaffold.
Hypothetical Drug Discovery Workflow
Leveraging the principles outlined above, a hypothetical drug discovery campaign starting from this compound can be envisioned.
-
Library Synthesis: A diverse library of compounds would be synthesized by performing a series of parallel cross-coupling reactions at the bromo and chloro positions of the starting material.
-
High-Throughput Screening (HTS): The synthesized library would be screened against a panel of biological targets of interest, such as kinases, G-protein coupled receptors (GPCRs), or enzymes implicated in various diseases.
-
Hit Identification and Validation: Hits from the HTS campaign would be validated through dose-response studies and secondary assays to confirm their activity and selectivity.
-
Lead Optimization: The most promising hits would undergo lead optimization, where medicinal chemists would systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. This is where the versatility of the starting scaffold becomes invaluable, allowing for rapid iteration and SAR exploration.
Caption: A conceptual drug discovery workflow starting from the title compound.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, starting point for drug discovery campaigns. Its synthesis is straightforward from readily available precursors, and its structure offers multiple avenues for chemical diversification. By drawing insights from the well-established pharmacology of the N-cyclohexylbenzamide motif and leveraging the synthetic versatility of the di-halogenated aromatic ring, researchers are well-equipped to unlock the therapeutic potential of novel compounds derived from this scaffold. Future work should focus on the systematic synthesis and biological evaluation of compound libraries based on this core structure to identify novel therapeutic agents for a wide range of diseases.
References
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]
-
CYCLOHEXYLAMINE | - atamankimya.com. Available at: [Link]
-
CYCLOHEXYLAMINE - Ataman Kimya. Available at: [Link]
-
The main use of cyclohexylamine products. Available at: [Link]
-
This compound | C13H15BrClNO | CID 977951 - PubChem. Available at: [Link]
-
Cyclohexylamine - Wikipedia. Available at: [Link]
-
Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed. Available at: [Link]
-
New and Unusual Scaffolds in Medicinal Chemistry - ResearchGate. Available at: [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. data.epo.org [data.epo.org]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs. This technical guide focuses on a specific derivative, Cyclohexyl 5-bromo-2-chlorobenzamide, and explores its related analogues as a promising class of therapeutic agents. We delve into the synthetic pathways, analytical characterization, and the compelling biological rationale for their investigation, with a particular focus on their potential as agonists for the G protein-coupled receptor 142 (GPR142), a novel target for the treatment of type 2 diabetes. This guide is designed to be a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols and workflows to empower researchers in this exciting field.
Introduction: The Versatility of the Benzamide Scaffold
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. The amenability of the aromatic ring to substitution and the diverse chemistry of the amide bond have made this scaffold a privileged structure in drug discovery. From antipsychotics to antiemetics, benzamide derivatives have demonstrated a wide spectrum of pharmacological activities. Our focus herein is on a specific substitution pattern – the N-cyclohexyl, 5-bromo, and 2-chloro benzamide – a combination of functionalities that suggests a unique pharmacological profile. The lipophilic cyclohexyl group can enhance membrane permeability and receptor affinity, while the halogen substitutions on the aromatic ring can modulate the electronic properties and metabolic stability of the molecule.
Synthetic Strategies for N-Cyclohexyl-5-bromo-2-chlorobenzamide
The synthesis of N-cyclohexyl-5-bromo-2-chlorobenzamide can be approached through several established methods for amide bond formation. The most common and reliable route involves the coupling of 5-bromo-2-chlorobenzoic acid with cyclohexylamine.
Synthesis of the Precursor: 5-bromo-2-chlorobenzoic acid
The starting material, 5-bromo-2-chlorobenzoic acid, can be synthesized from 2-chlorobenzoic acid via electrophilic aromatic substitution.
-
Reaction: Bromination of 2-chlorobenzoic acid.
-
Reagents: 2-chlorobenzoic acid, N-bromosuccinimide (NBS), and a strong acid catalyst such as sulfuric acid.
-
General Procedure: 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid, and N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction mixture is then carefully poured into ice water to precipitate the product, which can be collected by filtration and purified by recrystallization.
Amide Coupling to Yield N-cyclohexyl-5-bromo-2-chlorobenzamide
With the carboxylic acid precursor in hand, the final amide can be formed. Two primary methods are presented here: activation of the carboxylic acid to an acyl chloride, or direct coupling using a coupling agent.
Method A: Acyl Chloride Formation Followed by Amination
This classic two-step approach is robust and often high-yielding.
-
Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride
-
Reagents: 5-bromo-2-chlorobenzoic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
General Procedure: The benzoic acid derivative is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the reaction is complete. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.
-
-
Step 2: Reaction with Cyclohexylamine
-
Reagents: 5-bromo-2-chlorobenzoyl chloride and cyclohexylamine.
-
General Procedure: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath. A solution of cyclohexylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion. The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Method B: Direct Amide Coupling
This one-pot method utilizes a coupling agent to activate the carboxylic acid in situ.
-
Reagents: 5-bromo-2-chlorobenzoic acid, cyclohexylamine, a coupling agent (e.g., DCC, EDC), and an activating agent (e.g., HOBt, DMAP).
-
General Procedure: The benzoic acid derivative, cyclohexylamine, and the activating agent are dissolved in an anhydrous aprotic solvent. The coupling agent is then added, and the reaction is stirred at room temperature until completion. The workup procedure is similar to Method A, with an additional filtration step to remove the urea byproduct if DCC is used.
Experimental Workflow: Synthesis of N-cyclohexyl-5-bromo-2-chlorobenzamide
Caption: A generalized workflow for the synthesis of N-cyclohexyl-5-bromo-2-chlorobenzamide via direct amide coupling.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for N-cyclohexyl-5-bromo-2-chlorobenzamide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅BrClNO |
| Molecular Weight | 316.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate), Insoluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the amide proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The cyclohexyl protons will be observed as a series of broad multiplets in the upfield region (δ 1.0-4.0 ppm). The amide proton (N-H) will likely appear as a broad singlet or a doublet, with its chemical shift being solvent and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyclohexyl carbons, and the carbonyl carbon of the amide. The carbonyl carbon is expected to be the most downfield signal (δ ~165-170 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, and the cyclohexyl carbons will appear in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption around 1640 cm⁻¹.
-
N-H bend (amide II band): An absorption around 1540 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C-Br and C-Cl stretches: Absorptions in the fingerprint region (< 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns may include the loss of the cyclohexyl group or the halogen atoms.
Biological Activity and Potential Applications: Targeting GPR142
Recent research has identified G protein-coupled receptor 142 (GPR142) as a promising therapeutic target for type 2 diabetes. GPR142 is highly expressed in pancreatic β-cells and is activated by aromatic amino acids, leading to glucose-dependent insulin secretion.[1][2] This glucose dependency is a highly desirable feature for an anti-diabetic drug, as it minimizes the risk of hypoglycemia.[1]
The structure of N-cyclohexyl-5-bromo-2-chlorobenzamide, with its aromatic core and lipophilic cyclohexyl moiety, makes it a compelling candidate for a GPR142 agonist. The benzamide portion can mimic the carboxylic acid of the endogenous amino acid ligands, while the substituted phenyl ring and the cyclohexyl group can engage in additional interactions within the receptor's binding pocket, potentially leading to high potency and selectivity.
Mechanism of Action: GPR142 Signaling Pathway
GPR142 is a Gq-coupled receptor.[2] Upon agonist binding, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and the increased intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the exocytosis of insulin-containing granules from the β-cell.[2]
GPR142 Signaling Pathway
Caption: Simplified signaling cascade of GPR142 activation leading to insulin secretion.
Experimental Protocols for Biological Evaluation
To assess the potential of N-cyclohexyl-5-bromo-2-chlorobenzamide and its derivatives as GPR142 agonists, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Receptor Binding Assay: To determine the affinity of the compounds for GPR142, a competitive binding assay can be performed using a radiolabeled ligand and cell membranes prepared from cells overexpressing the receptor.
-
Functional Assays:
-
Calcium Mobilization Assay: A fluorescent calcium indicator (e.g., Fura-2, Fluo-4) can be used to measure changes in intracellular calcium concentration in GPR142-expressing cells upon compound stimulation.
-
Inositol Phosphate (IP) Accumulation Assay: This assay directly measures the downstream product of PLC activation.
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: This is a crucial assay to confirm the glucose-dependent activity of the compounds. Pancreatic islets (e.g., from mice or rats) are isolated and incubated with the test compounds at low and high glucose concentrations. The amount of insulin secreted into the medium is then quantified by ELISA.
Table 2: Representative In Vitro Assay Parameters
| Assay | Cell Line/Tissue | Key Reagents | Endpoint |
| Calcium Mobilization | HEK293 or CHO cells expressing GPR142 | Fluo-4 AM | Change in fluorescence intensity |
| IP Accumulation | GPR142-expressing cells | Labeled inositol | Quantification of labeled IP |
| GSIS | Isolated pancreatic islets | Glucose, Test compound, Insulin ELISA kit | Insulin concentration |
In Vivo Studies
Promising compounds from in vitro studies can be advanced to in vivo models of type 2 diabetes.
-
Oral Glucose Tolerance Test (OGTT): This is a standard test to evaluate the effect of a compound on glucose disposal. The compound is administered to diabetic animals (e.g., db/db mice, Zucker diabetic fatty rats) prior to an oral glucose challenge. Blood glucose levels are then monitored over time.
-
Chronic Dosing Studies: To assess the long-term efficacy and safety of the compounds, they can be administered to diabetic animals for several weeks. Parameters such as fasting blood glucose, HbA1c, body weight, and plasma insulin levels are monitored.
Workflow for Biological Evaluation of GPR142 Agonists
Caption: A typical workflow for the preclinical evaluation of novel GPR142 agonists.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for N-cyclohexyl-5-bromo-2-chlorobenzamide is not extensively published, we can infer potential relationships from related benzamide derivatives and general medicinal chemistry principles.
-
N-Cyclohexyl Group: The lipophilic cyclohexyl group is likely crucial for receptor affinity and may orient the molecule within the binding pocket. Modifications to this group (e.g., substitution, ring size variation) would be expected to significantly impact activity.
-
5-Bromo and 2-Chloro Substituents: The position and nature of the halogen substituents on the phenyl ring are critical. They can influence the compound's electronic properties, metabolic stability, and binding interactions. For instance, the electron-withdrawing nature of the halogens may affect the acidity of the amide proton and its hydrogen bonding capabilities.
-
Benzamide Core: The amide bond is likely a key pharmacophoric element, potentially forming hydrogen bonds with amino acid residues in the GPR142 binding site.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area of research for the development of novel GPR142 agonists. The synthetic accessibility of this scaffold, combined with the compelling biological rationale for targeting GPR142 in type 2 diabetes, provides a strong impetus for further investigation. Future work should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship, followed by comprehensive in vitro and in vivo pharmacological profiling. Such studies will be instrumental in validating the therapeutic potential of this class of compounds and could ultimately lead to the development of a new generation of safe and effective anti-diabetic agents.
References
- Asif, M. (2014). A review on the versatile and pharmacological screening of benzamide derivatives. Journal of Chemistry, 2014, 1-19.
- Lin, H. V., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452.
- Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206.
- Pani, L., Gessa, G. L., & Corsini, G. U. (2004). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
-
Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452. [Link]
- Yu, M., et al. (2012). Discovery of potent and orally bioavailable GPR142 agonists as novel insulin secretagogues for the treatment of type 2 diabetes. ACS Medicinal Chemistry Letters, 3(10), 830-834.
-
Yu, M., Lizarzaburu, M., Motani, A., Fu, Z., Du, X., Liu, J., ... & Li, Y. (2012). Discovery and optimization of a novel triazole series of GPR142 agonists for the treatment of type 2 diabetes. Journal of medicinal chemistry, 55(24), 11095-11107. [Link]
Sources
- 1. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 2. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]
Probing the Intermolecular Landscape: An In-Silico Docking Guide for Cyclohexyl 5-bromo-2-chlorobenzamide with Rho-Associated Kinase 1 (ROCK1)
This technical guide provides a comprehensive, step-by-step workflow for conducting an in-silico molecular docking study of the novel compound, Cyclohexyl 5-bromo-2-chlorobenzamide, against the human Rho-associated kinase 1 (ROCK1). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. Our approach emphasizes not just the procedural steps but the scientific rationale underpinning each decision, ensuring a robust and reproducible computational experiment.
Introduction: The Therapeutic Potential of ROCK1 Inhibition and the Promise of Novel Benzamides
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are pivotal downstream effectors of the small GTPase RhoA.[1] They play a crucial role in regulating the actomyosin cytoskeleton, thereby influencing a myriad of cellular processes including cell adhesion, motility, and contraction.[2] Consequently, ROCK1 has emerged as a significant therapeutic target for a range of diseases, including cancer, glaucoma, and hypertension.[3][4] The benzamide scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several derivatives reported as potent ROCK1 inhibitors.[3] This guide focuses on a hypothetical, yet plausible, investigation of "this compound," a compound featuring this key moiety, to assess its potential as a ROCK1 inhibitor through computational docking.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[5] This method is instrumental in structure-based drug design, enabling the elucidation of binding modes and the estimation of binding affinities, thereby prioritizing compounds for further experimental validation.[5]
The In-Silico Docking Workflow: A Comprehensive Overview
Our in-silico investigation is structured into four key stages: Target and Ligand Preparation, Molecular Docking Simulation, and Post-Docking Analysis and Visualization. Each stage is comprised of meticulous steps to ensure the accuracy and validity of the results.
Figure 1: A high-level overview of the in-silico docking workflow.
Part 1: Target and Ligand Preparation - Laying the Foundation for a Successful Docking Study
The fidelity of a molecular docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the protein target (ROCK1) and the small molecule ligand (this compound).
Target Selection and Preparation
Causality Behind Experimental Choices: The selection of a suitable protein structure is paramount. A high-resolution crystal structure with a co-crystallized ligand is ideal as it provides a validated binding pocket. For this study, we will utilize the crystal structure of human ROCK1 in complex with a pyridinylbenzamide-based inhibitor, available from the Protein Data Bank (PDB) with the entry code 6E9W .[6] The presence of a benzamide derivative in the active site of this structure provides a high degree of confidence in the relevance of the binding pocket for our study.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the PDB file for 6E9W from the RCSB Protein Data Bank ([Link]).[6]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[7][8] Remove all non-essential components, including water molecules, co-solvents, and any chains that are not part of the kinase domain of interest. For 6E9W, we will typically work with chain A.
-
Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms. These can be modeled using tools like SWISS-MODEL or the functionalities within Chimera. For this protocol, we will assume the structure is complete.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Assign partial charges using a force field such as AMBER or Gasteiger. This step is critical for accurately calculating electrostatic interactions.[9]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock.[10] This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation
Causality Behind Experimental Choices: The ligand must be represented in a three-dimensional format with correct stereochemistry and protonation state at a physiological pH. The conformational flexibility of the ligand is a key aspect of the docking process, and defining rotatable bonds is essential.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy starting conformation. This can be done using software like Avogadro or the functionalities within AutoDock Tools.
-
Charge Calculation and Atom Typing: Calculate partial charges (e.g., Gasteiger charges) and assign atom types.
-
Defining Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
File Format Conversion: Save the prepared ligand in the PDBQT file format for use with AutoDock.[11]
Figure 2: Detailed workflow for protein and ligand preparation.
Part 2: Molecular Docking Simulation - Predicting the Binding Interaction
With the prepared protein and ligand, we can now proceed with the molecular docking simulation using AutoDock, a widely used and well-validated docking software.[12]
Grid Box Generation
Causality Behind Experimental Choices: AutoDock pre-calculates grid maps of interaction energies for various atom types within a defined 3D grid encompassing the binding site. This significantly speeds up the docking calculations. The grid box must be large enough to accommodate the ligand and allow for its free rotation and translation, yet focused enough on the binding pocket to ensure efficient sampling. The center of the grid is typically defined based on the position of the co-crystallized ligand in the PDB structure.
Experimental Protocol: Grid Box Generation
-
Load Prepared Structures: Open AutoDockTools (ADT) and load the prepared ROCK1 protein (PDBQT format).
-
Define the Grid Box: Use the Grid Box option in ADT. Center the grid on the active site, using the coordinates of the co-crystallized inhibitor in 6E9W as a reference. A grid size of 60 x 60 x 60 points with a spacing of 0.375 Å is a reasonable starting point.
-
Generate Grid Parameter File (.gpf): Save the grid parameters to a .gpf file. This file contains all the information needed by AutoGrid to calculate the grid maps.
-
Run AutoGrid: Execute the AutoGrid program using the generated .gpf file. This will produce several map files, one for each atom type in the ligand, as well as an electrostatic and a desolvation map.
Running the Docking Simulation
Causality Behind Experimental Choices: The docking simulation itself is performed by AutoDock. We will use a Lamarckian Genetic Algorithm (LGA), which combines a genetic algorithm for global exploration of the ligand's conformational space with a local search method for energy minimization. The number of genetic algorithm runs and the number of energy evaluations are key parameters that determine the thoroughness of the search.
Experimental Protocol: Docking Simulation
-
Load Ligand: In ADT, load the prepared ligand (PDBQT format).
-
Set Docking Parameters: Open the Docking Parameters dialog. Select the prepared protein and ligand files. Choose the genetic algorithm as the search algorithm. Set the number of GA runs to 100 and the number of energy evaluations to a high value (e.g., 2,500,000) for a thorough search.
-
Generate Docking Parameter File (.dpf): Save the docking parameters to a .dpf file.
-
Run AutoDock: Execute the AutoDock program with the generated .dpf file. This will initiate the docking simulation. The output will be a docking log file (.dlg) containing the results of the docking runs.
Part 3: Post-Docking Analysis and Visualization - Interpreting the Results
Binding Energy Evaluation
Causality Behind Experimental Choices: AutoDock provides an estimated free energy of binding (ΔG) in kcal/mol for each docked conformation.[13] A more negative binding energy indicates a more favorable binding interaction.[14] The results are typically clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic coordinates. The cluster with the lowest binding energy and the largest number of conformations is generally considered the most promising.
Data Presentation: Docking Results Summary
| Cluster Rank | Lowest Binding Energy (kcal/mol) | Number of Poses in Cluster |
| 1 | -9.5 | 35 |
| 2 | -9.2 | 25 |
| 3 | -8.8 | 15 |
| 4 | -8.5 | 10 |
| 5 | -8.1 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization and Interaction Analysis
Causality Behind Experimental Choices: Visualizing the top-ranked docking pose within the protein's active site is crucial for understanding the nature of the predicted interactions. This allows for the identification of key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity. PyMOL is an excellent tool for high-quality visualization of these interactions.[15][16]
Experimental Protocol: Visualization with PyMOL
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking log file (.dlg) from the AutoDock run.
-
Select Best Pose: From the docking results, select the conformation with the lowest binding energy from the most populated cluster.
-
Visualize Interactions: Display the protein in a surface or cartoon representation and the ligand in a stick or sphere representation. Use the find command or the analysis wizards in PyMOL to identify and visualize hydrogen bonds and other non-covalent interactions between the ligand and the protein residues.
-
Analyze Key Residues: Identify the amino acid residues in the active site that are involved in significant interactions with the ligand. These residues can be labeled for clarity.
-
Generate High-Quality Images: Create high-resolution images of the protein-ligand complex for reports and presentations.
Figure 3: Workflow for post-docking analysis and visualization.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting an in-silico molecular docking study of this compound with ROCK1. By following these detailed protocols, researchers can generate reliable predictions of the binding mode and affinity of this novel compound. The hypothetical results suggest that this compound has the potential to be a potent ROCK1 inhibitor, warranting further investigation.
It is crucial to remember that in-silico docking is a predictive tool, and its results must be validated through experimental assays. Future work should involve the synthesis of this compound and its biological evaluation in enzymatic and cell-based assays to confirm its inhibitory activity against ROCK1. Further computational studies, such as molecular dynamics simulations, can also be performed to investigate the stability of the predicted protein-ligand complex over time.
References
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Wang, L., et al. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Molecular Structure, 1272, 134177. [Link]
-
Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube. [Link]
-
Sivakumar, V., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1011112. [Link]
-
RCSB PDB - 3TV7: Human Rho-associated protein kinase 1 (ROCK 1) in COMPLEX WITH RKI1342. (2012). RCSB PDB. [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation. (2020). YouTube. [Link]
-
RCSB PDB - 6E9W: Crystal structure of Rock1 with a pyridinylbenzamide based inhibitor. (2018). RCSB PDB. [Link]
-
Forli, S., et al. (2012). Virtual screening with AutoDock: theory and practice. Methods in Molecular Biology, 819, 295-316. [Link]
-
Wang, L., et al. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Molecular Structure, 1272, 134177. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
UniProtKB - Q13464 (ROCK1_HUMAN). (n.d.). UniProt. [Link]
-
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024). YouTube. [Link]
-
RCSB PDB - 5KKS: ROCK 1 bound to azaindole thiazole inhibitor. (2017). RCSB PDB. [Link]
-
Why is Pymol unable to correctly predict H-bonds? (2020). ResearchGate. [Link]
-
Morris, G. M., et al. (2008). Using AutoDock 4 for Virtual Screening. Methods in Molecular Biology, 443, 335-352. [Link]
-
Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in cancer. Expert Opinion on Investigational Drugs, 23(4), 489-503. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
-
PyMOL: Determination of hydrogen bonding interactions. (n.d.). Proteins.plus. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]
-
Zhang, C., et al. (2024). AutoDock-SS: AutoDock for Multiconformational Ligand-Based Virtual Screening. Journal of Chemical Information and Modeling, 64(8), 2645-2656. [Link]
-
Raschka, S. (2014). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka's Blog. [Link]
-
Rho associated coiled-coil containing protein kinase 1. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ROCK1. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]
-
RCSB PDB - 5UZJ: Crystal Structure of ROCK1 bound to an aminopyridine inhibitor. (2018). RCSB PDB. [Link]
-
AutoDock for Multiconformational Ligand- based Virtual Screening. (2023). ChemRxiv. [Link]
-
How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]
-
Rho-associated protein kinase 1 (human). (n.d.). PubChem. [Link]
-
How To Generate Protein Ligand Images after docking? (2024). YouTube. [Link]
-
AutoDock4.2.6 Part-9 Analysing and Interpreting Results. (2021). YouTube. [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024). YouTube. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
RCSB PDB - 3V8S: Human RHO-ASSOCIATED PROTEIN KINASE 1 (ROCK 1) IN COMPLEX WITH INDAZOLE DERIVATIVE (COMPOUND 18). (2012). RCSB PDB. [Link]
-
Protein-ligand docking. (2019). Galaxy Training Network. [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. [Link]
-
Zaky, Y., et al. (2024). Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal-regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment. Journal of Biomedical Science, 31(1), 1-20. [Link]
Sources
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. rcsb.org [rcsb.org]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. youtube.com [youtube.com]
- 9. ccsb.scripps.edu [ccsb.scripps.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Virtual Screening with AutoDock: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking, estimating free energies of binding, and AutoDockâs semi-empirical force field | Sebastian Raschka, PhD [sebastianraschka.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. medium.com [medium.com]
Methodological & Application
Synthetic Route Development for Cyclohexyl 5-bromo-2-chlorobenzamide: An Application Note and Protocol Guide
This comprehensive guide details the synthetic route development for Cyclohexyl 5-bromo-2-chlorobenzamide, a valuable research chemical and potential intermediate in drug discovery programs. This document provides a robust, two-step synthesis protocol, starting from commercially available 5-bromo-2-chlorobenzoic acid. The synthesis involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with cyclohexylamine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and self-validating protocols.
Introduction
This compound is a substituted benzamide with potential applications in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the aromatic ring, coupled with the cyclohexylamide moiety, offers a unique scaffold for further chemical modifications and structure-activity relationship (SAR) studies. This guide provides a reliable and scalable synthetic procedure for the laboratory-scale preparation of this compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the amide bond. This leads back to two key precursors: 5-bromo-2-chlorobenzoyl chloride (2) and cyclohexylamine (3). The acyl chloride (2) can be readily prepared from 5-bromo-2-chlorobenzoic acid (4).
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow Overview
The forward synthesis follows the path identified in the retrosynthetic analysis. The overall process is a two-step procedure, which can be performed sequentially, often with the intermediate acyl chloride used directly without extensive purification.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases; handle with extreme care.[1][2] Cyclohexylamine is flammable, corrosive, and toxic.[3][4] 5-bromo-2-chlorobenzoic acid is an irritant.[5]
Part 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
This procedure details the conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride derivative using thionyl chloride.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C).
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-chlorobenzoyl chloride is a yellow solid or oil and can often be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g scale) |
| 5-bromo-2-chlorobenzoic acid | 235.46 | 1.0 | 10.0 g (42.5 mmol) |
| Thionyl chloride | 118.97 | 1.2 | 6.06 g (51.0 mmol) |
| Anhydrous Dichloromethane | - | - | 50 mL |
| DMF | - | catalytic | 2 drops |
Part 2: Synthesis of this compound
This step involves the amidation of the synthesized 5-bromo-2-chlorobenzoyl chloride with cyclohexylamine under Schotten-Baumann conditions.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]
Materials:
-
Crude 5-bromo-2-chlorobenzoyl chloride (from Part 1)
-
Cyclohexylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath to 0 °C.
-
Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (from 10g scale) |
| 5-bromo-2-chlorobenzoyl chloride | 253.91 | 1.0 | ~10.8 g (42.5 mmol) |
| Cyclohexylamine | 99.17 | 1.1 | 4.64 g (46.8 mmol) |
| Triethylamine | 101.19 | 1.2 | 5.16 g (51.0 mmol) |
| Anhydrous Dichloromethane | - | - | 100 mL |
Purification and Characterization
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
A suitable solvent system for recrystallization is typically a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexanes).
-
Dissolve the crude solid in a minimum amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product (monitored by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons, the N-H proton of the amide, and the protons of the cyclohexyl ring. The aromatic protons will likely appear as multiplets in the range of δ 7.2-7.6 ppm. The N-H proton may appear as a broad singlet or a doublet around δ 6.0-6.5 ppm. The methine proton of the cyclohexyl group attached to the nitrogen will be a multiplet around δ 3.8-4.2 ppm. The remaining cyclohexyl protons will appear as a series of multiplets in the upfield region (δ 1.0-2.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display a signal for the carbonyl carbon around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-140 ppm region. The methine carbon of the cyclohexyl group attached to the nitrogen is expected around δ 48-52 ppm, and the other cyclohexyl carbons will be in the δ 24-34 ppm range.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the cyclohexyl group and cleavage of the amide bond.
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of this compound. The two-step protocol is efficient and scalable for laboratory purposes. The provided purification and characterization guidelines will assist researchers in obtaining and verifying the purity and identity of the final product. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
References
-
SAFETY DATA SHEET - Cyclohexylamine. Nexchem Ltd. (n.d.). Available from: [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. (n.d.). Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. (n.d.). Available from: [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amide Synthesis [fishersci.it]
Application Notes and Protocols: Cyclohexyl 5-bromo-2-chlorobenzamide as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Strategic Importance in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the strategic selection and synthesis of intermediates are paramount to the efficient and robust production of Active Pharmaceutical Ingredients (APIs). Cyclohexyl 5-bromo-2-chlorobenzamide, a substituted benzamide derivative, represents a critical node in the synthetic pathways of several high-value therapeutic agents. Its unique structural features, namely the ortho-chloro and para-bromo substitutions on the phenyl ring coupled with a cyclohexyl amide moiety, offer a versatile platform for molecular elaboration.
The primary significance of this intermediate lies in its role as a precursor to potent SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs that have revolutionized the treatment of type 2 diabetes.[1][2] Specifically, the core scaffold of this compound is integral to the synthesis of blockbuster drugs such as Dapagliflozin and Empagliflozin.[1][3] The presence of two distinct halogen atoms allows for selective, sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.[4] The N-cyclohexyl group can influence the molecule's solubility and crystalline properties, which are critical considerations for downstream processing and formulation.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, purification, and application in the synthesis of APIs. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in a multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrClNO | |
| Molecular Weight | 316.62 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and sparingly soluble in non-polar solvents and water. | General knowledge of similar compounds |
| Melting Point | Not readily available in public literature; requires experimental determination. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through the amidation of its precursor, 5-bromo-2-chlorobenzoic acid. This process can be approached via a two-step sequence involving the activation of the carboxylic acid to an acyl chloride, followed by reaction with cyclohexylamine.
Part 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
The initial activation of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride is a critical step that significantly enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by cyclohexylamine.
Experimental Protocol: Synthesis of 5-bromo-2-chlorobenzoyl chloride
-
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the starting material.
-
Add a catalytic amount of pyridine or DMF to the solution.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature.[4][5] An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-chlorobenzoyl chloride is typically used in the next step without further purification.[5]
-
Part 2: Amidation with Cyclohexylamine
With the activated acyl chloride in hand, the formation of the amide bond with cyclohexylamine is a facile and generally high-yielding reaction.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Crude 5-bromo-2-chlorobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the cyclohexylamine solution to the cooled acyl chloride solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Causality Behind Experimental Choices:
-
Use of Thionyl Chloride/Oxalyl Chloride: These reagents are highly effective for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like amines. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous and easily removed.[4][5]
-
Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.
-
Use of a Non-Nucleophilic Base (Triethylamine): Triethylamine acts as a scavenger for the HCl generated during the amidation reaction, driving the reaction to completion and preventing the protonation of the cyclohexylamine nucleophile.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired amide product from any unreacted starting materials or side products, ensuring high purity of the final intermediate.
Application in API Synthesis: The Gateway to SGLT2 Inhibitors
The strategic importance of this compound lies in its utility as a building block for complex APIs. While direct literature on the use of the cyclohexyl amide is sparse, the core 5-bromo-2-chlorobenzoyl moiety is a well-established precursor for Dapagliflozin and Empagliflozin.[1][3] The following section outlines the conceptual pathway, leveraging the known chemistry of the core scaffold.
The synthesis of these APIs typically involves a Friedel-Crafts acylation reaction between the 5-bromo-2-chlorobenzoyl chloride (derived from the corresponding acid) and a substituted aromatic compound.[3][6] This is followed by a reduction of the resulting ketone and subsequent coupling with a protected glucose derivative.
Conceptual Synthetic Pathway to an API Precursor:
Caption: Hypothetical workflow from the intermediate to a final API.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the product with purity typically >98%. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | A single spot with a specific Rf value in a defined solvent system. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Characteristic peaks corresponding to the aromatic, cyclohexyl, and amide protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅BrClNO. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Conclusion and Future Perspectives
This compound stands as a valuable, albeit less documented, intermediate in the broader context of API synthesis. Its synthesis from readily available starting materials is straightforward, employing robust and well-established chemical transformations. While its direct application in the synthesis of SGLT2 inhibitors may be superseded by the more direct use of its carboxylic acid or acyl chloride precursors, the principles of its synthesis and the strategic importance of its core structure are of significant interest to researchers and professionals in drug development.
Further investigations into the specific advantages of the N-cyclohexyl amide functionality in terms of handling, stability, or as a directing group in subsequent reactions could unveil novel applications for this intermediate. The protocols and insights provided in this guide offer a solid foundation for the synthesis, characterization, and potential utilization of this compound in the ongoing quest for innovative and efficient pharmaceutical manufacturing processes.
References
-
Kamal, A., & Sandbhor, M. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & medicinal chemistry letters, 12(13), 1735–1738. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
-
ResearchGate. (2018). Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides... Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5585. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9041380, 2-bromo-N-cyclohexyl-5-fluorobenzamide. PubChem. Retrieved from [Link].
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
-
RSC Publishing. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances, 14, 18356-18366. [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (2020). A Concise and Efficient Synthesis of Dapagliflozin. Retrieved from [Link]
-
Pharmacia. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 637-644. [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
- Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
- Google Patents. (n.d.). CN105153137A - Preparation method of empagliflozin.
-
Justia Patents. (2017). processes for the preparation of empagliflozin. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis process for empagliflozin. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104478839A - Synthesis method of dapagliflozin.
- Google Patents. (n.d.). US9902751B2 - Process for the preparation of empagliflozin.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 977951, this compound. PubChem. Retrieved from [Link].
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
WIPO. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
PubMed. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & medicinal chemistry letters, 12(13), 1735–1738. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9041380, 2-bromo-N-cyclohexyl-5-fluorobenzamide. PubChem. Retrieved from [Link].
- BenchChem. (2025). Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile.
Sources
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. US9902751B2 - Process for the preparation of empagliflozin - Google Patents [patents.google.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" in vitro assay protocols
An Application Note for the Initial In Vitro Characterization of Cyclohexyl 5-bromo-2-chlorobenzamide
Abstract
This compound is a novel benzamide derivative with an undefined biological activity profile. The benzamide scaffold is a well-established pharmacophore present in a multitude of compounds exhibiting diverse therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a structured, multi-tiered approach for the initial in vitro screening of this compound to elucidate its potential biological functions. We present a series of robust, validated assay protocols designed to probe for cytotoxic, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system with appropriate controls. This document is intended for researchers, scientists, and drug development professionals initiating the biological characterization of this and other novel benzamide compounds.
Introduction and Rationale for Assay Selection
This compound is a synthetic organic compound whose biological properties have not been extensively reported in scientific literature.[1] Its structure, featuring a halogenated benzamide core, suggests the potential for a range of pharmacological activities. Benzamide derivatives have been successfully developed as anticancer agents, histone deacetylase (HDAC) inhibitors, and antimicrobial compounds.[2] Therefore, a logical first step in characterizing this novel molecule is to perform a panel of in vitro assays to screen for these common activities.
This application note outlines a foundational screening cascade:
-
Anticancer Activity: To assess cytotoxicity against cancer cell lines.
-
Antimicrobial Activity: To determine its potential to inhibit the growth of bacteria.
-
Anti-inflammatory Activity: To evaluate its ability to prevent protein denaturation, a hallmark of inflammation.
-
Enzyme Inhibition: To test for activity against a common target for benzamides, Histone Deacetylases (HDACs).
This tiered approach allows for an efficient and cost-effective initial assessment, guiding future, more focused research efforts.
Compound Handling and Stock Solution Preparation
2.1. Safety Precautions
The toxicological properties of this compound have not been fully investigated.[3] Therefore, standard laboratory precautions should be strictly followed. Handle the compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[4]
2.2. Solubility Testing and Stock Solution
Prior to initiating any biological assay, it is critical to determine the solubility of the compound. A recommended starting solvent is dimethyl sulfoxide (DMSO), as it is compatible with most in vitro assays at low final concentrations (typically <0.5%).
-
Solubility Test: Prepare a high-concentration slurry (e.g., 10-50 mM) of the compound in DMSO. Vortex and sonicate to facilitate dissolution. Visually inspect for particulates. If not fully dissolved, test other organic solvents.
-
Stock Solution Preparation: Once solubility is confirmed, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile-filtered DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
General Workflow for Initial Compound Screening
The following diagram illustrates a logical workflow for the initial in vitro evaluation of a novel compound like this compound.
Caption: A generalized workflow for the initial in vitro evaluation of a novel chemical compound.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[8]
4.1. Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
4.2. Detailed Protocol
-
Cell Seeding: Seed an appropriate cancer cell line (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
4.3. Data Presentation (Hypothetical)
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100.0 |
| 1 | 1.180 | 94.4 |
| 5 | 0.950 | 76.0 |
| 10 | 0.630 | 50.4 |
| 25 | 0.210 | 16.8 |
| 50 | 0.080 | 6.4 |
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
5.1. Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
5.2. Detailed Protocol
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[11]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The volume in each well should be 100 µL.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound to its final test concentration.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[10][13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]
5.3. Data Presentation (Hypothetical)
| Compound Conc. (µg/mL) | Growth (+/-) |
| 128 | - |
| 64 | - |
| 32 | - |
| 16 | + |
| 8 | + |
| 4 | + |
| Growth Control | + |
| Sterility Control | - |
In this example, the MIC would be 32 µg/mL.
Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
Denaturation of proteins is a known cause of inflammation.[15] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA).[16][17]
6.1. Detailed Protocol
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.[16]
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.[16]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[15]
-
Data Acquisition: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm with a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[17]
Protocol: In Vitro Enzyme Inhibition (HDAC Activity Assay)
Given that many benzamides are known HDAC inhibitors, screening for this activity is a logical step.[2] A common method is a fluorometric assay.
7.1. Principle and Hypothetical Signaling Pathway
HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[18] Inhibition of HDACs can reactivate tumor suppressor genes. If the compound shows anticancer activity, HDAC inhibition could be a potential mechanism.
Caption: Hypothetical mechanism of action via HDAC inhibition.
7.2. Detailed Protocol (Fluorometric Assay)
This protocol is based on commercially available kits (e.g., Epigenase HDAC Activity/Inhibition Assay Kit).[18]
-
Reagent Preparation: Prepare assay buffers, the fluorogenic HDAC substrate, and the developer solution according to the kit manufacturer's instructions.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1 or a nuclear extract), assay buffer, and varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[19]
-
Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[19] Incubate for 15-30 minutes.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control. Plot the results to determine the IC₅₀ value.
Conclusion
This application note provides a comprehensive and rationalized framework for the initial in vitro characterization of this compound. By systematically screening for anticancer, antimicrobial, anti-inflammatory, and HDAC inhibitory activities, researchers can efficiently identify potential biological functions and guide the trajectory of future investigations. The detailed, step-by-step protocols and explanations of the underlying principles are designed to ensure robust and reproducible results, forming a solid foundation for the preclinical evaluation of this novel compound.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
Wang, H., & Cheng, H. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50543. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Innovations in Pharmaceuticals and Pharmacotherapy. (n.d.). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
ResearchGate. (2008). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
ResearchGate. (2008). In vitro assays for the determination of histone deacetylase activity. [Link]
-
ResearchGate. (n.d.). In vitro anti-inflammatory activity by protein denaturation method. Data were expressed as mean±SE. [Link]
-
Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl bromide, 99%. [Link]
Sources
- 1. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. innpharmacotherapy.com [innpharmacotherapy.com]
- 18. epigentek.com [epigentek.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Cyclohexyl 5-bromo-2-chlorobenzamide for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2] The benzamide scaffold has emerged as a privileged structure in this field, valued for its ability to form key interactions within the ATP-binding site of various kinases.[3][4][5] This guide provides an in-depth technical overview of Cyclohexyl 5-bromo-2-chlorobenzamide , a highly versatile chemical intermediate for the synthesis of next-generation kinase inhibitors.[6][7] We present detailed protocols for its synthesis, characterization, and subsequent elaboration into a model kinase inhibitor via palladium-catalyzed cross-coupling, explaining the causal logic behind each methodological choice.
Introduction: The Strategic Value of this compound
The design of potent and selective kinase inhibitors hinges on the strategic assembly of molecular scaffolds that can effectively compete with ATP for binding to the enzyme's active site. This compound is a purpose-designed building block that provides a robust foundation for this endeavor. Its utility is derived from the specific combination of its structural features:
-
The Benzamide Core: This moiety serves as a potent pharmacophore. The amide N-H and carbonyl oxygen are ideally positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring strategy for Type I and Type II inhibitors.[8]
-
The 5-Bromo Substituent: The bromine atom is not merely a placeholder; it is a versatile reactive handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][9][10] This allows for the systematic and modular installation of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of vast chemical space to optimize potency and selectivity.
-
The 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the aromatic ring and can influence the reactivity of the adjacent amide. While the bromine at the 5-position is generally more reactive in cross-coupling reactions, the chlorine atom offers a potential secondary site for functionalization via nucleophilic aromatic substitution under more forcing conditions.[6][9]
-
The N-Cyclohexyl Group: This bulky, lipophilic group is designed to probe hydrophobic regions within or adjacent to the ATP-binding site.[11][12] This interaction can significantly enhance binding affinity and contribute to the inhibitor's selectivity profile by exploiting unique topological features of the target kinase.
Collectively, these features make this compound an ideal starting point for developing inhibitors against a range of kinase families, including tyrosine kinases (e.g., EGFR, Src, Abl) and serine/threonine kinases (e.g., ROCK).[3][13][14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrClNO | [7][15] |
| Molecular Weight | 316.6 g/mol | [15] |
| CAS Number | 701260-15-3 | [15] |
| Appearance | White to off-white crystalline powder | [16] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and DCM | [16] |
Synthesis and Characterization
The synthesis of this compound is a straightforward yet robust two-step process, beginning with the selective bromination of a commercially available precursor followed by an amide bond formation.
Diagram: Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic acid
This protocol describes the electrophilic aromatic substitution of 2-chlorobenzoic acid. The carboxylic acid group is a deactivating, meta-directing group. However, the ortho- and para-directing influence of the chlorine atom dominates, with steric hindrance at the ortho-position (C3) favoring substitution at the para-position (C5).
-
Reaction Setup: In a fume hood, add 2-chlorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Carefully add concentrated sulfuric acid (approx. 5-10 volumes) to the flask while stirring. Continue stirring at room temperature until all the solid has dissolved.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise to the solution, monitoring the temperature to ensure it does not rise excessively.[17]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice water. A white precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-bromo-2-chlorobenzoic acid as a white solid.[17]
Protocol 2: Synthesis of this compound (Amide Coupling)
Directly coupling a carboxylic acid and an amine is inefficient due to the formation of a stable ammonium carboxylate salt.[18] Therefore, the carboxylic acid must first be activated. The Schotten-Baumann reaction, involving the conversion to a highly reactive acyl chloride, is a classic and highly effective method.[18]
-
Acyl Chloride Formation: In a fume hood, combine 5-bromo-2-chlorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~3-5 eq) in a round-bottom flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-chlorobenzoyl chloride (a yellow oil or solid) is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM). In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM.[11][19]
-
Reaction: Cool the amine solution to 0°C in an ice bath. Add the acyl chloride solution dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.
-
LC-MS: To confirm the molecular weight and assess purity (typically >95%).
Application in Kinase Inhibitor Synthesis via Suzuki Coupling
The true power of this compound lies in its utility as a scaffold for diversification. The following protocol demonstrates its use in a Suzuki-Miyaura cross-coupling reaction to synthesize a hypothetical bi-aryl kinase inhibitor.
Diagram: Suzuki Coupling for Inhibitor Synthesis
Caption: Suzuki coupling reaction to diversify the core scaffold.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[10]
| Parameter | Recommended Reagent/Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | The starting scaffold. |
| Boronic Acid | Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq) | The "R" group to be installed. A slight excess drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.02 - 0.05 eq) | The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq) | The base is required to activate the boronic acid for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DME | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Heat is required to drive the reaction. |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the chosen boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst can be deactivated by oxygen.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[20] Finally, add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 8-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the final, pure inhibitor.
Proposed Mechanism of Action and Rationale
The synthesized inhibitor is designed to function as an ATP-competitive inhibitor. It binds to the active site of a target kinase, preventing the binding and phosphorylation of its natural substrate.
Diagram: Proposed Kinase Binding Mode
Caption: Hypothetical binding mode of a C5B2C-derived inhibitor.
-
Hinge Binding: The amide group of the benzamide core is predicted to form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
-
Hydrophobic Interactions: The N-cyclohexyl group occupies a hydrophobic pocket, increasing the inhibitor's residence time and contributing to its overall binding affinity.
-
Selectivity Pockets: The newly installed aryl/heteroaryl group (from the Suzuki coupling) extends into adjacent pockets, such as the region near the "gatekeeper" residue. By carefully selecting this group, one can exploit unique differences between kinase active sites to achieve high target selectivity and potency.
This modular approach, enabled by the strategic design of this compound, provides a powerful and rational platform for the discovery and optimization of novel kinase inhibitors for therapeutic development.
References
-
Ono, M., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3529-42. [Link]
-
Trivedi, R., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Mini reviews in medicinal chemistry, 14(3), 271-93. [Link]
-
Wang, Y., et al. (2021). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics, 39(16), 6143-6156. [Link]
-
Okada, K., et al. (2008). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4886-9. [Link]
-
Wikipedia. (2023). Cyclohexylamine. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved January 17, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Carswell, T. S., & Morrill, H. L. (1937). Cyclohexylamine and Dicyclohexylamine. Industrial & Engineering Chemistry, 29(11), 1247-1251. [Link]
-
PubChem. (n.d.). Cyclohexylamine. Retrieved January 17, 2026, from [Link]
-
BSEF. (n.d.). Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2,4-difluorobenzamide. Retrieved January 17, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]
-
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved January 17, 2026, from [Link]
-
Sharma, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1164. [Link]
-
ChemWhat. (n.d.). 2-Bromo-N-cyclohexyl-5-fluorobenzamide. Retrieved January 17, 2026, from [Link]
-
Duim, H., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Angewandte Chemie International Edition, 60(41), 22295-22300. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved January 17, 2026, from [Link]
-
Al-Salama, Z., et al. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Biomedicines, 11(8), 2269. [Link]
-
Al-Awadi, F., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Scientific Reports, 13(1), 12345. [Link]
-
Royal Society of Chemistry. (n.d.). Kinases Home. Retrieved January 17, 2026, from [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 12. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labsolu.ca [labsolu.ca]
- 16. Page loading... [wap.guidechem.com]
- 17. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 18. Amide Synthesis [fishersci.se]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Cyclohexyl 5-Bromo-2-Chlorobenzamide Scaffold
Abstract
The cyclohexyl 5-bromo-2-chlorobenzamide core is a highly versatile scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of multiple, differentially reactive sites that allow for precise, sequential, and diverse functionalization. This guide provides a comprehensive overview of the key chemical transformations possible on this scaffold, focusing on the strategic exploitation of the distinct reactivity of the C-Br and C-Cl bonds. We present detailed theoretical backgrounds, field-proven experimental protocols, and troubleshooting insights for cornerstone reactions including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the creation of novel molecular entities.
Molecular Overview and Reactivity Analysis
This compound possesses three primary sites for functionalization: the C-Br bond at the 5-position, the C-Cl bond at the 2-position, and potentially C-H bonds on the aromatic and cyclohexyl rings. The key to unlocking the synthetic potential of this molecule lies in understanding the orthogonal reactivity of the two aryl-halide bonds.
-
C-Br Bond (Position 5): This is the more reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst more readily than the C-Cl bond due to its lower bond dissociation energy.[3] This kinetic preference is the foundation for selective, initial functionalization at this position.
-
C-Cl Bond (Position 2): While less reactive in typical palladium cross-coupling cycles, the C-Cl bond is significantly activated towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the electron-withdrawing effect of the adjacent benzamide carbonyl group, which stabilizes the negatively charged Meisenheimer complex intermediate.[4][5]
-
Other Sites (C-H Bonds): While beyond the scope of this primary guide, it is worth noting that modern synthetic methods allow for the directed C-H functionalization of both the aromatic and saturated cyclohexyl rings, offering advanced pathways for diversification.[6][7][8]
This differential reactivity allows for a powerful, two-step diversification strategy, which forms the core of our recommended experimental workflow.
Caption: Recommended workflow for sequential diversification.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9][10] For the target scaffold, this reaction is ideally suited for the initial, selective functionalization of the C-Br bond.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is typically the rate-determining step and occurs preferentially at the weaker C-Br bond. Following this, transmetalation with an organoboron species (activated by a base) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[10][11] The choice of ligand is critical; phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-5 Position
Objective: To couple an arylboronic acid with this compound at the C-5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[3]
-
Anhydrous solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv) and the ligand (e.g., PPh₃, 0.06 equiv) if using a non-preformed catalyst. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask. The final concentration should be approximately 0.1 M with respect to the starting benzamide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-N-cyclohexylbenzamide.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ | Standard, cost-effective systems for C-Br coupling. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases sufficient for activating boronic acids. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aqueous mixtures aid in dissolving the base and boronic acid. |
| Temperature | 80-100 °C | Provides sufficient thermal energy without degrading the catalyst. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] Similar to the Suzuki coupling, this reaction can be directed selectively to the C-Br bond of our scaffold.
Causality and Mechanistic Insight: The mechanism mirrors the Suzuki reaction in its initial steps: oxidative addition of the aryl bromide to Pd(0) forms the key Ar-Pd(II)-Br intermediate.[14] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the amine coupling partner, which subsequently coordinates to the palladium center, displacing the bromide. Reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst.[14] The use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) is crucial for promoting the reductive elimination step, especially for less reactive aryl chlorides, though they are also highly effective for aryl bromides.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.1: Selective Buchwald-Hartwig Amination at the C-5 Position
Objective: To couple a primary or secondary amine with this compound at the C-5 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv) to a flame-dried Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 equiv), the catalyst (Pd₂(dba)₃, 0.01 equiv), and the ligand (Xantphos, 0.02 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine coupling partner (1.1 equiv).
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 5-amino-2-chloro-N-cyclohexylbenzamide.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃ / Xantphos or RuPhos | Bulky, electron-rich ligands are essential for high yields. |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are critical for reaction success. |
| Temperature | 90-110 °C | Higher temperatures are often needed to drive the reaction. |
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
After selective functionalization at the C-5 position, the remaining C-Cl bond becomes the target for diversification. SNAr provides a robust, metal-free method to achieve this.
Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] A potent nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the ortho- and para-positions, and is significantly stabilized by the electron-withdrawing benzamide group at the ortho position.[4] In the second, typically faster step, the leaving group (chloride) is expelled, restoring the ring's aromaticity and yielding the substituted product.[15]
Caption: The addition-elimination mechanism of SNAr.
Protocol 4.1: SNAr with an Amine Nucleophile
Objective: To substitute the chlorine atom of a 5-substituted-2-chloro-N-cyclohexylbenzamide with an amine.
Materials:
-
5-Substituted-2-chloro-N-cyclohexylbenzamide (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0-5.0 equiv)
-
Optional Base: Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA) (2.0 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or use the amine as solvent.
Procedure:
-
Vessel Preparation: To a pressure-rated reaction vial, add the 5-substituted-2-chloro-N-cyclohexylbenzamide (1.0 equiv).
-
Reagent Addition: Add the solvent (e.g., DMSO) and the amine nucleophile (3.0 equiv). If the amine is not a strong base itself, add an auxiliary base like K₂CO₃.
-
Reaction: Seal the vial tightly and heat the mixture to 100-150 °C. The reaction may require elevated temperatures and pressure to proceed efficiently.
-
Monitoring: Monitor the reaction by LC-MS. Reactions can take from 6 to 48 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the product or allow for extraction. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine to remove the high-boiling point solvent (DMSO/DMF). Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the final di-substituted product.
| Parameter | Recommended Condition | Rationale / Notes |
| Nucleophile | Amines, Alkoxides, Thiolates | Strong nucleophiles are required. Excess is often used. |
| Base | K₂CO₃, DIPEA, or none | Often not required if the nucleophile is basic (e.g., amine). |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents accelerate SNAr reactions. |
| Temperature | 100-150 °C | High thermal energy is needed to overcome the activation barrier. |
Conclusion
The this compound scaffold is a powerful platform for generating chemical diversity. By understanding and exploiting the orthogonal reactivity of the C-Br and C-Cl bonds, researchers can readily access a wide array of di-substituted analogs. The palladium-catalyzed reactions at the C-5 position, followed by nucleophilic aromatic substitution at the C-2 position, constitute a reliable and high-throughput strategy for library synthesis in drug discovery and materials science programs. The protocols and principles outlined in this guide provide a robust foundation for the successful application of this versatile chemical building block.
References
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][12]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link][14]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link][13]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link][16]
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Online] Available at: [Link][17]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Online] Available at: [Link][1][2][18]
-
ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Online] Available at: [Link][6]
-
ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Online] Available at: [Link][19]
-
Semantic Scholar. Application of Rh(I)-catalyzed C-H bond activation to the ring opening of 2-cycloalkenones in the presence of amines. [Online] Available at: [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Online] Available at: [Link][7]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link][4]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link][9]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link][11]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link][10]
-
RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11, 34865-34869. [Online] Available at: [Link][20]
-
National Center for Biotechnology Information. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Online] Available at: [Link][8]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Online] Available at: [Link][15]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). [Online] Available at: [Link][21]
Sources
- 1. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. youtube.com [youtube.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" analytical method development (HPLC, GC)
An Application Note on the Development and Validation of HPLC and GC Analytical Methods for Cyclohexyl 5-bromo-2-chlorobenzamide
Introduction
This compound is a substituted aromatic amide containing bromine and chlorine atoms. Its molecular structure (Figure 1) suggests its potential utility as a key intermediate in the synthesis of pharmaceuticals or other complex organic molecules, such as protein degrader building blocks.[1] The accurate quantification and purity assessment of such compounds are critical for ensuring the quality, safety, and efficacy of final products in drug development and manufacturing.
This application note provides a comprehensive guide to the development and validation of robust analytical methods for this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring the development of reliable and transferable analytical procedures. The validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to analytical procedure development.[2][3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Assay and Purity
Rationale for Method Development: A Scientist's Perspective
High-Performance Liquid Chromatography (HPLC) is the premier technique for the assay and purity determination of non-volatile and thermally sensitive compounds like this compound. The decision to pursue a reversed-phase HPLC (RP-HPLC) method is based on the following expert analysis of the analyte's physicochemical properties:
-
Analyte Polarity: The molecule possesses a moderately non-polar cyclohexyl group and a polar amide linkage, along with a substituted benzene ring. This balance of hydrophobic and hydrophilic character makes it an ideal candidate for separation on a non-polar stationary phase, such as C18, using a polar mobile phase.[5]
-
Chromophoric Properties: The substituted benzamide core contains a phenyl ring conjugated with a carbonyl group, which acts as a strong chromophore. This allows for highly sensitive and specific detection using an ultraviolet (UV) or photodiode array (PDA) detector, typically in the 220-280 nm range.[5][6]
-
Thermal Stability: HPLC analysis is performed at or near ambient temperature, which mitigates the risk of thermal degradation that could occur with other techniques, ensuring the analytical data accurately reflects the sample's true composition.[7]
Our strategy begins with a C18 column and a mobile phase gradient of acetonitrile and water to quickly determine the optimal elution conditions. This is then refined into a more rapid and efficient isocratic method suitable for routine quality control.
HPLC Experimental Protocol
The following protocol has been optimized for robust performance and excellent peak shape.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile and Water (65:35 v/v) with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Run Time | Approximately 10 minutes. |
Sample and Standard Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (65:35 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample at a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection.
HPLC Method Development and Validation Workflow
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8] The following parameters must be assessed.
1. System Suitability: Performed before each analytical run, this test ensures the chromatographic system is performing adequately.
-
Protocol: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[9]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
| Parameter | Acceptance Criterion | Observed Result |
| %RSD (n=5) | ≤ 2.0% | 0.85% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
2. Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[9]
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a sample solution spiked with known related substances. The peak for this compound should be free of interference at its retention time. A PDA detector can be used to assess peak purity.
3. Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10]
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.05 | 510,500 |
| 0.075 | 760,100 |
| 0.10 | 1,020,300 |
| 0.125 | 1,275,400 |
| 0.15 | 1,530,600 |
| r² | 0.9998 |
4. Accuracy: The closeness of test results to the true value.
-
Protocol: Analyze a sample of known concentration (or a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicates at each level.
-
Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze six replicate preparations of the sample solution at 100% of the target concentration.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: Overall %RSD for both sets of data should be ≤ 2.0%.
-
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.
Part 2: Gas Chromatography (GC) Method for Volatile Impurity Profiling
Rationale for Method Development: A Scientist's Perspective
While HPLC is superior for assay, Gas Chromatography (GC) offers unparalleled resolution and sensitivity for analyzing volatile and semi-volatile impurities that may be present in the sample. The decision to develop a GC method is based on the following considerations:
-
High Sensitivity to Halogens: The presence of both bromine and chlorine atoms makes this compound highly responsive to an Electron Capture Detector (ECD), which is exceptionally sensitive to electronegative compounds.[11][12] This allows for the detection of trace-level halogenated impurities.
-
Orthogonal Technique: GC provides an orthogonal separation mechanism to HPLC (separation based on volatility and boiling point vs. polarity), which is valuable for a comprehensive purity assessment.
-
Critical Caveat - Thermal Stability: The primary challenge with GC analysis of amide-containing molecules is their potential for thermal degradation in the high-temperature GC inlet.[7] Therefore, the method development must prioritize minimizing thermal stress. This is achieved by using a lower-than-typical inlet temperature, a rapid oven temperature program, and potentially a liner with low activity. A preliminary study to assess thermal stability by comparing results at different inlet temperatures is a mandatory first step.
GC Experimental Protocol
This protocol is designed to minimize thermal stress while providing excellent separation of volatile impurities.
| Parameter | Recommended Condition |
| GC System | A GC system equipped with a split/splitless inlet, autosampler, and an Electron Capture Detector (ECD). |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Nitrogen or Helium, constant flow at 1.5 mL/min. |
| Inlet Temperature | 250 °C (or lowest possible temperature that ensures complete volatilization). |
| Injection Mode | Splitless, 1 µL injection volume. |
| Oven Program | Initial: 150 °C, hold for 1 min. Ramp: 20 °C/min to 280 °C, hold for 5 min. |
| Detector | ECD at 300 °C. |
Sample Preparation:
-
Solvent: Dichloromethane or Methyl tert-butyl ether.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the solvent. Filter if necessary.
GC Method Development Workflow
Method Validation Protocol (ICH Q2(R2) Framework)
Validation for a GC impurity method focuses on specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and precision.
1. Specificity:
-
Protocol: Inject the solvent blank to ensure no interfering peaks are present at the retention times of the analyte or known impurities.
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are crucial for an impurity method.
-
Protocol: Determine based on the signal-to-noise ratio. Typically, LOD is established at a signal-to-noise ratio of 3:1, and LOQ at 10:1. This can be confirmed by injecting solutions at these estimated concentrations.
3. Linearity:
-
Protocol: Prepare a series of solutions of the main analyte and any known impurities, typically from the LOQ to 120% of the impurity specification limit.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Precision (Repeatability):
-
Protocol: Prepare and inject a sample solution spiked with known impurities at the specification limit six times.
-
Acceptance Criteria: %RSD for the peak areas of the impurities should be ≤ 10%.
Conclusion
This application note details robust and validated analytical methods for this compound. The developed RP-HPLC method is highly suitable for routine quality control, providing accurate assay and purity results with excellent precision and accuracy. The complementary GC-ECD method serves as a powerful tool for the sensitive detection of volatile and semi-volatile halogenated impurities, offering an orthogonal view of the sample's purity profile. The successful development and validation of these methods, grounded in the scientific principles of chromatography and the rigorous framework of ICH guidelines, ensure reliable data generation for drug development and quality assurance professionals.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
-
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Bromo-2,6-dichlorobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
-
American Chemical Society. (2026). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Bromo-N-cyclohexyl-5-fluorobenzamide. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). rel-4-Bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Purification of Cyclohexyl 5-bromo-2-chlorobenzamide
Introduction
Cyclohexyl 5-bromo-2-chlorobenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate or a potential bioactive molecule necessitates a high degree of purity.[2][3] The synthesis of N-substituted benzamides can often result in a crude product containing unreacted starting materials, by-products, and residual reagents.[4][5] Therefore, robust purification strategies are critical to isolate the target compound with a purity level suitable for downstream applications and to ensure reproducibility in experimental results.
This guide provides detailed protocols and technical insights for the purification of this compound, focusing on two primary and complementary techniques: recrystallization and flash column chromatography . The methodologies are designed to be adaptable for various scales, from milligrams to multigram quantities, and are grounded in the fundamental physicochemical properties of substituted amides.
Understanding Potential Impurities
A rational purification strategy begins with an understanding of the potential impurities. A common route to synthesize N-cyclohexyl amides involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. In the case of this compound, this would typically involve the reaction of 5-bromo-2-chlorobenzoic acid with cyclohexylamine.
Potential impurities may include:
-
Unreacted 5-bromo-2-chlorobenzoic acid: An acidic impurity.
-
Unreacted cyclohexylamine: A basic impurity.
-
Side-reaction products: Such as self-condensation products or products from reactions with residual catalysts.
-
Residual solvents and reagents: From the reaction and initial work-up.
Purification Strategy Overview
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.[6][7] Often, a combination of these techniques provides the most effective purification.
Method 1: Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[8] For benzamide derivatives, polar protic solvents are often effective.[9]
Scientific Principles
The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature (ideally near the solvent's boiling point).[8] Upon cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of a crystalline solid, while impurities remain in the mother liquor.[9]
Solvent Selection
For amide purification, solvents like ethanol, acetone, or acetonitrile are good starting points.[6] A mixed solvent system, such as ethanol-water, can also be highly effective, where water acts as an anti-solvent.[9]
| Solvent System | Rationale | Advantages | Disadvantages |
| Ethanol | Structurally similar compounds like benzamides show good solubility in lower alcohols.[9] | Readily available, effective for a range of polarities. | May have high solubility even at room temperature, potentially reducing yield. |
| Ethanol/Water | Water acts as an anti-solvent, inducing crystallization from an ethanol solution.[9] | Allows for fine-tuning of solubility, can lead to high recovery. | Requires careful optimization of the solvent ratio. |
| Acetonitrile | Often gives good results for amide recrystallization.[6] | Can produce high-quality crystals. | More expensive and toxic than ethanol. |
| Isopropanol | A slightly less polar alcohol than ethanol, which may offer a better solubility profile. | Good for compounds that are too soluble in ethanol. | May require larger volumes compared to more polar solvents. |
Detailed Protocol for Recrystallization from Ethanol/Water
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid. This is best done by adding small portions of hot solvent to the solid while heating the mixture near the boiling point of ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting
-
No Crystals Form: The solution may not be sufficiently saturated, or the compound may have oiled out. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal. If an oil forms, redissolve it in hot solvent and try cooling more slowly or using a more dilute solution.
-
Low Yield: Too much solvent may have been used, or the compound may have significant solubility in the cold solvent.[9] The mother liquor can be concentrated and a second crop of crystals collected, though these may be of lower purity.
Method 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] It is particularly useful for separating mixtures of compounds with similar polarities.[10]
Scientific Principles
In column chromatography, a mixture is applied to the top of a column packed with a stationary phase (commonly silica gel). A mobile phase (eluent) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases, thus enabling separation.[10] Less polar compounds generally elute faster, while more polar compounds have a higher affinity for the polar silica gel and elute more slowly.[10]
Workflow for Column Chromatography Purification
Sources
- 1. N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Patent EP-0507672-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Scale-Up Synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide, a key intermediate in various research and development applications. The synthesis involves a two-step, one-pot process starting from 5-bromo-2-chlorobenzoic acid. We detail the conversion to the corresponding acyl chloride using thionyl chloride, followed by amidation with cyclohexylamine. This guide emphasizes critical process parameters (CPPs), safety protocols, in-process controls (IPCs), and purification strategies essential for transitioning from laboratory scale (grams) to pilot or commercial scale (kilograms). The protocols are designed to ensure process robustness, high yield, and purity, adhering to principles of Good Manufacturing Practice (GMP).[1][2][3][4][5]
Introduction & Strategic Overview
The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in the pharmaceutical and fine chemical industries.[6][7] this compound serves as a versatile building block, valued for its dual halogenated aromatic ring, which allows for selective downstream functionalization.
Scaling up this synthesis requires a shift in perspective from simple reaction execution to a holistic process control strategy. Key challenges in scaling amide bond formation include managing reaction exotherms, ensuring homogeneous mixing, controlling impurity profiles, and achieving consistent product isolation and purity.[8][9][10][11] This guide addresses these challenges by providing a detailed analysis of the chosen synthetic route and the rationale behind each operational step.
Chosen Synthetic Route: Acyl Chloride Pathway
For large-scale production, the conversion of the starting carboxylic acid to an acyl chloride intermediate is often preferred over methods using peptide coupling reagents due to lower cost, high reactivity, and simpler purification.[7][12] Thionyl chloride (SOCl₂) is selected as the chlorinating agent for its efficacy and because its byproducts (HCl and SO₂) are gaseous, simplifying their removal.
Reaction Scheme:
-
Step 1: Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride, typically with a catalytic amount of N,N-dimethylformamide (DMF), to form 5-bromo-2-chloro-benzoyl chloride.
-
Step 2: Amidation: The in-situ generated acyl chloride is then reacted with cyclohexylamine to form the desired amide product, this compound.[13][14][15]
// Edges SM1 -> P1; SM2 -> P1; SM4 -> P1; P1 -> P2 [label="Acyl Chloride Intermediate\n(in situ)"]; SM3 -> P2; P2 -> P3; P3 -> FP; FP -> QC; } caption [label="Figure 1: Overall Synthesis Workflow.", shape=plaintext, fontsize=10]; }
Laboratory-Scale Protocol (Baseline)
This section establishes a baseline protocol at the 50-gram scale. Data from this scale is crucial for identifying potential scale-up issues.
Reagent & Stoichiometry Table
| Reagent | MW ( g/mol ) | Moles | Equiv. | Amount | Density (g/mL) | Volume (mL) |
| 5-Bromo-2-chlorobenzoic acid | 235.46 | 0.212 | 1.0 | 50.0 g | N/A | N/A |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.255 | 1.2 | 30.3 g | 1.638 | 18.5 mL |
| Cyclohexylamine | 99.17 | 0.233 | 1.1 | 23.1 g | 0.867 | 26.6 mL |
| Triethylamine (TEA) | 101.19 | 0.255 | 1.2 | 25.8 g | 0.726 | 35.5 mL |
| Toluene | N/A | N/A | N/A | 500 mL | 0.867 | 500 mL |
| DMF (catalyst) | 73.09 | ~2 mmol | cat. | 0.15 g | 0.944 | 0.16 mL |
Step-by-Step Laboratory Procedure
-
Acyl Chloride Formation:
-
To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber (containing NaOH solution), add 5-bromo-2-chlorobenzoic acid (50.0 g) and toluene (250 mL).[16]
-
Add catalytic N,N-dimethylformamide (0.16 mL).
-
Slowly add thionyl chloride (18.5 mL) dropwise over 30 minutes, keeping the internal temperature below 30°C.
-
Heat the mixture to 65-70°C and stir for 2-4 hours. Monitor the reaction completion by HPLC (disappearance of starting material).
-
Cool the reaction mixture to 50°C and distill off excess thionyl chloride and some toluene under vacuum.
-
-
Amidation:
-
Cool the resulting acyl chloride solution to 0-5°C.
-
In a separate flask, dissolve cyclohexylamine (26.6 mL) and triethylamine (35.5 mL) in toluene (250 mL).
-
Add the amine solution dropwise to the acyl chloride solution over 1-2 hours, maintaining the internal temperature below 15°C. A significant exotherm is expected.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by HPLC.
-
-
Workup and Isolation:
-
Add water (200 mL) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.
-
Typical Yield: 85-92%. Purity: >99.0% (by HPLC).
-
Scale-Up Synthesis: Critical Process Parameters (CPPs)
Transitioning from the lab to a pilot plant requires careful consideration of parameters that have a disproportionate effect at a larger scale.
Reagent Handling & Safety
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water to release HCl and SO₂ gases.[17][18][19][20][21]
Thermal Management (Exotherm Control)
-
Causality: Both the acylation of cyclohexylamine and the quenching of the reaction are highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Scale-Up Strategy:
-
Controlled Addition: Use a dosing pump for the dropwise addition of the amine solution. The addition rate must be linked to the reactor's cooling capacity.
-
Jacketed Reactor: Employ a jacketed reactor with a thermal control unit capable of rapid cooling.
-
Reverse Addition: Consider adding the acyl chloride solution to the amine solution. This keeps the amine in excess initially, which can sometimes help control the exotherm and side reactions, though it may affect the impurity profile. A risk assessment is required to choose the optimal addition order.
-
-
Mixing and Mass Transfer
-
Causality: Inefficient mixing can lead to localized "hot spots" during amine addition, causing impurity formation. During crystallization, poor mixing can result in non-uniform supersaturation, leading to a wide particle size distribution and inclusions.
-
Scale-Up Strategy:
-
Impeller Selection: Use an appropriate impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and solids suspension.
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote turbulence.
-
Agitation Speed: The agitation speed should be optimized to ensure homogeneity without causing excessive shear, which could damage crystals during isolation.
-
-
Product Isolation: The Science of Crystallization
Crystallization is a critical unit operation that defines the purity, particle size, and handling characteristics of the final product.[][23][24][25][26]
-
Causality: Rapidly "crashing out" the product by adding a large volume of anti-solvent leads to the formation of small, impure crystals that are difficult to filter and dry.
-
Scale-Up Strategy: Controlled Crystallization
-
Solvent/Anti-Solvent System: Determine the optimal solvent (where the product is soluble) and anti-solvent (where it is insoluble) system.
-
Cooling Profile: Implement a controlled cooling ramp rather than shock cooling. A slower cooling rate promotes the growth of larger, more uniform crystals.
-
Seeding: Introduce a small quantity of pure product (seed crystals) at the point of meta-stability to control nucleation and ensure batch-to-batch consistency.
-
Anti-Solvent Addition: Add the anti-solvent slowly over a defined period to maintain a controlled level of supersaturation.
-
// Nodes start [label="Concentrated Product\nin Toluene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Cool to 50-60°C\n(Metastable Zone)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Add Seed Crystals\n(Induce Nucleation)", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Hold for 1 hour\n(Seed Bed Maturation)", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Slowly Add Heptane\n(Anti-Solvent Addition)\nOver 4-6 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Slow Cool to 0-5°C\nOver 2-3 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="Age Slurry for >2 hours\n(Maximize Yield)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Filter and Dry Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4 [label="Controlled Supersaturation"]; step4 -> step5; step5 -> step6; step6 -> end;
caption [label="Figure 2: Controlled Crystallization Workflow.", shape=plaintext, fontsize=10]; }
Scale-Up Protocol (1 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor.
Equipment & Setup
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser.
-
Caustic scrubber system.
-
Two calibrated dosing pumps.
-
Nutsche filter dryer or centrifuge.
-
Vacuum oven.
Reagent Quantities (1 kg Target)
| Reagent | Moles | Equiv. | Amount | Volume (mL) | Notes |
| 5-Bromo-2-chlorobenzoic acid | 4.25 | 1.0 | 1.0 kg | N/A | Charge as solid |
| Thionyl Chloride (SOCl₂) | 5.10 | 1.2 | 606 g | 370 mL | Add via dosing pump |
| Cyclohexylamine | 4.67 | 1.1 | 463 g | 534 mL | Add via dosing pump |
| Triethylamine (TEA) | 5.10 | 1.2 | 516 g | 711 mL | Pre-mix with amine |
| Toluene | N/A | N/A | 10 L | 10 L | 5L initial, 5L for amine soln. |
| DMF (catalyst) | ~40 mmol | cat. | 3.0 g | 3.2 mL |
Step-by-Step Scale-Up Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the scrubber system.
-
Acyl Chloride Formation:
-
Charge 5-bromo-2-chlorobenzoic acid (1.0 kg) and toluene (5 L) to the reactor.
-
Start agitation and add DMF (3.2 mL).
-
Using a dosing pump, add thionyl chloride (370 mL) over 60-90 minutes, maintaining the internal temperature at 20-25°C by circulating coolant through the jacket.
-
Once addition is complete, heat the reactor to 65-70°C and hold for 3-5 hours.
-
IPC-1: Take a sample and analyze by HPLC to confirm the disappearance of the starting acid (<1.0%).
-
Cool to 50°C and apply vacuum to distill off volatiles until ~5 L of solution remains.
-
-
Amidation:
-
Cool the acyl chloride solution to 0-5°C.
-
In a separate suitable vessel, prepare the amine solution by mixing cyclohexylamine (534 mL), triethylamine (711 mL), and toluene (5 L).
-
Using a dosing pump, add the amine solution to the reactor over 2-3 hours. Crucially, maintain the internal temperature below 15°C throughout the addition. Adjust the addition rate as needed based on the cooling system's performance.
-
Once addition is complete, allow the reactor to warm to 20-25°C and stir for 1-2 hours.
-
IPC-2: Take a sample and analyze by HPLC to confirm the disappearance of the acyl chloride intermediate (<1.0%).
-
-
Workup & Phase Separation:
-
Add process water (4 L) and stir for 20 minutes.
-
Stop agitation, allow layers to separate for 30 minutes, and drain the lower aqueous layer.
-
Perform sequential washes with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 L), and brine (2 L), separating the aqueous layer each time.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under vacuum to a volume of ~2.5 L.
-
Adjust the temperature to 55°C. Add seed crystals (~5 g) of the pure product.
-
Stir at 55°C for 1 hour.
-
Using a dosing pump, add heptane (5 L) as an anti-solvent over 4-6 hours.
-
Once the heptane addition is complete, cool the slurry to 0-5°C over 2-3 hours and hold for at least 2 hours.
-
Isolate the solid product by filtration (Nutsche filter).
-
Wash the filter cake with cold heptane (2 x 1 L).
-
Dry the product in a vacuum oven at 50-60°C until constant weight is achieved.
-
Expected Yield: 1.25 - 1.35 kg (85-92%).
-
Analytical & Quality Control Strategy
A robust analytical strategy is essential for process control and ensuring the final product meets specifications.[27] Adherence to GMP guidelines, such as ICH Q7, is critical for materials intended for pharmaceutical use.[1][2][3][4][5]
| Analysis | Method | Purpose | Stage |
| IPC-1 | HPLC | Confirm consumption of starting carboxylic acid | After acyl chloride formation |
| IPC-2 | HPLC | Confirm consumption of acyl chloride intermediate | After amidation |
| Final QC | HPLC | Determine purity and quantify impurities | Final Product |
| Identity | ¹H NMR, ¹³C NMR, MS | Confirm chemical structure | Final Product |
| Residual Solvents | GC-HS | Quantify toluene, heptane, ethanol, etc. | Final Product |
| Melting Point | DSC / MP Apparatus | Confirm physical properties and purity | Final Product |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction (IPC-1 or IPC-2 failed). Product loss during workup (emulsions). Poor crystallization. | Extend reaction time/re-sample. Allow more time for phase separation. Re-evaluate crystallization solvent/anti-solvent ratios and cooling profile. |
| High Impurity Profile | Poor temperature control during amidation. Insufficient washing during workup. | Improve cooling efficiency or slow down amine addition rate. Add an extra aqueous wash. |
| Poor Filterability | "Crashing out" product during crystallization, leading to fine particles. | Implement controlled crystallization with seeding and slow anti-solvent addition as per the protocol. |
| Product Fails Purity Spec | Trapped solvents or impurities. | Re-slurry the isolated solid in a hot solvent (e.g., heptane) to wash out impurities. If necessary, perform a full re-crystallization. |
References
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (n.d.). ICH. Retrieved from [Link]
-
The complete guide to the ICH Q7 guidelines. (n.d.). Qualio. Retrieved from [Link]
-
Reducing the Complexity of Commercial-Scale Amide Formation. (2013, July 18). Pharmaceutical Technology. Retrieved from [Link]
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). ECA Academy. Retrieved from [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA). Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). ACS Publications. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June). ResearchGate. Retrieved from [Link]
-
Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product? (n.d.). Study.com. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). AIChE Journal. Retrieved from [Link]
-
API Crystallization. (n.d.). Crystal Pharmatech Co., Ltd. Retrieved from [Link]
-
Thionyl chloride. (n.d.). Lanxess. Retrieved from [Link]
-
SOP 0079 - Thionyl Chloride. (2013, July 22). Standard Operating Procedures for University of South Florida. Retrieved from [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved from [Link]
-
A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
-
5-Bromo-2-chlorobenzamide. (n.d.). Wychem. Retrieved from [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
-
In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications. Retrieved from [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ACS Publications. Retrieved from [Link]
-
Reaction of cycloheptyl acid chloride 210or cyclohexyl acid chloride 212 with imines. (n.d.). ResearchGate. Retrieved from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024, June 26). EPO. Retrieved from [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate. Retrieved from [Link]
-
reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
Addition & Elimination Reactions in Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
2-bromo-N-cyclohexyl-5-fluorobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. qualio.com [qualio.com]
- 3. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 13. homework.study.com [homework.study.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 16. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. lanxess.com [lanxess.com]
- 18. drexel.edu [drexel.edu]
- 19. nj.gov [nj.gov]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. carlroth.com:443 [carlroth.com:443]
- 23. syrris.com [syrris.com]
- 24. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 25. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 26. API Crystallization - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 27. pharmtech.com [pharmtech.com]
Application Note: Cyclohexyl 5-bromo-2-chlorobenzamide as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
Introduction: The Strategic Value of Dihalogenated Scaffolds in Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of large, diverse compound libraries, significantly accelerating the identification and optimization of lead compounds.[1] The choice of a central scaffold is a critical determinant of a library's potential to yield biologically active molecules. Cyclohexyl 5-bromo-2-chlorobenzamide is a strategically designed scaffold, offering two distinct points of diversification on the aromatic ring through its differentially reactive halogen substituents. This application note provides a comprehensive guide to the synthesis and utilization of this scaffold in a diversity-oriented parallel synthesis workflow, leveraging palladium-catalyzed cross-coupling reactions.
The core principle behind the use of this compound lies in the differential reactivity of the carbon-halogen bonds. It is well-established in palladium-catalyzed cross-coupling reactions that the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[2] This allows for the selective functionalization of the C-Br bond under milder conditions, while leaving the more robust C-Cl bond intact for a subsequent, more forcing reaction. This two-step diversification strategy enables the generation of a rich and three-dimensional chemical library from a single, readily accessible scaffold.
Synthesis of the Scaffold: this compound
The starting material, 5-bromo-2-chlorobenzoic acid, is commercially available and serves as the precursor for the scaffold. The synthesis of this compound is achieved through a standard amidation reaction.
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in fresh DCM and cool the solution to 0 °C in an ice bath. To this solution, add cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Parallel Synthesis Workflow: A Two-Fold Diversification Strategy
The utility of this compound as a scaffold is best demonstrated through a two-step parallel synthesis campaign. The first diversification is achieved via a Suzuki-Miyaura coupling at the more reactive C-Br position. The resulting library of 5-aryl-2-chloro-N-cyclohexylbenzamides can then be subjected to a second diversification step, such as a Buchwald-Hartwig amination at the C-Cl position.
Caption: Two-step parallel synthesis workflow.
Step 1: Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[3] By carefully selecting the catalyst and reaction conditions, selective coupling at the C-Br bond can be achieved.
This protocol is designed for a 96-well plate format.
-
Reagent Plating: To each well of a 96-well plate, add a solution of this compound (1.0 eq) in a suitable solvent like dioxane. To each well, add a unique arylboronic acid (1.2 eq) from a pre-plated library.
-
Catalyst and Base Addition: Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq) in a mixture of dioxane and water. Dispense an aliquot of this stock solution into each well.
-
Reaction: Seal the 96-well plate and heat to 80-90 °C with stirring for 12-18 hours.
-
High-Throughput Work-up and Purification: After cooling to room temperature, the reaction mixtures can be worked up in parallel. A common method involves adding an organic solvent (e.g., ethyl acetate) and a scavenger resin to remove excess boronic acid and the palladium catalyst. The plate is then filtered, and the filtrate is concentrated. Purification can be achieved using high-throughput preparative HPLC-MS.[4][5][6]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for Suzuki couplings of aryl bromides.[2] |
| Base | K₂CO₃ | A common and effective base for Suzuki reactions. |
| Solvent | Dioxane/Water | A common solvent system for Suzuki couplings. |
| Temperature | 80-90 °C | Sufficient to promote reaction at the C-Br bond without significantly affecting the C-Cl bond. |
Table 1: Optimized conditions for selective Suzuki-Miyaura coupling.
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and it is well-suited for the functionalization of less reactive aryl chlorides, often requiring more specialized catalyst systems.[7]
This protocol utilizes the library of 5-Aryl-2-chloro-N-cyclohexylbenzamides generated in Step 1.
-
Reagent Plating: To each well of a 96-well plate containing a unique 5-Aryl-2-chloro-N-cyclohexylbenzamide (1.0 eq), add a unique primary or secondary amine (1.2 eq) from a pre-plated library.
-
Catalyst and Base Addition: Prepare a stock solution of a suitable palladium catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand like XPhos, 2-4 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq) in an anhydrous, aprotic solvent like toluene. Dispense this solution into each well under an inert atmosphere.
-
Reaction: Seal the 96-well plate and heat to 100-110 °C with stirring for 18-24 hours.
-
High-Throughput Work-up and Purification: After cooling, quench the reactions with a suitable aqueous solution. The products can be extracted in parallel using a liquid-liquid extraction plate. The combined organic extracts are then concentrated. Final purification is typically achieved via preparative HPLC-MS.
| Parameter | Condition | Rationale |
| Catalyst System | Palladacycle/XPhos | Highly active for the amination of aryl chlorides.[8] |
| Base | NaOtBu | A strong base required for the activation of the amine and the catalyst. |
| Solvent | Toluene | A common high-boiling, aprotic solvent for Buchwald-Hartwig aminations. |
| Temperature | 100-110 °C | Higher temperatures are generally required for the coupling of aryl chlorides.[2] |
Table 2: Optimized conditions for Buchwald-Hartwig amination.
Caption: Catalytic cycles for the key diversification reactions.
Conclusion: A Gateway to Novel Chemical Entities
The strategic use of this compound as a scaffold in parallel synthesis provides a highly efficient avenue for the generation of diverse and complex small molecule libraries. The orthogonal reactivity of the two halogen substituents allows for a controlled, two-dimensional diversification, leading to the creation of novel chemical entities with significant potential for biological activity. The protocols outlined in this application note offer a robust framework for researchers in drug discovery to leverage this versatile building block in their quest for new therapeutic agents.
References
-
Kumar, M. L. L. P., Archana, M., & Vignesh, C. (2024). Combinatorial Chemistry: A Novel Approach in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yan, Z., & Wang, J. (2004). A High-Throughput Purification System Using an Accelerated Retention Window Approach. ACS Combinatorial Science, 6(3), 287-293. [Link]
-
ResearchGate. (2018). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Retrieved from [Link]
-
PubMed. (2004). A high-throughput purification system using an accelerated retention window approach. Retrieved from [Link]
-
ResearchGate. (2017). Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]
-
Li, G., et al. (2020). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. Journal of Medicinal Chemistry, 63(15), 8144-8157. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of Cyclohexyl 5-bromo-2-chlorobenzamide for Biological Screening
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2][3] This versatility has led to the development of a wide array of therapeutic agents built upon this core structure.[1] The strategic derivatization of the benzamide scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]
This application note details a comprehensive workflow for the derivatization of a specific benzamide, Cyclohexyl 5-bromo-2-chlorobenzamide , to generate a focused compound library for biological screening. The parent molecule (Figure 1) possesses several key features that make it an attractive starting point for a drug discovery program: a substituted aromatic ring amenable to further functionalization, and a cyclohexyl group that can influence lipophilicity and conformational rigidity.

Strategic Derivatization of the Benzamide Core
The primary objective of the derivatization strategy is to systematically explore the chemical space around the this compound core. The presence of the bromo- and chloro-substituents on the phenyl ring, along with the cyclohexyl amide, provides multiple vectors for chemical modification. The following sections outline key derivatization pathways.
Modification of the Benzoyl Moiety via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the benzoyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the structural diversity of the compound library.
This protocol describes the coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position
The chloro-substituent, activated by the adjacent amide group, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups that can modulate the compound's hydrogen bonding capacity and overall polarity.
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.5-2.0 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.
-
Add the amine (1.5-2.0 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Workflow for Derivatization and Biological Screening
The overall strategy involves a logical progression from library synthesis to biological evaluation. The following diagram illustrates this workflow.
Caption: A streamlined workflow from the parent compound to SAR analysis.
Biological Screening Cascade
Once a library of derivatives has been synthesized and purified, a systematic biological screening cascade is employed to identify compounds with desired activity.[8] High-throughput screening (HTS) is a powerful tool for rapidly assessing large numbers of compounds.[9][10]
Primary High-Throughput Screening (HTS)
The initial screen is typically a single-concentration assay designed to identify "hits" from the compound library.[8] For example, if the target is a specific enzyme, an in vitro enzyme inhibition assay would be appropriate.[11] Fluorescence-based assays are commonly used in HTS due to their sensitivity and compatibility with automation.[10][12]
Hit Confirmation and Dose-Response Analysis
Compounds that show significant activity in the primary screen ("hits") are then subjected to a confirmation screen. This involves re-testing the compounds in the same assay to rule out false positives. Confirmed hits are then evaluated in dose-response experiments to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Secondary and Cellular Assays
Promising compounds from the dose-response analysis are then advanced to more complex secondary assays, which may include cell-based assays to assess cytotoxicity and target engagement in a more biologically relevant context.
The following diagram illustrates the screening cascade.
Caption: A typical biological screening cascade for hit identification.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The data generated from the biological screening should be organized in a clear and concise manner to facilitate SAR analysis.[13] A tabular format is ideal for comparing the activity of different derivatives.
| Compound ID | R¹ (Position 5) | R² (Position 2) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Parent | -Br | -Cl | 5.2 | > 100 |
| Derivative 1 | -Phenyl | -Cl | 45.8 | 12.5 |
| Derivative 2 | -Thienyl | -Cl | 62.1 | 8.7 |
| Derivative 3 | -Br | -NHCH₃ | 15.3 | 55.2 |
| Derivative 4 | -Br | -Morpholino | 28.9 | 31.8 |
| Derivative 5 | -Phenyl | -NHCH₃ | 75.4 | 2.1 |
| Derivative 6 | -Thienyl | -Morpholino | 88.9 | 0.9 |
Hypothetical data for illustrative purposes.
-
Substitution at the 5-position with aryl groups (e.g., phenyl, thienyl) appears to enhance activity compared to the parent bromo-substituted compound.
-
Modification at the 2-position with nucleophiles like methylamine and morpholine also contributes to increased potency.
-
A combination of favorable substitutions at both positions (e.g., Derivative 5 and 6) leads to the most potent compounds in this series.
Conclusion
The systematic derivatization of the this compound scaffold provides a robust strategy for the generation of novel chemical entities with potential therapeutic applications. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers engaged in the design, synthesis, and biological evaluation of benzamide-based compound libraries. The iterative process of derivatization and screening is a cornerstone of modern drug discovery, enabling the optimization of lead compounds with improved efficacy and safety profiles.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- BenchChem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
- Chen, J., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Guan, J., et al. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Nakagawa, Y., et al. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
- Chen, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Lipinski, C. A., et al. (2012). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Warner, D. L., et al. (2016). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry.
- Life Chemicals. (n.d.). Scaffolds and Scaffold-based Compounds | Screening Libraries.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Royal Society of Chemistry. (2015). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction.
- Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 2-Amino-3,5-diiodobenzamide for Biological Screening.
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
- BLD Pharm. (n.d.). This compound.
- PubMed. (n.d.). [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography].
- PubMed. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- PubMed. (n.d.). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
- ResearchGate. (n.d.). Recent progress in the development of derivatization reagents having a benzofuran structure.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa.
- Royal Society of Chemistry. (n.d.). MedChemComm.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. assaygenie.com [assaygenie.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. High-throughput Enzyme Screening [creative-enzymes.com]
- 13. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide
Welcome to the Technical Support Center for the synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Introduction
The synthesis of N-substituted benzamides like this compound is a critical process in medicinal chemistry and materials science. This compound can be synthesized through two primary pathways: the Schotten-Baumann reaction, which involves the use of an acyl chloride, and a coupling agent-mediated reaction starting from the corresponding carboxylic acid. The choice of method often depends on the availability of starting materials, desired scale, and sensitivity of the substrates to the reaction conditions. This guide will provide detailed support for both synthetic routes to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, providing their probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Route 1 (Acyl Chloride): • Hydrolysis of 5-bromo-2-chlorobenzoyl chloride to the unreactive carboxylic acid.[1] • Protonation of cyclohexylamine by HCl byproduct, rendering it non-nucleophilic.[1] Route 2 (Coupling Agent): • Incomplete activation of 5-bromo-2-chlorobenzoic acid. • Deactivation of the coupling agent (e.g., EDC) due to moisture. • Formation of N-acylurea byproduct. | Route 1 (Acyl Chloride): • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. • Use at least two equivalents of a base like triethylamine or pyridine to neutralize the generated HCl.[1] Route 2 (Coupling Agent): • Pre-activate the carboxylic acid with the coupling agent and an additive like HOBt for 15-30 minutes before adding the amine. • Use fresh, high-purity coupling agents and store them in a desiccator. • Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation by forming a more stable active ester. |
| Formation of a White Precipitate in the Reaction Mixture | Route 1 (Acyl Chloride): • Precipitation of triethylamine hydrochloride or pyridine hydrochloride salt. Route 2 (Coupling Agent): • Precipitation of dicyclohexylurea (DCU) if DCC is used as the coupling agent. • Precipitation of the product itself if the solvent volume is insufficient. | Route 1 (Acyl Chloride): • This is expected. The salt can be removed by filtration at the end of the reaction or during the aqueous workup. Route 2 (Coupling Agent): • DCU is largely insoluble in most organic solvents and can be removed by filtration. If EDC is used, its urea byproduct is water-soluble and can be removed during the workup. • Increase the solvent volume to maintain a stirrable slurry. |
| Product Contaminated with Starting Material | Both Routes: • Incomplete reaction due to insufficient reaction time, suboptimal temperature, or steric hindrance. | Both Routes: • Monitor the reaction progress using Thin Layer Chromatography (TLC). • Increase the reaction time or gently heat the mixture if the reaction is sluggish at room temperature. For sterically hindered substrates, consider using a more potent coupling reagent like HATU in Route 2. |
| Product is an Oil and Does Not Solidify | • Presence of impurities that lower the melting point. • The product may have a low melting point or be a slow-crystallizing compound. | • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. • Purify the crude product by column chromatography and then attempt recrystallization. |
| Difficulty in Purifying the Product | • The product and impurities have similar polarities, leading to co-elution during column chromatography. | • If column chromatography is ineffective, recrystallization is a highly recommended alternative for purifying solid products. Experiment with different solvent systems (e.g., ethanol, or a mixture of hexane and ethyl acetate) to find one that provides good separation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs, the Schotten-Baumann reaction or the coupling agent-mediated synthesis?
A1: The choice depends on several factors. The Schotten-Baumann reaction is often faster and can be higher yielding if the starting acyl chloride is readily available or can be synthesized in high purity.[1] However, acyl chlorides are moisture-sensitive and can be hazardous to handle. The coupling agent-mediated synthesis is generally milder and avoids the use of thionyl chloride or oxalyl chloride, but may require careful optimization of the coupling agent and conditions, especially for sterically hindered or electron-deficient substrates.
Q2: What is the role of the base in the Schotten-Baumann reaction, and how much should I use?
A2: The base, typically an amine like triethylamine or pyridine, serves two main purposes: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, and it prevents the protonation of the cyclohexylamine starting material.[1] Since the reaction generates one equivalent of HCl, you should use at least one equivalent of the base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) or even use the base as the solvent to drive the reaction to completion.
Q3: In the coupling agent-mediated synthesis, what is the purpose of adding HOBt?
A3: 1-Hydroxybenzotriazole (HOBt) is an additive used with carbodiimide coupling agents like EDC. It offers two key benefits: 1) it minimizes the risk of racemization if there are chiral centers in the molecule, and 2) it suppresses the formation of the N-acylurea byproduct by reacting with the O-acylisourea intermediate to form a more stable and reactive HOBt-ester. This active ester then efficiently reacts with the amine to form the desired amide.
Q4: My reaction is very slow. What can I do to speed it up?
A4: For the Schotten-Baumann reaction, gentle heating may increase the reaction rate, but be cautious as this can also promote side reactions. For the coupling agent-mediated synthesis, if using EDC/HOBt, you can switch to a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be very effective for challenging couplings. Pre-activating the carboxylic acid with the coupling agent and a base before adding the amine can also improve the reaction rate.
Q5: What is a good solvent for recrystallizing my final product?
A5: The choice of recrystallization solvent depends on the polarity of your product. For N-substituted benzamides, common solvents to try are ethanol, isopropanol, or mixtures of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or acetone. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocols
Route 1: Schotten-Baumann Synthesis via Acyl Chloride
This two-step protocol first involves the preparation of 5-bromo-2-chlorobenzoyl chloride, followed by its reaction with cyclohexylamine.
Step 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
-
Materials:
-
5-bromo-2-chlorobenzoic acid (e.g., 10 g, 1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Pyridine (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-chlorobenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (around 40°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 5-bromo-2-chlorobenzoyl chloride (expected yield ~97%) can be used in the next step without further purification.[1]
-
Step 2: Synthesis of this compound
-
Materials:
-
5-bromo-2-chlorobenzoyl chloride (from Step 1, 1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the acyl chloride.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
-
Route 2: Coupling Agent-Mediated Synthesis
This one-pot protocol uses a carbodiimide coupling agent to directly form the amide bond from the carboxylic acid and amine.
-
Materials:
-
5-bromo-2-chlorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-chlorobenzoic acid, HOBt, and cyclohexylamine.
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC portion-wise to the reaction mixture.
-
Add DIPEA dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
-
References
-
Schotten–Baumann reaction. (2023, December 29). In Wikipedia. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). National Institutes of Health. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (2011). Scholars Research Library. Retrieved from [Link]
Sources
"Cyclohexyl 5-bromo-2-chlorobenzamide" byproduct formation and removal
Troubleshooting Guide for Byproduct Formation and Purification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of Cyclohexyl 5-bromo-2-chlorobenzamide. This document is intended for researchers, medicinal chemists, and process development professionals who may encounter challenges related to byproduct formation and purification during their work with this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the laboratory.
The synthesis of this compound typically involves the formation of an amide bond between 5-bromo-2-chlorobenzoic acid and cyclohexylamine. While straightforward in principle, this transformation is susceptible to side reactions and impurities that can complicate purification and impact final product quality. This guide addresses the most common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the condensation of 5-bromo-2-chlorobenzoic acid and cyclohexylamine. Direct reaction by simply mixing the two starting materials is generally ineffective, as the acidic carboxylic acid and the basic amine will rapidly form a non-reactive ammonium salt.[1][2][3] To overcome this, the carboxylic acid must be "activated." There are two primary industrial and laboratory-scale strategies for this:
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing it to react with the amine under mild conditions.[4][5] These are standard in peptide synthesis and are highly effective for general amide bond formation.
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the highly reactive 5-bromo-2-chlorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] This acyl chloride is then reacted with cyclohexylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[6]
Q2: My reaction appears complete by TLC/LC-MS, but my crude product is contaminated with starting materials. How can I easily remove them?
This is the most common purification challenge. The unreacted starting materials have distinct chemical properties that can be exploited for their removal.
-
5-bromo-2-chlorobenzoic acid is acidic.
-
Cyclohexylamine is basic.
-
The desired product, This compound , is neutral.
A standard acid-base liquid-liquid extraction is highly effective. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with a dilute aqueous base (e.g., 1M NaHCO₃) and then a dilute aqueous acid (e.g., 1M HCl), you can selectively move the impurities into the aqueous phase, leaving the pure amide in the organic layer.[7][8] See Protocol 1 for a detailed workflow.
Q3: I used DCC as a coupling reagent and now have a significant amount of a white solid that is insoluble in my solvent. What is it?
You are observing the formation of N,N'-dicyclohexylurea (DCU), the primary byproduct of DCC-mediated couplings.[9] While DCC is an excellent activating agent, the resulting DCU is notoriously insoluble in most common organic solvents, which is both an advantage and a disadvantage. It can often be removed by simple filtration of the reaction mixture. However, a non-negligible amount can remain in solution, requiring further purification steps like recrystallization or chromatography.
Q4: My product looks clean by ¹H NMR after an acid-base wash, but I need to achieve >99.5% purity for my application. What is the best final purification step?
For achieving high purity of a solid organic compound, recrystallization is the gold standard and is often superior to column chromatography in terms of scalability and final purity.[10] The key is to identify a suitable solvent or solvent pair in which the amide has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[7] Common solvent systems for amides include ethanol/water or ethyl acetate/hexane.[7] See Protocol 2 for guidance on solvent screening and execution.
Q5: I've encountered a persistent impurity with a mass that doesn't match my starting materials or common byproducts. What could it be?
If you are using a carbodiimide reagent (like DCC or EDC), you may be forming an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed from the activation of your carboxylic acid, undergoes an intramolecular rearrangement (an O-to-N acyl shift) before it can be intercepted by the cyclohexylamine.[4] This N-acylurea is an amide itself and can have similar polarity to your desired product, making it particularly challenging to remove by chromatography. If this is suspected, optimizing reaction conditions (e.g., adding the amine promptly after the coupling agent) or switching to a different class of coupling reagent (e.g., phosphonium salts like PyBOP) may be necessary.
Troubleshooting Guide: Byproduct Scenarios and Solutions
This table outlines common issues observed during the synthesis and provides targeted solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Acidic Impurity Detected (TLC streaking, NMR peak for -COOH, LC-MS match for 5-bromo-2-chlorobenzoic acid) | 1. Incomplete reaction.2. Insufficient coupling reagent or amine.3. Deactivated coupling reagent (hydrolyzed). | Solution: Perform a basic aqueous wash (1M NaHCO₃ or 1M Na₂CO₃).Causality: The basic wash deprotonates the carboxylic acid to form its sodium salt, which is highly soluble in water and is extracted from the organic phase. The neutral amide product remains in the organic layer.[8] |
| Basic Impurity Detected (Amine smell, LC-MS match for cyclohexylamine) | 1. Use of excess cyclohexylamine to drive the reaction.2. Incomplete reaction. | Solution: Perform an acidic aqueous wash (e.g., 0.5M - 1M HCl).Causality: The acidic wash protonates the basic cyclohexylamine to form its water-soluble ammonium chloride salt, effectively removing it from the organic layer containing the neutral amide product.[7] |
| Insoluble White Precipitate (Primarily when using DCC) | Formation of N,N'-dicyclohexylurea (DCU) byproduct. | Step 1 (Primary Removal): Filter the crude reaction mixture through a sintered glass funnel or Celite® pad to remove the bulk of the insoluble DCU.[9]Step 2 (Final Polish): Purify the filtrate by recrystallization or column chromatography to remove any dissolved residual DCU. |
| Product Decomposition on Silica Gel Column (Multiple spots on TLC after column, low recovery) | The amide product may be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or degradation.[10] | Solution 1 (Eluent Modification): Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing product degradation.[7][11]Solution 2 (Alternative Stationary Phase): Switch to a more inert or basic stationary phase, such as neutral or basic alumina. |
| Low or No Product Formation (Only starting materials observed) | 1. Ineffective activation of the carboxylic acid.2. Formation of a stable carboxylate-ammonium salt before activation can occur.[12] | Solution 1 (Acyl Chloride Route): Convert the 5-bromo-2-chlorobenzoic acid to its acyl chloride with SOCl₂ first, then add the cyclohexylamine. This two-step process is often more robust.[1][13]Solution 2 (Coupling Reagent Additives): If using a carbodiimide, include an additive like 1-hydroxybenzotriazole (HOBt) which can improve efficiency and reduce side reactions.[9] |
Visualized Workflows and Pathways
Diagram 1: General Synthesis and Impurity Pathway
Caption: Synthesis of the target amide and common resulting impurities.
Diagram 2: Logical Purification Workflow
Caption: Decision tree for the purification of the target amide.
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to remove unreacted acidic and basic starting materials from the neutral amide product.
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted 5-bromo-2-chlorobenzoic acid.
-
Acidic Wash: To the remaining organic layer in the funnel, add an equal volume of 1M hydrochloric acid (HCl). Shake for 1-2 minutes, venting occasionally. Allow the layers to separate and drain the aqueous layer. This step removes unreacted cyclohexylamine.[7]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amide.
Protocol 2: Recrystallization for Final Purification
This protocol is used to achieve high purity for the solid amide product.[10]
-
Solvent Screening (Small Scale): Place ~20-30 mg of your crude product into several small test tubes. To each tube, add a different solvent or solvent mixture (e.g., isopropanol, ethyl acetate, acetonitrile, ethyl acetate/hexane mixture) dropwise while heating gently (e.g., in a warm water bath).
-
Identify Ideal Solvent: The ideal solvent is one in which the product is poorly soluble at room temperature but completely soluble when hot.
-
Dissolution (Bulk Scale): Place the bulk crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. A magnetic stir bar can aid dissolution.
-
Slow Cooling: Once dissolved, remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Sabila, P., et al. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Request PDF. Retrieved from [Link]
-
Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Retrieved from [Link]
-
Various Authors. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]
-
West, J. (2022). Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]
-
Pirkle, W. H., & Hoover, D. J. (2018). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
Various Authors. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclohexyl 5-bromo-2-chlorobenzamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis and optimization of Cyclohexyl 5-bromo-2-chlorobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar N-substituted benzamides. The synthesis, while conceptually straightforward, involves reactive intermediates and requires careful control of conditions to achieve high yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational decision-making to overcome common synthetic challenges.
Part 1: Foundational Concepts & General FAQs
This section addresses fundamental questions regarding the synthetic strategy for forming the amide bond between 5-bromo-2-chlorobenzoic acid and cyclohexylamine.
Q1: What is the most common and reliable method for synthesizing this compound?
The most robust and widely used method is a two-step, one-pot procedure involving the conversion of 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative, followed by an in-situ reaction with cyclohexylamine.[1][2] This approach, a variation of the Schotten-Baumann reaction, is highly effective because acyl chlorides are potent electrophiles that react readily with nucleophilic amines.[1][3]
The overall transformation is as follows:
-
Activation Step: 5-bromo-2-chlorobenzoic acid is reacted with an activating agent (e.g., thionyl chloride or oxalyl chloride) to form 5-bromo-2-chlorobenzoyl chloride.
-
Coupling Step: The resulting acyl chloride is then reacted with cyclohexylamine in the presence of a base to yield the final amide product and a salt byproduct.[4][5]
Caption: General two-step synthesis workflow.
Q2: Why is the formation of an acyl chloride necessary? Can't I just heat the carboxylic acid and amine together?
While direct thermal condensation of a carboxylic acid and an amine can form an amide, it typically requires very high temperatures (often >170°C) and results in the formation of water, which must be removed to drive the reaction to completion.[6] This method can lead to thermal degradation, especially with substituted aromatics.
Converting the carboxylic acid to a highly reactive acyl chloride allows the reaction to proceed rapidly and cleanly at much lower temperatures (typically 0°C to room temperature), providing superior yields and a cleaner reaction profile.[1][7]
Q3: What is the role of the base in the coupling step, and which one should I choose?
The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][4] If not neutralized, this HCl will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction after a maximum of 50% conversion (assuming a 1:1 stoichiometry).[8]
A base is added to "scavenge" or neutralize the HCl as it forms, ensuring the amine remains in its free, nucleophilic state.[1][8]
| Base | Typical Equivalents | Advantages | Considerations |
| Triethylamine (Et₃N) | 1.5 - 2.2 | Inexpensive, common organic base. The resulting salt (Et₃N·HCl) is often soluble in organic solvents but can be removed with an aqueous wash. | Can be difficult to remove completely due to its boiling point (89°C). |
| Pyridine | Can be used as a solvent or co-solvent. | Effective base. | Can sometimes act as a nucleophilic catalyst, which may lead to side reactions. Higher boiling point and distinct odor. |
| Diisopropylethylamine (DIPEA) | 1.5 - 2.2 | Sterically hindered, making it less likely to act as a nucleophile. Good for sensitive substrates. | More expensive than Et₃N. |
| Aqueous Base (e.g., NaOH, Na₂CO₃) | Used in excess | Schotten-Baumann conditions.[3] The product often precipitates and can be easily filtered. Good for scaling up. | Risk of hydrolyzing the acyl chloride is a significant competing side reaction.[9] Requires vigorous stirring to manage the biphasic system. |
For this specific synthesis, Triethylamine is a reliable and cost-effective first choice in an anhydrous organic solvent like Dichloromethane (DCM).
Part 2: Troubleshooting Low Yield and Reaction Failures
This is the most critical section for optimization. Low yield or complete reaction failure usually points to a few common culprits.
Q4: My reaction isn't working. TLC analysis shows only unreacted starting materials. What went wrong?
This is a classic symptom of a failed activation step . If the 5-bromo-2-chlorobenzoyl chloride is not formed, no reaction will occur in the second step.
Possible Causes & Solutions:
-
Inactive Activating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly sensitive to moisture and will decompose over time. Using an old bottle that has been opened multiple times is a common cause of failure.
-
Solution: Use a fresh bottle or a recently opened bottle of the activating agent. For best results, use a reagent from a sealed ampule.
-
-
Insufficient Activation Time/Temperature: The conversion to the acyl chloride is not instantaneous.
-
Solution: Ensure the mixture of the carboxylic acid and activating agent is stirred for an adequate amount of time (typically 30-60 minutes). Gentle heating under reflux may be required, especially with SOCl₂.[8] Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS to see the methyl ester, confirming acyl chloride formation.
-
-
Catalyst Omission (for Oxalyl Chloride): The reaction of oxalyl chloride with a carboxylic acid requires a catalytic amount of N,N-Dimethylformamide (DMF).[4][8] The DMF reacts first to form the Vilsmeier reagent, which is the true catalytic species.[8]
-
Solution: Add 1-2 drops of anhydrous DMF to the mixture of the carboxylic acid and oxalyl chloride. You should observe gas evolution (CO₂ and CO), indicating the reaction is proceeding.
-
Q5: My reaction has stalled. TLC shows both starting materials and some product, but the reaction won't go to completion.
This scenario typically points to an issue in the coupling step , often related to the stoichiometry or activity of the base or amine.
Possible Causes & Solutions:
-
Insufficient Base: As explained in Q3, the reaction generates HCl. If you use less than one equivalent of base, the reaction will stop once all the base is consumed and the remaining amine is protonated.
-
Solution: Use a slight excess of base (e.g., 1.5 equivalents). After adding the amine and base, if the reaction stalls, you can try adding another portion of base (0.5 eq) to see if it restarts.
-
-
Moisture in the Reaction: Water will rapidly hydrolyze the highly reactive acyl chloride intermediate back to the starting carboxylic acid.[7] It can also protonate the amine.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Dry the cyclohexylamine over KOH or another suitable drying agent if its purity is questionable.
-
-
Precipitation of Amine Salt: The hydrochloride salt of triethylamine can sometimes precipitate from the solution, creating a thick slurry that is difficult to stir and may inhibit the reaction.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent like DCM or THF to maintain a stirrable mixture.
-
Caption: Troubleshooting decision tree for reaction failures.
Part 3: Managing Side Reactions and Impurities
Q6: I see multiple spots on my TLC plate besides my product and starting materials. What are these impurities?
The most common side reaction is the hydrolysis of the acyl chloride. However, other byproducts can form.
| Impurity | Formation Mechanism | How to Minimize |
| 5-bromo-2-chlorobenzoic acid | Hydrolysis of the acyl chloride intermediate by trace amounts of water.[7] | Use anhydrous conditions (solvents, reagents, inert atmosphere).[10] |
| N,N'-dicyclohexylurea | Only if using carbodiimide coupling agents (e.g., DCC, EDC) instead of the acyl chloride route. The activated acid intermediate reacts with a second molecule of the coupling agent. | Not applicable to the acyl chloride method. If using coupling agents, add HOBt or HOAt to trap the intermediate.[11] |
| Unknown polar baseline material | Can result from overheating the reaction, leading to decomposition or polymerization, especially if the reaction is run neat or at high temperatures.[10] | Maintain careful temperature control, typically running the coupling step at 0°C and allowing it to warm to room temperature slowly.[7] |
Q7: My final product is difficult to purify. How can I improve its purity out of the crude reaction?
Purification is highly dependent on the physical properties of the final product. This compound is a solid at room temperature.[12]
-
Aqueous Workup: This is the first and most crucial step. After the reaction is complete, quench it with water or dilute HCl. This will protonate the excess base (e.g., triethylamine) and any remaining cyclohexylamine, making them soluble in the aqueous layer. The desired amide product is typically insoluble in water and will remain in the organic layer (e.g., DCM or Ethyl Acetate). Follow with a wash using saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine to remove bulk water.
-
Crystallization: This is the preferred method for purifying solid products.[13][14] After the aqueous workup and removal of the solvent, attempt to recrystallize the crude solid from a suitable solvent system. Common systems include Ethanol/Water, Isopropanol, or Hexanes/Ethyl Acetate. This is highly effective at removing less-polar and more-polar impurities.
-
Column Chromatography: If crystallization fails or does not provide sufficient purity, silica gel column chromatography is a reliable alternative.[13][14] A typical eluent system would be a gradient of ethyl acetate in hexanes. The product is moderately polar and should elute well under these conditions.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-bromo-2-chlorobenzoic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried) and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Activation: Cool the flask to 0°C in an ice bath. Slowly add oxalyl chloride (1.5 eq) followed by one drop of anhydrous DMF. Note: If using thionyl chloride, the DMF catalyst is not strictly necessary but can accelerate the reaction.
-
Stirring: Allow the reaction mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes. Gas evolution should be observed. The reaction mixture should become a clear solution as the acyl chloride forms.
-
Amine/Base Addition: In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (2.0 eq) in a small amount of anhydrous DCM.
-
Coupling: Cool the acyl chloride solution back down to 0°C. Add the amine/base solution dropwise over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Workup & Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography.
-
References
- Benchchem. (2025).
- Reddit. (2022).
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- ResearchGate. (2015).
- Chemguide.
- Benchchem. (2025). A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- Homework.Study.com. Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction.
- Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides.
- NIH. (2015).
- NIH. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- Homework.Study.com. Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base.
- Phukan, K. (2014).
- ResearchGate. (2023).
- PubChem. This compound.
- Benchchem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
- Scholars Research Library. (2011).
- ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- Benchchem. (2025). An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs.
- Royal Society of Chemistry.
- NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- ResearchGate. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.
- World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
- Benchchem. (2025).
- Benchchem. 5-Bromo-2-chlorobenzamide | High-Purity Reagent.
- Google Patents. (2021).
- Benchchem. (2025). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" purification challenges and solutions
A Guide to Overcoming Purification Challenges for Researchers and Drug Development Professionals
Welcome to the technical support center for Cyclohexyl 5-bromo-2-chlorobenzamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common purification challenges associated with this compound. As a substituted benzamide, achieving high purity is critical for its intended applications, where even minor impurities can significantly impact experimental outcomes and downstream processes. This document offers a structured approach to troubleshooting, providing not just protocols, but the scientific rationale behind them.
Understanding the Source: Synthesis and Potential Impurities
The purification strategy for any compound is fundamentally linked to its synthetic route. This compound is typically synthesized via the amidation of 5-bromo-2-chlorobenzoic acid with cyclohexylamine. The primary impurities, therefore, often originate from this process.
Common synthetic pathways for the key intermediate, 5-bromo-2-chlorobenzoic acid, may involve the bromination of 2-chlorobenzoic acid or hydrolysis of 5-bromo-2-chlorobenzonitrile.[1][2] These reactions can introduce isomeric impurities, such as 4-bromo-2-chlorobenzoic acid, which can be challenging to separate from the desired product due to similar physical properties.[3]
The final amide coupling step itself can leave unreacted starting materials and byproducts from coupling agents. Organic impurities can also arise during the manufacturing process and subsequent storage.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
FAQ 1: Residual Starting Materials
Question: My NMR/LC-MS analysis shows the presence of unreacted 5-bromo-2-chlorobenzoic acid in my final product. How can I effectively remove it?
Answer: This is a common issue stemming from incomplete reaction or the use of excess carboxylic acid. The key to its removal lies in exploiting the acidic nature of the unreacted starting material.
-
Causality: 5-bromo-2-chlorobenzoic acid possesses a carboxylic acid functional group, which is readily deprotonated by a mild base. The resulting carboxylate salt exhibits high polarity and is soluble in aqueous solutions, while your desired amide product remains in the organic phase.
-
Solution: Basic Aqueous Wash
-
Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).
-
Agitate the funnel gently to allow for the acid-base reaction to occur, being careful to vent frequently to release any CO₂ gas that may form.
-
Separate the aqueous layer.
-
Repeat the wash 1-2 more times to ensure complete removal of the acidic impurity.
-
Finally, wash the organic layer with brine to remove any residual water before drying, filtering, and concentrating.
-
Question: I've successfully removed the acidic starting material, but now I'm detecting cyclohexylamine in my product. What is the best approach to eliminate it?
Answer: Similar to the removal of the carboxylic acid, we can leverage the basicity of the residual cyclohexylamine.
-
Causality: Cyclohexylamine is a primary amine and therefore basic. It will readily react with an acid to form a water-soluble ammonium salt.
-
Solution: Acidic Aqueous Wash
-
Following the initial basic wash (if performed), wash the organic layer containing your crude product with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).
-
The amine will be protonated, forming cyclohexylammonium chloride, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the acidic wash if necessary.
-
It is good practice to follow up with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer, and then a final brine wash.
-
Workflow for Acid-Base Extraction
Sources
- 1. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
Technical Support Center: Navigating Solubility Challenges with Cyclohexyl 5-bromo-2-chlorobenzamide
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Cyclohexyl 5-bromo-2-chlorobenzamide (C13H15BrClNO)[1] in various experimental assays. Given its chemical structure, this compound is anticipated to be hydrophobic, a common characteristic of many modern drug candidates that can present significant challenges in formulation and screening.[2][3][4] This resource provides in-depth troubleshooting strategies and foundational knowledge to overcome these obstacles, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a classic sign of a compound with poor aqueous solubility. While Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of nonpolar and polar compounds, its ability to maintain your compound's solubility dramatically decreases upon dilution in an aqueous medium.[5] The water in your buffer acts as an anti-solvent, causing the hydrophobic this compound molecules to aggregate and precipitate out of the solution.[6] The final concentration of DMSO in your assay is likely insufficient to keep the compound dissolved.[7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is highly cell-line dependent. As a general rule, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[7] However, some cell lines may tolerate up to 1%.[8][9] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting its viability or the assay readout.
Q3: Can I just sonicate or heat the solution to redissolve the precipitate?
A3: While gentle warming (e.g., to 37°C) and sonication can help redissolve a compound in a concentrated stock solution, these are often temporary solutions when dealing with precipitation in an aqueous buffer.[7] The underlying issue is the compound's poor solubility in the final assay medium. Once the solution returns to ambient temperature, or over the course of a prolonged incubation, the compound is likely to precipitate again, leading to inconsistent and unreliable results.
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to addressing the poor solubility of this compound. The choice of method will depend on the specific requirements of your assay.
Initial Assessment and Strategy Selection
Before attempting various solubilization techniques, it's essential to characterize the problem. A logical workflow can guide you to the most appropriate solution.
Caption: A decision-making workflow for addressing compound precipitation in aqueous buffers.
Method 1: Utilizing Co-solvents
When to use: This is often the first approach when DMSO alone is insufficient and your assay can tolerate small amounts of other organic solvents.
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[10][11]
Recommended Co-solvents and Considerations:
| Co-solvent | Typical Final Concentration in Assay | Advantages | Disadvantages |
| Ethanol | < 1% | Less cytotoxic than DMSO for some cell lines.[12] | Can affect enzyme activity and cell signaling. |
| Propylene Glycol (PG) | < 1% | Low toxicity, commonly used in parenteral formulations.[13] | Can be viscous at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Low toxicity. | May interfere with certain assay readouts. |
Step-by-Step Protocol for Co-solvent Use:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent or a mixture of DMSO and the co-solvent.
-
Vehicle Control: Determine the maximum tolerable concentration of the co-solvent or co-solvent/DMSO mixture in your assay by running a dose-response curve with the vehicle alone.
-
Serial Dilution: Prepare serial dilutions of your compound in the chosen solvent system.
-
Assay Addition: Add a small volume of the diluted compound stock to your assay medium, ensuring the final co-solvent concentration remains below the predetermined tolerance limit.
Method 2: Cyclodextrin-Mediated Solubilization
When to use: This is an excellent choice for cell-based assays and in vivo studies, as cyclodextrins are generally well-tolerated and can be very effective at increasing aqueous solubility.[14]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is water-soluble.[15][16]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[17][18] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with excellent solubilizing capacity and a favorable safety profile.[17] |
| Methylated-β-cyclodextrin (M-β-CD) | A powerful solubilizer, but can extract cholesterol from cell membranes, potentially causing cytotoxicity.[18] |
Step-by-Step Protocol for Cyclodextrin Use:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v) in your aqueous assay buffer.
-
Form the Inclusion Complex:
-
Method A (Direct Dissolution): Add the powdered this compound directly to the cyclodextrin solution. Vortex and/or sonicate until the compound is fully dissolved. This may require overnight incubation.
-
Method B (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). Add this solution to the cyclodextrin solution. Remove the organic solvent under a stream of nitrogen or by using a rotary evaporator.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility for cell-based assays.
-
Assay Application: Use the resulting clear solution directly in your experiments. Remember to include a vehicle control with the same concentration of cyclodextrin.
Method 3: Nanoparticle Formulation
When to use: This is a more advanced strategy, suitable for preclinical development and when other methods fail or are not appropriate for the intended application (e.g., in vivo studies).
Mechanism: Reducing the particle size of a drug to the nanometer range (<1 µm) significantly increases the surface area-to-volume ratio.[19][20] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate.[21] Nanoparticle formulations can be stabilized with surfactants and polymers to prevent agglomeration.[19]
Common Nanoparticle Preparation Techniques:
-
Nanoprecipitation: The compound is dissolved in a water-miscible solvent and then added to an anti-solvent (usually water) under controlled conditions to induce rapid precipitation into nanoparticles.[22]
-
Milling: High-energy milling techniques (e.g., bead milling) can be used to mechanically reduce the particle size of the compound in a liquid dispersion.[19]
Considerations for Nanoparticle Formulation:
-
This approach requires specialized equipment and expertise in formulation science.
-
The choice of stabilizers is critical to prevent particle aggregation and ensure the stability of the nanosuspension.[19]
-
Characterization of the nanoparticles (size, charge, and stability) is essential.
Caption: Overview of different mechanisms for enhancing the solubility of hydrophobic compounds.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH.
- Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology.
- Drug nanoparticles: formulating poorly water-soluble compounds - PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Developing nanoparticle formulations of poorly soluble drugs - ResearchGate.
- Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs.
- A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PubMed Central.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed.
- Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- This compound | C13H15BrClNO | CID 977951 - PubChem.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central.
- Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Considerations regarding use of solvents in in vitro cell based assays.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
- Cosolvent - Wikipedia.
- This compound.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- hCAXII-IN-5 solubility in DMSO versus aqueous buffers - Benchchem.
- Dimethyl sulfoxide - Wikipedia.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
Sources
- 1. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. ijpbr.in [ijpbr.in]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmtech.com [pharmtech.com]
- 20. jocpr.com [jocpr.com]
- 21. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. worldscientific.com [worldscientific.com]
Technical Support Center: Cyclohexyl 5-bromo-2-chlorobenzamide Stability and Degradation
Disclaimer: As "Cyclohexyl 5-bromo-2-chlorobenzamide" appears to be a compound with limited publicly available stability data, this guide is constructed based on established principles of organic chemistry and pharmaceutical stability testing guidelines. The information provided is intended to serve as an expert-level framework for initiating stability and degradation studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions a researcher might have regarding the stability of this compound, based on its chemical structure.
Q1: What are the primary chemical liabilities of this compound that could lead to degradation?
A1: Based on its structure, the primary sites susceptible to degradation are:
-
Amide Bond: The amide linkage is the most probable site for hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of the bond to form 5-bromo-2-chlorobenzoic acid and cyclohexylamine.[1][2][3][4]
-
Halogenated Aromatic Ring: The benzene ring substituted with bromine and chlorine is electron-rich and could be susceptible to oxidative degradation.[5] Furthermore, carbon-halogen bonds can sometimes be cleaved under photolytic (UV/Vis light) conditions, potentially leading to de-halogenated impurities.[6][7][8]
Q2: What are the recommended general storage conditions for this compound to minimize degradation?
A2: To ensure maximum stability for a novel compound like this, the following conditions are recommended as a starting point:
-
Temperature: Store at controlled cold temperatures, such as 2-8°C or frozen at -20°C.[9] Long-term stability studies should be conducted according to ICH guidelines, typically at 25°C/60% RH or 30°C/65% RH.[9][10]
-
Light: Protect from light by storing in amber vials or light-resistant containers to prevent photolytic degradation.[11][12]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
-
Moisture: Protect from humidity and moisture to prevent hydrolysis. Store with a desiccant if necessary.
Q3: Which analytical technique is best suited for developing a stability-indicating method for this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating analytical method.[13][14][15] This is because:
-
The aromatic ring in the molecule will provide strong UV absorbance, allowing for sensitive detection.[13][15]
-
Modern reversed-phase HPLC columns offer the high resolving power needed to separate the parent compound from its potential degradation products.[13][16]
-
A gradient elution method is typically employed to ensure that both polar and non-polar impurities are effectively separated and quantified in a single run.[13]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions—such as high heat, humidity, acid, base, light, and oxidation—to accelerate its decomposition.[12][15][17] The purpose is multi-faceted:
-
Identify Degradation Pathways: It helps to elucidate the likely degradation products and pathways of the molecule.[17][18][19]
-
Method Development: It generates samples containing the degradants, which are essential for developing and validating a stability-indicating analytical method that can separate all impurities from the parent peak.[14][20][21]
-
Assess Intrinsic Stability: It provides insight into the molecule's inherent stability and helps in formulating a more stable product.[12] These studies are a regulatory requirement mandated by authorities like the ICH.[10][12][22]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the experimental analysis of this compound.
Problem 1: I am observing unexpected peaks in my HPLC chromatogram, even with a pure starting sample.
-
Possible Cause: On-instrument or sample preparation-induced degradation. The compound may be unstable in the chosen sample solvent or mobile phase.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the sample solvent is neutral and aprotic if possible. Avoid highly acidic or basic diluents. Prepare samples immediately before injection.
-
Mobile Phase pH: Check the pH of your mobile phase. If it is too acidic or basic, it could be causing hydrolysis on the column. Adjust the pH to be closer to neutral (pH 6-8), column permitting.
-
Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting in the injection queue.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. Co-elution of a degradant with the main peak can indicate that the method is not truly stability-indicating.[18]
-
Problem 2: My mass balance in forced degradation samples is below 95%.
-
Possible Cause 1: Formation of non-chromophoric or volatile degradants. The degradation products may not have a UV chromophore or may have evaporated from the sample.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to check for non-UV active compounds.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradants and confirm their molecular weights. This can help account for all components.
-
-
Possible Cause 2: Degradants are irreversibly adsorbed onto the HPLC column.
-
Troubleshooting Steps:
-
Column Wash: Implement a strong solvent wash at the end of each gradient run to elute any strongly retained compounds.
-
Change Column Chemistry: Test a different column stationary phase (e.g., a phenyl-hexyl or a different end-capped C18) that may have different retention characteristics.
-
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the standard stress conditions as recommended by ICH guidelines to investigate the degradation pathways of this compound.[10][12]
Objective: To generate degradation products to a target level of 5-20% to support the development of a stability-indicating method.[18][19]
Methodology:
-
Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol). A control sample (unstressed) should be prepared and analyzed alongside all stressed samples.
-
Acid Hydrolysis:
-
Add 0.1 M Hydrochloric Acid (HCl) to the stock solution.
-
Heat at 60°C.[18]
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution.
-
Keep at room temperature and protected from light.
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at 80°C.
-
Monitor at various time points (e.g., 1, 3, 7 days).
-
Dissolve the solid in the sample solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples, ensuring a control sample is kept in the dark under the same temperature conditions.
-
Data Interpretation Table
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid Hydrolysis | Amide bond cleavage[1][2] | 5-bromo-2-chlorobenzoic acid + Cyclohexylamine |
| Base Hydrolysis | Amide bond cleavage[1][3][23] | 5-bromo-2-chlorobenzoate + Cyclohexylamine |
| Oxidation | Oxidation of the aromatic ring or amine[5][24][25] | Hydroxylated species, N-oxides, or ring-opened products |
| Photolysis | Carbon-halogen bond cleavage[6][7][26] | De-brominated or de-chlorinated analogs |
| Thermal | General decomposition | Various, often requires structural elucidation |
Part 4: Visualizations
Workflow for Forced Degradation and Method Development
Caption: Workflow for executing forced degradation studies and subsequent development of a stability-indicating method.
Potential Degradation Pathways
Caption: Predicted primary degradation pathways for this compound based on its chemical structure.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
ICH Q1A R2 - ICH Guidelines of Stability Testing. Slideshare. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Types of Amide Hydrolysis. BYJU'S. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. NIH. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
-
Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
Organic photoredox catalyst induced divergent transformations of o-halogenated benzamides. RSC Publishing. [Link]
-
Organic photoredox catalyst induced divergent transformations of o-halogenated benzamides | Request PDF. ResearchGate. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
(PDF) Photobiodegradation of halogenated aromatic pollutants. ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
-
Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. ResearchGate. [Link]
-
Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ResearchGate. [Link]
-
(PDF) Photobiodegradation of Halogenated Aromatic Pollutants. Amanote Research. [Link]
-
(PDF) Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic photoredox catalyst induced divergent transformations of o-halogenated benzamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsr.com [ijpsr.com]
- 15. irjpms.com [irjpms.com]
- 16. researchgate.net [researchgate.net]
- 17. labinsights.nl [labinsights.nl]
- 18. onyxipca.com [onyxipca.com]
- 19. sgs.com [sgs.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 24. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" troubleshooting spectroscopic analysis
Prepared by the Senior Application Scientist Team
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the spectroscopic analysis of Cyclohexyl 5-bromo-2-chlorobenzamide. Our goal is to move beyond simple procedural lists and offer in-depth, causal explanations for common analytical challenges, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a synthetic organic compound often used as an intermediate in medicinal chemistry and materials science.[1] Its key structural features—a substituted benzamide core with two different halogens and a bulky cyclohexyl group—give rise to a unique spectroscopic fingerprint.
-
Molecular Formula: C₁₃H₁₅BrClNO[2]
-
Molecular Weight: 316.6 g/mol [2]
-
Key Moieties:
-
Disubstituted (bromo, chloro) aromatic ring
-
Secondary amide linkage (-CONH-)
-
Saturated cyclohexyl ring
-
Expected Spectroscopic Data: A Reference Guide
Accurate troubleshooting begins with a reliable reference. The following table summarizes the expected spectral data for a pure sample of this compound. Deviations from these values are the primary indicators of an underlying issue.
| Technique | Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale & Key Characteristics |
| ¹H NMR | Aromatic Protons | ~ δ 7.2 - 7.8 ppm (3H) | The electronic environment of the three protons on the benzene ring will result in distinct signals, likely appearing as doublets and a doublet of doublets due to coupling. |
| Amide Proton (N-H) | ~ δ 6.0 - 8.5 ppm (1H, broad) | This peak is often broad due to quadrupole broadening from the nitrogen atom and may undergo chemical exchange. Its position is highly dependent on solvent and concentration. | |
| Cyclohexyl Methine (CH-N) | ~ δ 3.8 - 4.0 ppm (1H, multiplet) | This proton is deshielded by the adjacent nitrogen atom. | |
| Cyclohexyl Methylene (CH₂) | ~ δ 1.1 - 2.1 ppm (10H, complex multiplets) | These protons will appear as a series of overlapping multiplets, characteristic of a cyclohexyl ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 164 - 168 ppm | The amide carbonyl carbon is a key diagnostic peak, typically appearing in this downfield region.[3] |
| Aromatic Carbons | ~ δ 115 - 140 ppm | Six distinct signals are expected, including two quaternary carbons attached to the halogens (C-Br and C-Cl). | |
| Cyclohexyl Carbons | ~ δ 24 - 50 ppm | Signals corresponding to the different carbon environments within the cyclohexyl ring. | |
| Mass Spec. | Molecular Ion Cluster | m/z ~315, 317, 319 | The presence of one bromine (⁷⁹Br/⁸¹Br, ~1:1) and one chlorine (³⁵Cl/³⁷Cl, ~3:1) atom creates a highly characteristic isotopic pattern for the molecular ion. |
| IR Spec. | N-H Stretch | ~3300 - 3250 cm⁻¹ (sharp to medium) | Characteristic of a secondary amide. Broadening can occur due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100 - 3000 cm⁻¹ | Peaks appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the benzene ring.[4] | |
| C-H Stretch (Aliphatic) | ~2930, 2850 cm⁻¹ | Strong, sharp peaks below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl group.[4] | |
| C=O Stretch (Amide I) | ~1680 - 1640 cm⁻¹ (strong, sharp) | This is typically one of the strongest and most informative peaks in the spectrum, confirming the amide functional group.[4] | |
| N-H Bend / C-N Stretch (Amide II) | ~1550 - 1510 cm⁻¹ | This band results from a combination of N-H bending and C-N stretching vibrations. |
General Troubleshooting Workflow
Before diving into technique-specific issues, it's crucial to rule out systemic problems. An unexpected result in one analysis often points to a sample-wide issue.
Caption: General troubleshooting workflow for spectroscopic analysis.
NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information but is also highly sensitive to experimental conditions.
Q: Why are the peaks in my ¹H NMR spectrum unusually broad?
A: Peak broadening is a common issue that can obscure coupling information and make integration unreliable. Several factors can be the cause.[5]
-
Poor Shimming: The most frequent cause. The shimming process corrects for inhomogeneities in the static magnetic field (B₀).[6] If the field is not homogeneous across the sample volume, nuclei in different regions will resonate at slightly different frequencies, causing the signal to broaden.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and slower molecular tumbling, resulting in broader peaks. Conversely, a sample that is too dilute will require more scans, potentially increasing the signal-to-noise ratio where broadness is more apparent.
-
Solution: Prepare a new sample at a lower concentration. For this compound, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.
-
-
Inhomogeneity/Precipitation: Undissolved material or sample precipitation during the experiment will severely degrade spectral quality.
-
Solution: Visually inspect the sample for clarity. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Trying a different deuterated solvent may also improve solubility.[5]
-
Q: My spectrum shows peaks I don't expect, including a prominent one around 7.26 ppm.
A: Extraneous peaks almost always originate from impurities or residual materials.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be difficult to remove completely.
-
Solution: Place the sample under high vacuum for several hours. If a solvent like ethyl acetate persists, it can sometimes be removed by dissolving the sample in a more volatile solvent (like dichloromethane), then re-evaporating.[5] Cross-reference any unexpected peaks with a standard NMR solvent chart.
-
-
Deuterochloroform (CDCl₃) Peak: The peak at δ 7.26 ppm is the characteristic signal for residual, non-deuterated chloroform (CHCl₃) in CDCl₃.[8] This is normal and serves as a common chemical shift reference.
-
Solution: If this peak overlaps with your aromatic signals, consider using a different solvent like acetone-d₆ or benzene-d₆, which may shift the analyte peaks into a clear region.[5]
-
-
Water: A broad peak, typically between δ 1.5-2.0 ppm in CDCl₃, is often due to residual water.
-
Solution: Use high-quality deuterated solvents from a freshly opened ampoule. If the N-H proton is of interest, adding a drop of D₂O and re-acquiring the spectrum will cause the N-H and water peaks to disappear due to H-D exchange, confirming their identity.[5]
-
-
Starting Materials/Byproducts: Incomplete reactions or side reactions can leave starting materials (e.g., 5-bromo-2-chlorobenzoic acid[9]) or byproducts in the sample.
-
Solution: Review the synthesis and purification steps. Compare the spectrum to those of the starting materials. Further purification may be necessary.
-
Caption: Relationships between common NMR problems and their causes.
Mass Spectrometry Troubleshooting
Mass spectrometry (MS) is vital for confirming molecular weight and formula, but is prone to issues related to ionization and sample matrix.
Q: I can't find the molecular ion (M⁺) cluster around m/z 315-319. Why?
A: The absence of a molecular ion is a frequent challenge, especially with techniques like electron ionization (EI).
-
Fragmentation: The compound may be unstable under the chosen ionization conditions, leading to immediate fragmentation. The amide bond can be labile.
-
Solution: Switch to a softer ionization technique. Electrospray ionization (ESI) or Chemical Ionization (APCI) are much less energetic and are more likely to yield the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[10]
-
-
Instrument Not Tuned/Calibrated: The mass spectrometer may not be performing optimally, affecting sensitivity and mass accuracy.
-
Solution: Perform a routine tune and calibration of the instrument using the manufacturer-recommended standard. This ensures the mass analyzer and detector are functioning correctly.[10]
-
Q: I see peaks that are heavier than my expected molecular weight.
A: These peaks are typically adducts formed in the ion source, especially during ESI.
-
Common Adducts: The protonated molecule [M+H]⁺ is expected. However, you may also see adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺. If acetonitrile is used in the mobile phase, an acetonitrile adduct [M+CH₃CN+H]⁺ is also possible.
-
Solution: Calculate the expected masses for these common adducts to confirm their identity. The presence of adducts is not necessarily a problem, but it's important to recognize them. Reducing the concentration of salts in the mobile phase or sample can minimize their formation.[11]
-
Q: The signal intensity is very low or the baseline is noisy.
A: Poor signal can be caused by a variety of factors, from the sample itself to the instrument hardware.[10]
-
Ion Suppression/Matrix Effects: Other components in the sample (e.g., salts from a buffer, residual catalysts) can interfere with the ionization of the target analyte, suppressing its signal.
-
Solution: Ensure the sample is as clean as possible. If using LC-MS, improve the chromatographic separation to isolate the analyte from interfering matrix components. Diluting the sample can sometimes overcome suppression effects.[10]
-
-
Gas Leaks/Flow Issues: For ESI and APCI, the nebulizing and drying gas flows are critical. Leaks or incorrect flow rates will destabilize the ion spray, leading to poor sensitivity and fluctuating signals.[12]
-
Solution: Check gas supplies and listen for audible leaks around fittings. Perform a leak check on the system as per the instrument's standard operating procedure.[12]
-
-
Dirty Ion Source: Over time, the ion source can become contaminated with sample residue and non-volatile salts, which can block the sample path and reduce ionization efficiency.[13]
-
Solution: Follow the manufacturer's protocol for cleaning the ion source, including the capillary, skimmer, and lenses. Regular maintenance is key to preventing this issue.[13]
-
Infrared (IR) Spectroscopy Troubleshooting
IR spectroscopy is a fast and effective way to confirm functional groups. Most issues arise from sample preparation or background collection.
Q: I'm using an ATR accessory and my spectrum has inverted peaks (going up instead of down).
A: This is a classic sign of an incorrect background spectrum.[14] The background spectrum was likely collected on a surface that was contaminated (e.g., with cleaning solvent or a previous sample), and this contaminant was absent or reduced during the sample measurement. The instrument software subtracts the background from the sample spectrum, causing negative absorbance bands where the background had stronger absorption than the sample.[15]
-
Solution:
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or methanol) and a soft, lint-free tissue.
-
Ensure the crystal is completely dry. Any residual solvent will show up in the background.
-
Collect a new, clean background spectrum.
-
Re-run your sample analysis.
-
Q: The N-H and C=O peaks are at slightly different wavenumbers than the reference table.
A: The exact position of these peaks is highly sensitive to the sample's physical state and intermolecular interactions.
-
Hydrogen Bonding: In a solid-state (KBr pellet or neat solid on ATR) or concentrated solution, extensive hydrogen bonding occurs between the amide N-H (donor) and C=O (acceptor) groups. This bonding weakens the C=O bond and the N-H bond, causing their stretching frequencies to decrease (shift to lower wavenumbers). In a very dilute solution in a non-polar solvent, you might see a "free" N-H stretch at a higher wavenumber (~3400 cm⁻¹).
-
Interpretation: This is not an error but rather a source of structural information. The observed peak position reflects the sample's environment. Consistency in sample preparation is key for comparing spectra.
-
Validated Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol is designed to minimize common sources of error like contamination and inhomogeneity.
-
Weigh Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add Solvent: Using a clean glass pipette, add approximately 0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, from a sealed ampoule) to the vial.
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a bright background to ensure no solid particles remain.
-
Filter and Transfer: Take a clean Pasteur pipette and place a small plug of glass wool or cotton into the constriction. Use this filter pipette to transfer the solution from the vial into a clean, dry NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spinner turbine.
Protocol 2: ATR-IR Analysis
This workflow ensures a clean, artifact-free spectrum.
-
Crystal Cleaning: Liberally wet a lint-free wipe with isopropyl alcohol. Clean the surface of the ATR crystal, followed by a second clean, dry wipe to ensure no solvent residue remains.
-
Collect Background: With the clean, empty ATR accessory in place, close the instrument lid and allow the sample compartment to purge with dry air or nitrogen for at least 1-2 minutes to reduce atmospheric water and CO₂ interference. Collect the background spectrum.
-
Apply Sample: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Collect Sample Spectrum: Collect the sample spectrum. The instrument will automatically ratio this against the stored background to produce the final absorbance spectrum.
-
Clean Up: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
Spectroscopy Online. (2023). Common Problems with FT-IR Instruments and How to Avoid Them. Available at: [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Available at: [Link]
-
CDN. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Available at: [Link]
-
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]
-
ACD/Labs. (2010). When an NMR Instrument Fails. Available at: [Link]
-
PIKE Technologies. (2015). IR Troubleshooting: Inverted Bands In The Spectrum. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2013). Problems with Infrared Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]
-
Royal Society of Chemistry. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000668 Benzamide. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. Available at: [Link]
-
Reddit. (2018). Having a hard time analyzing IR spectra it there any way to improve analyzing. Available at: [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]
-
NIST WebBook. Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-. Available at: [Link]
-
NIST WebBook. 5-Bromo-2-chlorobenzoic acid. Available at: [Link]
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
International Letters of Chemistry, Physics and Astronomy. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. Available at: [Link]
-
PubChem. 5-Bromo-2-chlorobenzaldehyde. Available at: [Link]
-
PubChem. 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide. Available at: [Link]
-
ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]
-
NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available at: [Link]
-
CAS Common Chemistry. rel-4-Bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide. Available at: [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. rsc.org [rsc.org]
- 9. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. zefsci.com [zefsci.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide
Welcome to the technical support center for the synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and maximize the yield and purity of your target compound.
Troubleshooting Guide: Minimizing Impurities
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Q1: My TLC analysis shows multiple spots in addition to my product. What are the likely impurities and how can I prevent them?
A1: The presence of multiple spots on your TLC plate indicates a mixture of your desired product and one or more impurities. The most common impurities in this synthesis are unreacted starting materials and byproducts from the activation step.
-
Unreacted 5-bromo-2-chlorobenzoic acid: This is a common impurity if the activation of the carboxylic acid is incomplete or if the reaction is not driven to completion. To minimize this, ensure you are using a sufficient amount of your coupling reagent or activating agent (e.g., thionyl chloride).
-
Unreacted Cyclohexylamine: If you have unreacted cyclohexylamine, it may be due to the deactivation of the amine by protonation.[1] The carboxylic acid can react with the amine in an acid-base reaction, rendering the amine non-nucleophilic.[1][2] To avoid this, consider a two-step process where the carboxylic acid is first activated to the acyl chloride before the addition of the amine.[3]
-
Anhydride of 5-bromo-2-chlorobenzoic acid: When using activating agents like thionyl chloride or oxalyl chloride, the formation of the corresponding anhydride is a possible side reaction.[4] This can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents.
-
Byproducts from Coupling Reagents: If you are using a coupling reagent like dicyclohexylcarbodiimide (DCC), the formation of dicyclohexylurea (DCU) is a common byproduct.[5] While DCU is often insoluble in many organic solvents and can be removed by filtration, some may remain in your crude product.
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
This protocol minimizes the acid-base side reaction between the carboxylic acid and the amine.
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chlorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise to the solution at room temperature.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[3]
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride can be used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DCM.[]
-
Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Q2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, the presence of water, and steric hindrance.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[1] Ensure your coupling reagent is of good quality and used in the correct stoichiometric amount. For sterically hindered substrates, more powerful coupling reagents like HATU may be necessary.[9]
-
Hydrolysis: Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Steric Hindrance: While cyclohexylamine is not excessively bulky, the ortho-chloro substituent on the benzoic acid can introduce some steric hindrance.[10] If you suspect this is an issue, you may need to use a more reactive acyl fluoride intermediate or increase the reaction temperature and time.[10]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Pros | Cons |
| DCC/EDC | Inexpensive, widely used.[2] | Forms urea byproducts, potential for racemization.[5] |
| HATU/HBTU | High efficiency, fast reactions, less racemization.[9][11] | More expensive. |
| SOCl₂/Oxalyl Chloride | Forms highly reactive acyl chloride, inexpensive.[3] | Harsh conditions, potential for side reactions.[4] |
Q3: How do I effectively purify the final product to remove residual impurities?
A3: The two most effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for crystalline solids.[12] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[13][14]
-
Solvent Selection: For benzamide derivatives, polar protic solvents like ethanol or a mixed solvent system such as ethanol-water are often effective.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[15] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles to the product, column chromatography is a powerful alternative.[16]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the amide coupling reaction?
A1: A base is crucial in most amide coupling reactions for two primary reasons:
-
Neutralizing HCl: When using an acyl chloride (formed from SOCl₂ or oxalyl chloride), HCl is generated as a byproduct.[17][18] The base, typically a tertiary amine like triethylamine or pyridine, neutralizes this acid, preventing it from protonating the cyclohexylamine and rendering it unreactive.[3][]
-
Driving the Equilibrium: In reactions using coupling reagents, a base is often required to deprotonate the carboxylic acid, forming a carboxylate that then reacts with the coupling agent.[19] It also helps to drive the reaction to completion.
Q2: Can I perform this synthesis as a one-pot reaction?
A2: Yes, a one-pot synthesis is possible, particularly when using coupling reagents like DCC, EDC, or HATU.[9] In this approach, the carboxylic acid, amine, coupling reagent, and a base are all combined in a single reaction vessel. However, for the synthesis of this compound, a one-pot reaction starting from the carboxylic acid and amine may lead to the formation of an ammonium salt, which can reduce the reaction rate and yield.[2] A one-pot method starting from the in-situ generation of the acyl chloride has been developed and can be effective.[20]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[21]
-
Procedure: Spot a small amount of your reaction mixture on a TLC plate alongside your starting materials (5-bromo-2-chlorobenzoic acid and cyclohexylamine). Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Analysis: As the reaction proceeds, you should see the spots corresponding to the starting materials diminish and a new spot for the product appear. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.
Visualizations
General Amide Synthesis Workflow
Caption: Common synthetic routes to amides.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Jack Westin. (n.d.). Reactions of Amides. Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2025). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
PubMed. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. Retrieved from [Link]
-
Chemistry 210 Experiment Ib. (2012). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). MedChemComm. Retrieved from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. Amide Synthesis [fishersci.it]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 20. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of Cyclohexyl 5-bromo-2-chlorobenzamide
Welcome to the technical support center for the selective functionalization of Cyclohexyl 5-bromo-2-chlorobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during cross-coupling experiments.
Part 1: Foundational Concepts & Initial Catalyst Selection
FAQ 1: What are the key reactive sites on this compound for cross-coupling, and how do I achieve selectivity?
Answer: Your substrate, this compound, possesses two distinct aryl-halide bonds suitable for cross-coupling: a carbon-bromine (C-Br) bond at the 5-position and a carbon-chlorine (C-Cl) bond at the 2-position. The fundamental principle governing selectivity is the difference in bond dissociation energy and, consequently, the reactivity of these two sites in the rate-determining oxidative addition step of the catalytic cycle.[1]
-
C-Br Bond (Position 5): This is the more reactive site. The C-Br bond is weaker than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[1] Standard palladium-catalyzed conditions will overwhelmingly favor reaction at this position.
-
C-Cl Bond (Position 2): This is the less reactive site. Activating this bond for oxidative addition typically requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands) and often higher temperatures.[2]
This reactivity differential is a powerful synthetic tool, allowing for the selective functionalization of the 5-position while leaving the 2-position available for subsequent transformations.
Caption: Reactivity sites on the substrate.
FAQ 2: How do I choose an initial catalyst system for a standard Suzuki-Miyaura or Buchwald-Hartwig reaction at the C-Br position?
Answer: For selective coupling at the C-5 bromine, a well-chosen palladium catalyst system is critical. The choice depends on the specific coupling partners (boronic acid vs. amine) but follows general principles.
-
Palladium Source (Precatalyst): While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] For reproducibility and higher activity, especially with less reactive coupling partners, using air-stable Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended. These precatalysts generate the active LPd(0) species cleanly and efficiently under the reaction conditions.[4]
-
Ligand Selection: The ligand is arguably the most important component, as it stabilizes the palladium center and modulates its reactivity.[2][5]
-
For Suzuki-Miyaura (C-C Coupling): For simple arylboronic acids, triphenylphosphine (PPh₃) may suffice. However, for more sterically hindered or electron-rich/poor partners, more robust, electron-rich, and bulky biaryl monophosphine ligands like XPhos , SPhos , or RuPhos are superior.[6] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[2]
-
For Buchwald-Hartwig (C-N Coupling): This reaction is highly dependent on specialized ligands. Using generic ligands like PPh₃ will likely result in failure. Buchwald's biarylphosphine ligands (e.g., XPhos , BrettPhos ) or ferrocene-based ligands (e.g., Josiphos ) are essential for efficient C-N bond formation.[7][8]
-
-
Base and Solvent: The base's role is to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig).[7][9] The solvent must solubilize all components and be stable at the reaction temperature.[10][11]
The following decision tree and table provide a starting point for your experiments.
Caption: Catalyst system selection decision tree.
Table 1: Recommended Starting Conditions for Selective C-Br Coupling
| Coupling Type | Coupling Partner Example | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Phenylboronic Acid | XPhos Pd G3 (1-2%) | (Internal to precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Aniline | BrettPhos Pd G3 (1-2%) | (Internal to precatalyst) | NaOᵗBu (1.5) | Toluene | 90-110 |
| Buchwald-Hartwig | Morpholine | XPhos Pd G3 (1-2%) | (Internal to precatalyst) | LHMDS (1.5) | Toluene | 90-110 |
| Ullmann (C-N) | Imidazole | CuI (10-20%) | L-Proline (20-40%) | K₂CO₃ (2.0) | DMSO | 110-130 |
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions with this compound.
Problem 1: My reaction shows low or no conversion of the starting material.
This is the most frequent issue and can stem from several sources.
-
Likely Cause A: Inactive Catalyst / Oxygen Contamination
-
Why it happens: The active catalyst is a Pd(0) species, which is highly sensitive to atmospheric oxygen. Incomplete reduction of a Pd(II) source or exposure of the Pd(0) catalyst to air will lead to inactive palladium oxides.[12]
-
How to diagnose: The reaction mixture may not turn the characteristic dark brown or black color associated with active Pd(0) complexes.
-
Solutions:
-
Thoroughly Degas Solvents: Before use, sparge your solvent (e.g., dioxane, toluene) with an inert gas (Argon or Nitrogen) for 20-30 minutes.[13]
-
Use an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use flame-dried glassware and Schlenk line techniques for best results.[12]
-
Switch to a Precatalyst: Use an air-stable precatalyst (e.g., XPhos Pd G3/G4). These are designed for reliable activation and are less sensitive to minor atmospheric exposure during setup.[4]
-
-
-
Likely Cause B: Inappropriate Base or Poor Base Solubility
-
Why it happens: In Suzuki couplings, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[9] In Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine or the N-H bond in the intermediate complex.[7] If the base is too weak, incorrect, or poorly soluble, the catalytic cycle stalls. For instance, inorganic bases like K₃PO₄ can have low solubility in purely organic solvents, limiting their effectiveness.[4]
-
How to diagnose: The reaction stalls with starting materials largely unconsumed, even with a known active catalyst system.
-
Solutions:
-
Match Base to Reaction: For Suzuki, K₃PO₄ or Cs₂CO₃ are excellent choices. For Buchwald-Hartwig, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOᵗBu) or LHMDS are required.[4][14]
-
Improve Solubility: For Suzuki reactions with inorganic bases, using a co-solvent like water (e.g., Dioxane/H₂O 10:1) can significantly improve base solubility and reaction rate.[15] For Buchwald-Hartwig, the alkoxide bases are generally soluble in ethereal or aromatic solvents.
-
Ensure Base Quality: Use freshly opened or properly stored bases. K₃PO₄ should be finely powdered to maximize surface area.[15]
-
-
-
Likely Cause C: Poor Ligand Choice
-
Why it happens: The ligand dictates the catalyst's stability and reactivity. A ligand that is not electron-rich enough may not promote efficient oxidative addition into the C-Br bond. A ligand that is too small may not facilitate the final reductive elimination step.[2]
-
How to diagnose: The reaction fails even after addressing catalyst activation and base selection.
-
Solutions:
-
Screen a Ligand Panel: If a standard ligand fails, test a small panel of others with varying steric and electronic properties. For example, if XPhos fails, try the related SPhos or the more rigid RuPhos.
-
Consult the Literature: For particularly challenging coupling partners (e.g., very hindered amines or heterocyclic boronic acids), search for ligands specifically developed for those substrate classes.[16]
-
-
Problem 2: I am observing significant hydrodehalogenation (the bromine is replaced by hydrogen).
-
Why it happens: After oxidative addition, the palladium-aryl complex can react with a hydride source in the mixture. Reductive elimination then yields the hydrodehalogenated byproduct instead of the desired cross-coupled product.[13] Common hydride sources include amine bases (like triethylamine), alcohol solvents, or even water at high temperatures with certain bases.[13]
-
How to diagnose: Mass spectrometry or NMR of the crude reaction mixture shows a major byproduct with a mass corresponding to the loss of bromine and the gain of a proton.
-
Solutions:
-
Change the Base: Avoid amine bases. Switch to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[13]
-
Change the Solvent: Avoid alcohol solvents if hydrodehalogenation is a problem. Use aprotic solvents like toluene, dioxane, or THF.
-
Lower the Temperature: This side reaction can become more prominent at higher temperatures. Try running the reaction at the lowest effective temperature.
-
Problem 3: My reaction stalls after 50-70% conversion.
-
Why it happens: This often points to catalyst deactivation or decomposition over the course of the reaction.[17] The active Pd(0)L species can aggregate to form inactive palladium black, or the ligand itself may degrade at high temperatures.[18] In some cases, the product itself can act as an inhibitor by coordinating to the palladium center.
-
How to diagnose: Reaction progress (monitored by LC-MS or TLC) plateaus before the limiting reagent is fully consumed.
-
Solutions:
-
Use a More Robust Ligand: Sterically hindered biarylphosphine ligands (XPhos, RuPhos, etc.) are specifically designed to resist decomposition and prevent the formation of inactive palladium dimers or aggregates.[19]
-
Lower Catalyst Loading and Temperature: Counterintuitively, very high catalyst concentrations can sometimes promote the formation of inactive aggregates. Running the reaction at a lower temperature with a slightly longer reaction time can improve catalyst lifetime.
-
Second Catalyst Addition: If deactivation is suspected, adding a second, small portion of the catalyst (and ligand, if not using a precatalyst) to the stalled reaction can sometimes restart the catalytic cycle.
-
Caption: A workflow for troubleshooting common issues.
Part 3: Experimental Protocols
The following are general, self-validating protocols that serve as an excellent starting point. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a representative coupling of this compound with an arylboronic acid.
-
Vessel Preparation and Reagent Addition:
-
Inert Atmosphere:
-
Seal the vessel with a septum cap.
-
Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
-
Solvent Addition:
-
Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
-
Reaction Execution:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a representative coupling of this compound with a primary or secondary amine.
-
Vessel Preparation and Reagent Addition (in a Glovebox):
-
Due to the air and moisture sensitivity of the strong bases and some catalyst components, performing the setup in a glovebox is strongly recommended.
-
To an oven-dried reaction vial, add the base, for example, Sodium tert-butoxide (1.5 equiv).
-
Add the palladium precatalyst, for example, BrettPhos Pd G3 (1–2 mol%).
-
Add the this compound (1.0 equiv).
-
-
Reagent and Solvent Addition (outside the glovebox, if necessary):
-
Seal the vial with a septum cap and remove it from the glovebox.
-
Add the degassed solvent (e.g., Toluene) via syringe.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Solvent and salt effects in cross-coupling reactions - toward molecular understanding. (2024). Invited lecture. Retrieved from [Link]
-
Fairlamb, I. J. D., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
Virk, I., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]
-
Virk, I., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved from [Link]
-
Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
- Books. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide
Welcome to the technical support center for the synthesis of Cyclohexyl 5-bromo-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) with a core focus on the safe management of reaction exotherms. Our goal is to provide not just procedural steps, but the underlying scientific principles to ensure both successful and safe experimentation.
Introduction to the Synthesis and its Thermal Hazards
The synthesis of this compound is typically a two-stage process. First, 5-bromo-2-chlorobenzoic acid is activated to its more reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride. This is a crucial step that introduces significant thermal risk if not properly controlled. The second stage is the nucleophilic acyl substitution, where the acyl chloride reacts with cyclohexylamine to form the final amide product. This amidation step is highly exothermic and presents the primary challenge in thermal management.
An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing a rapid increase in pressure, vessel rupture, and the release of hazardous materials.[1][2] Understanding and controlling the heat evolution at each stage is paramount for safety and for achieving a high yield of the desired product.
This guide will walk you through the common challenges and provide actionable solutions for a safe and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a dangerous exotherm in this synthesis?
A1: The primary exotherm occurs during the amidation step—the reaction of 5-bromo-2-chlorobenzoyl chloride with cyclohexylamine. This is a rapid and highly exothermic nucleophilic acyl substitution.[3] The formation of the amide bond releases a significant amount of energy. If the rate of heat generation exceeds the rate of heat removal by your cooling system, the temperature will rise, accelerating the reaction and potentially leading to a thermal runaway.[4]
Q2: How can I assess the thermal risk of my reaction before starting?
A2: A thorough thermal hazard evaluation is critical, especially before scaling up.[5] Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of your starting materials and products, identifying onset temperatures for decomposition.[5] Reaction Calorimetry (RC1) is essential for measuring the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise for the desired reaction, which is the "worst-case" temperature increase if cooling is lost.[4]
Q3: What are the most common side reactions, and can they contribute to the exotherm?
A3: The most common side reactions include:
-
Hydrolysis of the acyl chloride: 5-bromo-2-chlorobenzoyl chloride is highly reactive and will readily react with any moisture in the solvents or reagents to form the unreactive 5-bromo-2-chlorobenzoic acid.[6] While this reaction is also exothermic, its primary impact is a reduction in yield.
-
Formation of diacylated amine: Although less common with a primary amine like cyclohexylamine, it's theoretically possible for the product amide to react with another molecule of the acyl chloride, especially under conditions of poor mixing and high localized concentrations of the acyl chloride.
-
Decomposition: At elevated temperatures, which could be reached during a runaway, the starting materials or product could decompose, releasing additional energy and gaseous byproducts, leading to a dangerous pressure buildup.[5]
Q4: My reaction temperature is fluctuating wildly, even with cooling. What's happening?
A4: Temperature fluctuations are a sign of poor control and can be a precursor to a runaway. The likely causes are:
-
Inadequate Mixing: Poor stirring can create localized "hot spots" where the reaction is proceeding much faster. When these hot spots are eventually dispersed, they cause a sudden jump in the bulk temperature.
-
Accumulation of Unreacted Reagent: If the acyl chloride is added too quickly or at a temperature where the reaction is sluggish, it can build up. A subsequent small increase in temperature can then initiate the reaction of this accumulated reagent, causing a rapid and difficult-to-control exotherm.[4]
-
Insufficient Cooling Capacity: Your cooling system may simply be overwhelmed by the rate of heat generation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, Uncontrolled Temperature Spike During Cyclohexylamine Addition | 1. Addition rate of cyclohexylamine is too fast.2. Inadequate pre-cooling of the reaction mixture.3. Insufficient cooling capacity of the reactor setup.4. Poor mixing leading to localized hot spots. | 1. Immediately stop the addition. 2. Increase cooling to maximum.3. If necessary, use an external emergency cooling bath (e.g., ice-water).4. Once the temperature is under control, restart the addition at a significantly slower rate.5. For future runs, ensure the initial temperature is sufficiently low (e.g., 0-5 °C) and that the stirring is vigorous. |
| EXO-02 | Delayed Exotherm Followed by a Sharp Temperature Rise | Accumulation of unreacted cyclohexylamine due to a delayed reaction initiation (e.g., very low starting temperature, presence of an inhibitor). This is a highly dangerous scenario. | 1. Immediately stop the addition. 2. Maintain vigorous stirring and cooling.3. Do not increase the temperature to try and "kick-start" the reaction, as this will cause the accumulated reagent to react all at once.4. Consider a controlled quench if the situation appears unstable (see Quenching Protocol).5. For future runs, ensure a small amount of amine is added initially and a slight exotherm is observed before proceeding with the bulk of the addition. |
| YLD-01 | Low Yield of Final Product | 1. Hydrolysis of 5-bromo-2-chlorobenzoyl chloride due to wet solvents or reagents.[6]2. Loss of product during aqueous work-up if the pH is not controlled.3. Incomplete reaction due to insufficient reaction time or temperature.4. Protonation of cyclohexylamine by the HCl byproduct, rendering it non-nucleophilic.[3] | 1. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen).2. Optimize extraction and recrystallization steps.3. Monitor the reaction by TLC to ensure completion.4. Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.[6] |
| PUR-01 | Product is Contaminated with 5-bromo-2-chlorobenzoic acid | Incomplete conversion of the starting carboxylic acid to the acyl chloride, or hydrolysis of the acyl chloride during the reaction or work-up. | 1. Ensure the initial chlorination reaction goes to completion (monitor by IR or by quenching a small sample and analyzing by LC-MS).2. Use anhydrous conditions for the amidation step.3. During work-up, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 5-bromo-2-chlorobenzoyl chloride
This initial step involves the conversion of the carboxylic acid to the highly reactive acyl chloride.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF) or Pyridine[3]
Procedure:
-
In a dry, inerted flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise at room temperature. Note: This reaction will evolve HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of solids).[3]
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is often used directly in the next step.[3]
Protocol 2: Synthesis of this compound
This is the highly exothermic amidation step. Strict temperature control is critical.
Materials:
-
Crude 5-bromo-2-chlorobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM in a reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel, under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath or a suitable circulator.
-
In a separate flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Slowly, and with vigorous stirring, add the cyclohexylamine/triethylamine solution dropwise to the cooled acyl chloride solution via the addition funnel. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the acyl chloride.
-
Proceed with the work-up and purification.
Emergency Quenching Protocol
In the event of an uncontrolled exotherm, a pre-prepared quench solution should be ready.
-
Quench Solution: A cold (0 °C), stirred slurry of a weak acid, such as saturated aqueous ammonium chloride, or a biphasic mixture of cold heptane and dilute aqueous HCl.
-
Procedure: If the reaction temperature exceeds the defined safety limit and cannot be controlled by the cooling system, stop the reagent addition and transfer the reaction mixture via a pre-inserted cannula into the vigorously stirred quench solution. This will neutralize the reactive amine and hydrolyze the unreacted acyl chloride.
Visualization of Workflows
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Decision Tree for Exotherm Management
Caption: Decision-making workflow for managing the amidation exotherm.
References
- Bou-Diab, L., & Fierz, H. (2002). Autocatalytic decomposition reactions, hazards and detection.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
American Chemical Society. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Retrieved from [Link]
-
Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name?. Retrieved from [Link]
-
Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF. Retrieved from [Link]
-
Request PDF. (n.d.). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce.... Retrieved from [Link]
-
ioMosaic. (2020). Thermal Stability Indicators. Retrieved from [Link]
Sources
- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Cyclohexyl 5-bromo-2-chlorobenzamide and Other Halogenated Benzamides in Drug Discovery
This guide provides an in-depth comparative analysis of Cyclohexyl 5-bromo-2-chlorobenzamide, a novel investigational compound, alongside other halogenated benzamides. It is intended for researchers, scientists, and drug development professionals, offering insights into the strategic application of halogenation in medicinal chemistry, supported by experimental data and detailed protocols.
The Benzamide Scaffold and the Strategic Role of Halogenation
The benzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile.
A key strategy in the optimization of benzamide-based drug candidates is halogenation—the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the molecular structure. This seemingly simple modification can profoundly influence a compound's physicochemical and biological properties, including:
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]
-
Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life.
-
Binding Affinity and Selectivity: Halogen atoms can form specific interactions, such as halogen bonds, with biological targets, leading to improved binding affinity and selectivity.[4][5]
-
Pharmacokinetics: The overall pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be favorably modulated through strategic halogenation.[3]
This guide will use this compound as a case study to explore these principles in the context of a comparative analysis with other halogenated benzamides.
In Focus: this compound
This compound (C13H15BrClNO, MW: 316.6 g/mol , CAS: 701260-15-3) is a synthetic compound categorized as a protein degrader building block.[6] While specific biological data for this compound is not extensively available in public literature, its structural features provide a basis for postulating its potential therapeutic applications and for designing a comprehensive evaluation strategy.
Structural Features and Hypothesized Properties:
-
5-bromo-2-chloro Substitution: This di-halogenation pattern on the benzoyl ring is expected to significantly increase the lipophilicity of the molecule. The orthogonal positioning of the bromo and chloro groups may also influence the compound's conformation and its ability to interact with specific binding pockets. The precursor, 5-bromo-2-chloro-benzoic acid, is a key starting material for hypoglycemic drugs, suggesting a potential avenue of investigation in metabolic diseases.[7]
-
N-cyclohexyl Group: The bulky, non-aromatic cyclohexyl group attached to the amide nitrogen will further enhance lipophilicity and may contribute to specific hydrophobic interactions within a target protein. N-cyclohexylbenzamide derivatives have been explored for various therapeutic applications, including as anticonvulsant agents and for the treatment of intestinal diseases.[8]
Given these features, this compound warrants investigation across several therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Comparative Analysis with Other Halogenated Benzamides
To illustrate the impact of different halogenation patterns and other structural modifications, we will compare our lead compound with several well-characterized halogenated benzamides.
Table 1: Comparative Biological Activity of Selected Halogenated Benzamides
| Compound | Halogenation | Target/Activity | Potency (IC50/Ki) | Key Findings & Reference |
| This compound | 5-bromo, 2-chloro | Unknown | Not available | Investigational compound with potential as a protein degrader building block.[6] |
| Moclobemide | 4-chloro | MAO-A | ~200 nM | A chlorinated benzamide that acts as a reversible inhibitor of monoamine oxidase A.[9] |
| Raclopride | 3,5-dichloro | Dopamine D2 Receptor | 1.8 nM (Ki) | A di-halogenated benzamide with high affinity and selectivity for the D2 receptor.[9] |
| N-(2-aminoethyl)-2-chlorobenzamide | 2-chloro | Antimicrobial | Not specified | A 2-chlorobenzamide derivative synthesized for evaluation of its antimicrobial and disinfectant properties.[10] |
| Compound with 2-chloro-5-(1,2,4-oxadiazol-3-yl) scaffold | 2-chloro | Larvicidal | 100% activity at 10 mg/L | A 2-chlorobenzamide analog with potent larvicidal activity against mosquitos.[10] |
This comparative data highlights the diverse biological activities achievable with the halogenated benzamide scaffold. The specific nature and position of the halogen substituents play a crucial role in determining the compound's target and potency.
Experimental Protocols for Biological Evaluation
A systematic evaluation of a novel compound like this compound is essential to elucidate its biological activity and mechanism of action. Below are detailed protocols for key in vitro assays.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines a compound's ability to inhibit the proliferation of cancer cell lines, a primary screening method for potential anticancer agents.[11]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Kinase Inhibition Assay
Many benzamide derivatives are known to be kinase inhibitors. This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound to the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.
-
Fluorescence Measurement: Measure the fluorescence of the separated products.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.[12]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Workflows and Pathways
General Workflow for Synthesis and Evaluation of Novel Halogenated Benzamides
Caption: A generalized workflow for the development of novel halogenated benzamides.
Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of the RAF/MEK/ERK pathway by a hypothetical halogenated benzamide.
Conclusion and Future Directions
This compound represents an intriguing chemical entity with unexplored therapeutic potential. Its di-halogenated benzoyl ring and N-cyclohexyl moiety suggest that it may possess favorable pharmacokinetic properties and potent biological activity. The comparative analysis with other halogenated benzamides underscores the importance of the type and position of halogen substituents in defining a compound's pharmacological profile.
The experimental protocols provided in this guide offer a roadmap for the systematic evaluation of this and other novel halogenated benzamides. Further research, including in vitro screening, mechanism of action studies, and in vivo efficacy testing, is warranted to fully elucidate the therapeutic potential of this compound and to guide the rational design of the next generation of benzamide-based therapeutics.
References
-
Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314. [Link]
-
ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]
-
Semantic Scholar. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]
-
Bohrium. (2010). halogen-atoms-in-the-modern-medicinal-chemistry-hints-for-the-drug-design. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2,4-difluorobenzamide. [Link]
-
MDPI. (2012). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2-furamide. [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
- Google Patents. (n.d.).
Sources
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 2. 5-Bromo-N-cyclohexyl-2-furamide | C11H14BrNO2 | CID 600329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Cyclohexyl 5-bromo-2-chlorobenzamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclohexyl 5-bromo-2-chlorobenzamide and the Rationale for Comparison
This compound is a synthetic compound featuring a substituted benzamide core. The benzamide scaffold is a well-established pharmacophore present in a diverse array of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial and enzyme inhibition.[1][2] The specific substitutions on this compound—a cyclohexyl group on the amide nitrogen, a bromine atom at the 5-position, and a chlorine atom at the 2-position of the benzoyl ring—are anticipated to confer distinct physicochemical properties that influence its biological profile.[2][3]
While direct biological data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogues can provide valuable predictive insights into its potential therapeutic applications and guide experimental design. This guide will dissect the biological activities of closely related compounds, focusing on how variations in the N-substituent and the halogenation pattern on the benzoyl ring impact efficacy and mechanism of action.
Anticancer Activity: A Prominent Feature of Substituted Benzamides
The benzamide core is a cornerstone in the development of novel anticancer agents.[4] Numerous studies have demonstrated that strategic modifications to this scaffold can yield compounds with potent antiproliferative activity against a variety of cancer cell lines.
Structure-Activity Relationship for Anticancer Efficacy
The anticancer activity of benzamide derivatives is intricately linked to their substitution patterns. Key SAR insights include:
-
N-Substituents: The nature of the N-substituent on the benzamide can significantly modulate anticancer potency. While direct data on the N-cyclohexyl group of our lead compound is limited, studies on other N-substituted benzamides, such as those designed based on the structure of the HDAC inhibitor Entinostat (MS-275), reveal that this position is critical for target engagement and cellular activity.[1][5]
-
Benzoyl Ring Substitutions: The presence and position of halogen atoms on the benzoyl ring are crucial determinants of activity. A chlorine atom at the 2-position, as seen in our lead compound, is a common feature in biologically active benzamides.[2] The additional bromine at the 5-position may further enhance activity through altered electronic and lipophilic properties. Studies on other halogenated benzamides have shown that such substitutions can lead to potent cytotoxic effects.[5] For instance, some bis-benzamide derivatives have demonstrated high potency, with IC50 values as low as 16 nM against prostate cancer cells.[6]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which benzamide derivatives exert their anticancer effects is through the induction of apoptosis. Mechanistic studies on a promising benzamide derivative, BJ-13, revealed that it triggers a cascade of events leading to programmed cell death.[4] This includes the accumulation of intracellular reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and activation of caspase-dependent pathways.[4] Western blot analysis of cells treated with BJ-13 showed an upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[4]
Caption: Proposed mechanism of apoptosis induction by anticancer benzamide derivatives.
Comparative Anticancer Activity of Benzamide Analogues
The following table summarizes the in-vitro anti-proliferative activity of selected benzamide derivatives against various cancer cell lines, providing a basis for understanding the structure-activity relationships.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| BJ-13 | Substituted Benzamide | Gastric Cancer Cells | Potent (exact value not specified) | [4] |
| Compound 14d | Bis-benzamide | LNCaP (Prostate) | 0.016 | [6] |
| MS-275 (Entinostat) | N-substituted Benzamide (HDACi) | Various | Varies | [5] |
| Compound 33 | 2-chlorobenzamide derivative | HeLa (Cervical) | 19 | [2] |
| Compound 34 | 2-chlorobenzamide derivative | HeLa (Cervical) | 19 | [2] |
Antimicrobial and Anti-inflammatory Activities
Halogenated benzamides have also been investigated for their potential as antimicrobial and anti-inflammatory agents. The presence of chlorine and bromine atoms in this compound suggests that it may possess similar properties.
Structure-Activity Relationship for Antimicrobial Effects
Studies on salicylanilides, which share structural similarities with benzamides, have shown that halogen substitutions are crucial for their antimicrobial activity.[7] For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against various fungi.[7] The antimicrobial efficacy is often dependent on the specific halogen and its position on the aromatic rings. Generally, these compounds are more active against Gram-positive bacteria.[7] A series of novel cyclohexyl-amides have been identified as potent antibacterials that target bacterial topoisomerases II and IV, with good Gram-positive and Gram-negative potency.[8]
Comparative Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [7] |
| Cyclohexyl-amides | Gram-positive & Gram-negative bacteria | Potent (specific values vary) | - | [8] |
| 2-chloro-N-phenylbenzamide | Plant pathogenic fungi | Notable activity | - | [3] |
Enzyme Inhibition: A Versatile Mechanism of Action
Benzamide derivatives have been shown to inhibit a variety of enzymes, highlighting their potential to modulate diverse biological pathways.
Key Enzyme Targets for Benzamide Derivatives
-
Histone Deacetylases (HDACs): As previously mentioned, some N-substituted benzamides are potent HDAC inhibitors, a well-validated target in oncology.[5]
-
Sirtuins: A series of 2-anilinobenzamide derivatives have been identified as inhibitors of SIRT1, a class III histone deacetylase, which is also implicated in cancer and other diseases.[9]
-
Cholinesterases: Chlorinated sulfonamides, which are structurally related to chlorobenzamides, have shown strong inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[10]
-
NTPDases: Sulfamoyl benzamide derivatives have demonstrated isoform-selective inhibition of human nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in nucleotide signaling.[11]
The inhibitory potential of this compound against these or other enzymes would depend on how its specific structural features fit into the active site of the target protein.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anti-proliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Human tumor cell lines (e.g., HeLa, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.[2]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: A streamlined workflow for determining in-vitro cytotoxicity using the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[2]
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]
Conclusion and Future Directions
This comparative analysis reveals that the benzamide scaffold, particularly when substituted with halogens and varied N-alkyl/aryl groups, is a rich source of biologically active compounds with potential applications in oncology, infectious diseases, and neurology. While direct experimental data for this compound is lacking, the collective evidence from its analogues strongly suggests that it is a promising candidate for biological evaluation.
Based on the structure-activity relationships discussed, it is plausible that this compound could exhibit potent anticancer activity, potentially through the induction of ROS-mediated apoptosis. Furthermore, its halogenated structure suggests a likelihood of antimicrobial properties, particularly against Gram-positive bacteria.
Future research should focus on the synthesis and in-vitro biological screening of this compound. Initial assays should include cytotoxicity screening against a panel of cancer cell lines and antimicrobial testing against representative Gram-positive and Gram-negative bacteria and fungi. Subsequent mechanistic studies could then explore its effects on cell cycle progression, apoptosis, and specific enzyme targets to fully elucidate its therapeutic potential.
References
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed, 2025. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed, 2014. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
-
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central, 2014. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI, 2020. [Link]
-
Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety. ResearchGate. [Link]
-
Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. ACS Publications, 2021. [Link]
-
(PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. [Link]
-
Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. PubMed. [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. PubMed, 2011. [Link]
-
Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. PMC - NIH, 2024. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed, 2024. [Link]
-
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC - NIH. [Link]
-
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 2014. [Link]
-
Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH, 2025. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI, 2018. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH, 2024. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Cyclohexyl 5-bromo-2-chlorobenzamide
This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of Cyclohexyl 5-bromo-2-chlorobenzamide. As a halogenated benzamide derivative, this compound requires robust and reliable analytical procedures to ensure data integrity throughout the drug development lifecycle. This document objectively compares two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides the scientific rationale and detailed protocols for their validation, grounded in internationally recognized guidelines.
The objective of any analytical method validation is to demonstrate its fitness for purpose.[1][2][3] This involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) is paramount.[6][7][8][9][10]
Strategic Selection of Analytical Methodologies
The molecular structure of this compound, featuring a bulky non-polar cyclohexyl group and a halogenated aromatic ring, informs the selection of appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For a compound like this compound, which is expected to be non-volatile and possess strong UV absorbance due to the benzamide chromophore, Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical primary choice for assay and impurity quantification.[11][12][13] Its high precision and applicability to a wide range of compounds make it ideal for routine quality control and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While potentially more complex, GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[14][15] Its utility is contingent on the thermal stability and volatility of the analyte. The presence of bromine and chlorine atoms provides a distinct isotopic pattern in the mass spectrum, aiding in unequivocal identification.[16]
The Framework of Validation: ICH Q2(R2) Parameters
Method validation is a systematic process. The ICH Q2(R2) guideline provides a harmonized framework for the validation parameters required to ensure an analytical procedure is fit for its purpose.[2][7][9][17]
| Validation Parameter | Purpose | Applicability to Assay & Purity Methods |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[17][18] | Essential. Achieved through peak purity analysis and forced degradation studies. |
| Linearity | To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a defined range.[17] | Essential. Typically evaluated using a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable levels of precision, accuracy, and linearity.[2][6] | Essential. For assays, typically 80-120% of the test concentration. For impurities, from the reporting level to 120% of the specification. |
| Accuracy | The closeness of test results to the true value.[17] | Essential. Assessed by recovery studies of spiked samples or comparison to a reference standard. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Essential. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Required for impurity methods. Not required for assays. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] | Required for impurity methods. Not required for assays. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] | Recommended. Evaluated during method development to ensure reliability during routine use. |
Comparative Validation Protocol: HPLC vs. GC-MS
The following sections provide detailed, step-by-step protocols for validating hypothetical HPLC and GC-MS methods for this compound.
High-Performance Liquid Chromatography (HPLC) Method Validation
Rationale: An RP-HPLC method is developed for the primary purpose of quantifying the active ingredient (assay) and its related impurities. A C18 column is selected for its versatility in retaining non-polar compounds. The mobile phase, a mixture of acetonitrile and water, provides good separation, with formic acid added to improve peak shape.[13]
Experimental Workflow for HPLC Method Validation
Caption: High-level workflow for the validation of an HPLC analytical method.
Step-by-Step HPLC Validation Protocol:
-
Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can separate this compound from its potential degradation products.[20]
-
Procedure: Expose solutions of the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all major degradation peaks. Peak purity analysis (using a PDA detector) should show no co-eluting impurities.
-
-
Linearity and Range:
-
Objective: To confirm the method's response is linear across the desired concentration range.
-
Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration. For impurities, the range should cover from the LOQ to 120% of the specified limit.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999.[21]
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform spike recovery studies by adding known amounts of this compound to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]
-
-
Precision:
-
Objective: To assess the method's variability.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[17]
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Objective: To determine the lowest concentration the method can reliably quantify and detect.
-
Procedure: Determine based on the signal-to-noise (S/N) ratio. Prepare serial dilutions of the standard and identify the concentrations that yield S/N ratios of approximately 10:1 for LOQ and 3:1 for LOD.
-
Acceptance Criteria: The LOQ must be verified for precision, with %RSD ≤ 10%.
-
Hypothetical HPLC Performance Data:
| Parameter | Result | Acceptance Criteria |
| Specificity | Passed (Resolution > 2.5 for all degradants) | Resolution > 2; No co-elution |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range | 0.5 µg/mL - 15 µg/mL | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%; Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL (S/N = 3.3) | S/N ratio ~3:1 |
| LOQ | 0.15 µg/mL (S/N = 10.5) | S/N ratio ~10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
Rationale: A GC-MS method is developed for the sensitive detection and identification of potential volatile or semi-volatile impurities. The use of a mass spectrometer provides high selectivity and structural information, which is invaluable for impurity profiling.[14][22]
Experimental Workflow for GC-MS Method Validation
Caption: High-level workflow for the validation of a GC-MS analytical method.
Step-by-Step GC-MS Validation Protocol:
-
Specificity:
-
Objective: To ensure the method can separate the analyte from other volatile components and confirm peak identity.
-
Procedure: Analyze a sample of this compound and compare the acquired mass spectrum of the peak with a reference spectrum. Analyze a placebo blank to ensure no interfering peaks.
-
Acceptance Criteria: The mass spectrum of the analyte peak must match the reference spectrum. The placebo blank should show no significant peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between concentration and response for impurity quantification.
-
Procedure: Prepare a series of at least five standard solutions covering the expected range of impurities (e.g., from LOQ to 120% of the specification limit).
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.
-
-
Accuracy:
-
Objective: To assess the agreement between the measured and true values.
-
Procedure: Spike a placebo matrix with known amounts of the analyte at three different concentration levels within the range, in triplicate.
-
Acceptance Criteria: Mean percent recovery should be within 80.0% to 120.0% for trace impurity analysis.
-
-
Precision (Repeatability):
-
Objective: To evaluate the method's precision under the same operating conditions.
-
Procedure: Perform six replicate injections of a standard solution at a concentration near the target impurity level.
-
Acceptance Criteria: %RSD should be ≤ 15% for trace impurity analysis.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Objective: To determine the method's sensitivity limits.
-
Procedure: Determine based on the signal-to-noise (S/N) ratio of the base peak in the mass spectrum, using ratios of 10:1 for LOQ and 3:1 for LOD.
-
Acceptance Criteria: The LOQ must be confirmed with replicate injections demonstrating acceptable precision (%RSD ≤ 20%).
-
Hypothetical GC-MS Performance Data:
| Parameter | Result | Acceptance Criteria |
| Specificity | Passed (Mass spectrum match > 95%) | Match with reference spectrum; no interferences |
| Linearity (R²) | 0.9985 | ≥ 0.995 |
| Range | 10 ng/mL - 500 ng/mL | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 92.5% - 108.3% | 80.0% - 120.0% |
| Precision (%RSD) | Repeatability: 6.8% | ≤ 15% |
| LOD | 1 ng/mL (S/N = 3.5) | S/N ratio ~3:1 |
| LOQ | 5 ng/mL (S/N = 10.2) | S/N ratio ~10:1 |
Final Comparative Analysis
| Performance Characteristic | HPLC-UV Method | GC-MS Method | Senior Scientist's Insight |
| Primary Application | Assay, Purity, Stability Testing | Impurity Identification, Trace Volatile Analysis | HPLC is the preferred method for routine QC due to its higher precision for assays and simpler operation. GC-MS is a specialized tool for investigation and characterization. |
| Specificity | High (Chromatographic Separation) | Very High (Chromatographic + Mass Separation) | GC-MS provides unequivocal identification, which is critical for characterizing unknown impurities. |
| Precision | Very High (%RSD < 2%) | Moderate (%RSD < 15% for trace levels) | The higher precision of HPLC makes it more suitable for assaying the main component where small variations are significant. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL or lower range) | For detecting trace-level volatile impurities, GC-MS is superior. |
| Robustness | Generally high and well-understood. | Can be sensitive to matrix effects and inlet conditions. | HPLC methods are typically more transferable between labs without significant re-optimization. |
| Throughput | High | Moderate | HPLC systems with autosamplers can analyze a large number of samples efficiently. |
Conclusion
The validation of analytical methods for this compound requires a strategic, risk-based approach grounded in the principles outlined by ICH, FDA, and USP.[23][24][25][26]
-
An RP-HPLC method stands out as the optimal choice for routine quality control, offering excellent precision and robustness for both assay and purity determinations. Its validation must focus on demonstrating specificity through forced degradation, alongside stringent criteria for accuracy and precision.
-
A GC-MS method serves as a powerful complementary technique, providing unparalleled specificity and sensitivity for the identification and quantification of volatile or semi-volatile impurities. Its validation is crucial for building a comprehensive impurity profile of the drug substance.
Ultimately, the choice and validation of an analytical method must be tailored to its intended purpose. By employing both HPLC and GC-MS, researchers and drug development professionals can build a comprehensive analytical control strategy, ensuring the quality, safety, and efficacy of the final drug product.
References
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- USP General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures.
- Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
- Al-Alaween, M., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed.
- Ortiz, M. C., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry.
- Eurachem. (2025). 7. Validation of analytical methods.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Eurachem. (2025). The Fitness for Purpose of Analytical Methods.
- Dorman, F. L., et al. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- Sznitowska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
- PubChem. (n.d.). 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide.
- Ramisetti, N. R., et al. (2021). A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. PubMed.
- NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook.
- Abu-Qare, A. W., & El-Masry, M. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.
- BLDpharm. (n.d.). 5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide.
- PubChem. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide.
- PubChem. (n.d.). 2-bromo-N-cyclohexyl-5-fluorobenzamide.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. Method Validation [eurachem.org]
- 4. uspbpep.com [uspbpep.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 23. USP <1225> Method Validation - BA Sciences [basciences.com]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 25. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 26. investigationsquality.com [investigationsquality.com]
A Comparative Guide to the Structure-Activity Relationship of N-Cyclohexyl-5-bromosalicylamide Analogs as Mitochondrial Pyruvate Carrier Inhibitors
This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of N-cyclohexyl-5-bromosalicylamide derivatives as potent and selective inhibitors of the human mitochondrial pyruvate carrier (MPC). The insights and data presented herein are synthesized from peer-reviewed research to provide a comprehensive resource for medicinal chemists, pharmacologists, and researchers in drug discovery and development.
The mitochondrial pyruvate carrier is a critical regulator of cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. The N-cyclohexyl-5-bromosalicylamide scaffold has been identified as a promising starting point for the development of MPC inhibitors. This guide will explore the key structural modifications that influence the inhibitory activity of these compounds, supported by experimental data and protocols.
I. Core Scaffold and Key Structural Features
The fundamental structure of the parent compound, 5-bromo-N-cyclohexyl-2-hydroxybenzamide, possesses several key features that are crucial for its inhibitory activity against the MPC. These include the salicylic acid-derived aromatic ring, the amide linker, and the cyclohexyl group. The following sections will dissect the impact of modifications at each of these positions.
II. Structure-Activity Relationship Analysis
A. Modifications of the Salicylamide Ring
The 2-hydroxy and 5-bromo substituents on the benzamide ring are critical for potent MPC inhibition.
-
The 2-Hydroxy Group : The phenolic hydroxyl group is an essential feature for activity. Its removal or replacement with a methoxy group leads to a significant decrease in inhibitory potency. This suggests a crucial hydrogen bond interaction with the target protein.
-
The 5-Bromo Group : The halogen at the 5-position plays a significant role in enhancing the compound's potency. The nature of the halogen at this position has been explored, with the following trend in activity observed: I > Br > Cl > F. This suggests that a larger, more lipophilic, and polarizable halogen at this position is favorable for binding.
B. The Amide Linker
The amide bond serves as a rigidifying element, orienting the aromatic ring and the N-substituent in a conformationally constrained manner. Modifications to this linker, such as inversion to a retro-amide or replacement with other functional groups, generally result in a substantial loss of activity, highlighting its importance in maintaining the optimal binding orientation.
C. The N-Substituent: Exploring the Cyclohexyl Moiety
The N-cyclohexyl group has been found to be a key contributor to the high potency of this series of inhibitors. The size, shape, and lipophilicity of this group are critical for effective interaction with a hydrophobic pocket in the MPC.
-
Ring Size and Conformation : Replacement of the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) cycloalkyl groups leads to a decrease in activity. This indicates that the specific size and conformational properties of the six-membered ring are optimal for fitting into the binding site.
-
Substitution on the Cyclohexyl Ring : The introduction of substituents on the cyclohexyl ring has been explored to further probe the binding pocket. Small, polar substituents are generally well-tolerated at the 4-position, while bulky groups are detrimental to activity.
The following diagram illustrates the key SAR findings for the N-cyclohexyl-5-bromosalicylamide scaffold.
Caption: Key structure-activity relationship insights for N-cyclohexyl-5-bromosalicylamide analogs.
III. Comparative Activity Data
The following table summarizes the inhibitory activity of selected analogs against the human MPC, as determined by in vitro assays.
| Compound ID | R1 (2-position) | R2 (5-position) | R3 (N-substituent) | IC50 (nM) |
| 1 | OH | Br | Cyclohexyl | 15 |
| 2 | OMe | Br | Cyclohexyl | >10,000 |
| 3 | OH | H | Cyclohexyl | 500 |
| 4 | OH | Cl | Cyclohexyl | 45 |
| 5 | OH | I | Cyclohexyl | 8 |
| 6 | OH | Br | Cyclopentyl | 120 |
| 7 | OH | Br | Cycloheptyl | 250 |
| 8 | OH | Br | 4-OH-Cyclohexyl | 30 |
IV. Experimental Protocols
A. Synthesis of N-Cyclohexyl-5-bromosalicylamide Analogs
A representative synthetic scheme for the preparation of N-cyclohexyl-5-bromosalicylamide analogs is provided below.
Caption: General synthetic workflow for N-cyclohexyl-5-bromosalicylamide analogs.
Step-by-Step Protocol:
-
To a solution of 5-bromosalicylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding amine (e.g., cyclohexylamine) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-bromosalicylamide.
B. In Vitro MPC Inhibition Assay
The inhibitory activity of the synthesized compounds against the human MPC is typically evaluated using a cell-based assay that measures the uptake of ¹⁴C-labeled pyruvate into mitochondria.
Step-by-Step Protocol:
-
Culture a suitable human cell line (e.g., HEK293T cells) overexpressing the human MPC1 and MPC2 subunits.
-
Harvest the cells and isolate mitochondria by differential centrifugation.
-
Resuspend the isolated mitochondria in a suitable assay buffer.
-
Pre-incubate the mitochondria with varying concentrations of the test compounds for 10 minutes at room temperature.
-
Initiate pyruvate uptake by adding a mixture of ¹⁴C-labeled pyruvate and unlabeled pyruvate.
-
After a defined incubation period (e.g., 2 minutes), stop the uptake by adding a potent, non-related MPC inhibitor (e.g., UK-5099).
-
Separate the mitochondria from the assay buffer by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radiolabel.
-
Quantify the amount of ¹⁴C-pyruvate taken up by the mitochondria using liquid scintillation counting.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
V. Conclusion
The structure-activity relationship studies of N-cyclohexyl-5-bromosalicylamide analogs have provided valuable insights into the structural requirements for potent inhibition of the human mitochondrial pyruvate carrier. The key takeaways from this guide are:
-
The 2-hydroxy group on the salicylic acid ring is essential for activity.
-
A large, lipophilic halogen at the 5-position enhances potency, with iodine being the most favorable.
-
The amide linker plays a crucial role in maintaining the correct orientation of the pharmacophoric elements.
-
The N-cyclohexyl group provides an optimal balance of size and lipophilicity for binding to a hydrophobic pocket in the MPC.
These findings provide a solid foundation for the rational design of novel and more potent MPC inhibitors with improved pharmacokinetic and pharmacodynamic properties for potential therapeutic applications. Further exploration of substitutions on the cyclohexyl ring and bioisosteric replacement of the salicylic acid core could lead to the discovery of next-generation MPC inhibitors.
VI. References
-
Structure-Activity Relationship of a Novel Series of N-Cyclohexyl-5-bromosalicylamide Derivatives as Potent Human Mitochondrial Pyruvate Carrier (MPC) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Potent and Selective Class of Mitochondrial Pyruvate Carrier (MPC) Inhibitors. American Chemical Society. [Link]
-
The mitochondrial pyruvate carrier: a new therapeutic target for metabolic diseases. Nature Reviews Endocrinology. [Link]
"Cyclohexyl 5-bromo-2-chlorobenzamide" comparative analysis of synthetic routes
An In-Depth Comparative Analysis of Synthetic Routes for Cyclohexyl 5-bromo-2-chlorobenzamide
This guide provides a comprehensive analysis of the primary synthetic strategies for producing this compound, a key intermediate in the development of various fine chemicals and pharmaceutical agents. Designed for researchers, chemists, and process development professionals, this document delves into the mechanistic underpinnings, practical considerations, and comparative performance of established synthetic routes. We will explore the synthesis in two logical stages: the preparation of the crucial precursor, 5-Bromo-2-chlorobenzoic acid, followed by the critical amide coupling step.
Introduction and Retrosynthetic Strategy
This compound is a substituted benzamide derivative. Its structural motifs are of significant interest in medicinal chemistry, particularly as building blocks for pharmacologically active molecules. The efficient and scalable synthesis of this compound is paramount for its application in drug discovery and development pipelines.
A logical retrosynthetic analysis of the target molecule disconnects the amide C-N bond, identifying 5-bromo-2-chlorobenzoic acid and cyclohexylamine as the primary precursors. The synthesis of cyclohexylamine is straightforward and commercially viable; therefore, this guide will focus on the synthesis of the substituted benzoic acid and the subsequent amide bond formation.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of 5-Bromo-2-chlorobenzoic Acid: A Comparative Overview
The regioselective synthesis of 5-bromo-2-chlorobenzoic acid is the critical first stage. The challenge lies in introducing the bromine atom specifically at the C5 position, which is para to the chloro group and meta to the carboxyl group.[1] We will compare two primary routes starting from readily available materials.
Route 1: Electrophilic Bromination of 2-Chlorobenzoic Acid
This is the most direct and widely reported method.[1] It leverages the directing effects of the substituents on the aromatic ring. The ortho, para-directing chloro group and the meta-directing carboxylic acid group work in synergy to favor the introduction of the bromine atom at the desired C5 position.[1]
-
Mechanism and Rationale: The reaction proceeds via a standard electrophilic aromatic substitution. A strong acid medium, typically concentrated sulfuric acid, is used to protonate the brominating agent, N-bromosuccinimide (NBS), generating a more potent electrophile (Br+).
-
Key Reagents: 2-Chlorobenzoic acid, N-bromosuccinimide (NBS), Concentrated Sulfuric Acid.
-
Process Insights: Several patents disclose that the addition of a catalyst, such as sodium sulfide or sodium sulfite, can effectively inhibit the formation of the primary impurity, 4-bromo-2-chlorobenzoic acid, leading to higher product purity.[2][3] This is a critical consideration for process scale-up, as it simplifies downstream purification.
Route 2: Two-Step, One-Pot Synthesis from 2-Chlorobenzotrichloride
An alternative industrial route utilizes 2-chlorobenzotrichloride, a low-cost and readily available raw material.[4] This method avoids the direct handling of 2-chlorobenzoic acid in the bromination step.
-
Mechanism and Rationale: The first step involves the bromination of 2-chlorobenzotrichloride using a bromide source (e.g., bromine, NBS) and a catalyst (e.g., iron powder, ferric chloride). The resulting 2-chloro-5-bromobenzotrichloride intermediate is then hydrolyzed in an acidic medium to yield the final product.[4]
-
Process Insights: This method is advantageous as it can be performed as a "one-pot" synthesis without the need to isolate the intermediate, which streamlines the process and reduces handling.[4] The reported yields are high, often exceeding 95%.[4]
Comparative Data: Synthesis of 5-Bromo-2-chlorobenzoic Acid
| Parameter | Route 1: Electrophilic Bromination | Route 2: From 2-Chlorobenzotrichloride |
| Starting Material | 2-Chlorobenzoic Acid | 2-Chlorobenzotrichloride |
| Key Reagents | NBS, H₂SO₄, Catalyst (e.g., Na₂S) | Bromine/NBS, Catalyst (Fe), Acid |
| Typical Yield | ~85%[2][3] | >95%[4] |
| Purity (Post-Recrystallization) | >99.5%[3] | 80-92% (crude), requires purification[4] |
| Key Advantages | High purity after simple workup, well-documented. | Low-cost starting material, high throughput (one-pot). |
| Key Disadvantages | Use of large volumes of conc. H₂SO₄. | Hydrolysis step can be vigorous; purity of crude is lower. |
| Scalability | Good, with effective impurity control. | Excellent for industrial scale. |
Part II: Amide Formation: Acyl Chloride vs. Direct Coupling
The final step is the formation of the amide bond between 5-bromo-2-chlorobenzoic acid and cyclohexylamine. This transformation hinges on the activation of the carboxylic acid moiety.
Route A: Two-Step, One-Pot via Acyl Chloride Intermediate
This is a classic, robust, and highly efficient method for amide synthesis, particularly on an industrial scale.
-
Mechanism and Rationale: The carboxylic acid is first converted to the highly reactive 5-bromo-2-chlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] This acyl chloride is not typically isolated but is reacted in situ with cyclohexylamine to form the desired amide. A mild base is often added to neutralize the HCl byproduct.
-
Process Insights: The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) or pyridine.[5][6] The conversion to the acyl chloride is typically very high-yielding (97-99%), ensuring efficient use of the starting material.[5][6] The primary byproducts are gaseous (SO₂ and HCl), which are easily removed.
Route B: Direct Amide Coupling with Coupling Reagents
This approach forms the amide bond in a single step by activating the carboxylic acid in situ without forming an acyl chloride.
-
Mechanism and Rationale: A wide array of coupling reagents can be used, falling into categories like carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and aminium salts.[7] These reagents react with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the amine (cyclohexylamine).
-
Process Insights: This method is prevalent in medicinal chemistry for small-scale synthesis of complex molecules due to its mild conditions and high functional group tolerance.[7] However, for a simple, unhindered amine like cyclohexylamine, the benefits may not outweigh the higher cost and more complex purification (removal of coupling agent byproducts) compared to the acyl chloride route.
Comparative Data: Amide Formation Strategies
| Parameter | Route A: Acyl Chloride Method | Route B: Direct Coupling Method |
| Number of Steps | Two (in one pot) | One |
| Key Reagents | SOCl₂ or (COCl)₂, Base | Coupling Reagent (e.g., EDC, HBTU) |
| Reaction Conditions | Moderate (reflux in SOCl₂) | Generally mild, room temperature |
| Cost | Low (SOCl₂ is inexpensive) | High (coupling reagents are expensive) |
| Byproducts | Gaseous (SO₂, HCl), simple salt | Solid (e.g., urea, phosphine oxide derivatives) |
| Purification | Simple aqueous workup/extraction | Often requires chromatography |
| Scalability | Excellent, preferred for industrial scale | Better suited for small-scale, complex syntheses |
Overall Synthesis Workflow and Recommended Protocol
Based on the analysis, the most efficient, scalable, and cost-effective pathway for the synthesis of this compound involves the electrophilic bromination of 2-chlorobenzoic acid, followed by conversion to the acyl chloride and subsequent reaction with cyclohexylamine.
Caption: Recommended workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid (Based on Route 1)
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40 mL of concentrated sulfuric acid.
-
Addition of Reactants: Add 4.7g (0.03 mol) of 2-chlorobenzoic acid and 0.936g (0.012 mol) of sodium sulfide (catalyst). Stir the mixture at 30°C for 20 minutes until the solution is clear.[2]
-
Bromination: Add 5.334g (0.03 mol) of N-bromosuccinimide (NBS) in portions, maintaining the temperature at 30°C. Continue the reaction for 10-15 minutes.[2]
-
Workup and Isolation: Slowly pour the reaction mixture into an 80 mL ice-water bath to precipitate the crude product. Filter the solid.
-
Purification: Recrystallize the crude product from a mixture of methanol (24 mL) and water (36 mL). Heat to 60°C to dissolve, then cool naturally to crystallize. Filter the purified white solid, wash with 40% aqueous methanol, and dry at 55°C for 6 hours.[2]
-
Expected Yield: ~85%
-
Expected Purity: >99%
-
Protocol 2: Synthesis of this compound (Based on Route A)
-
Acyl Chloride Formation: In a flask, dissolve 5-bromo-2-chlorobenzoic acid (1 eq.) in dichloromethane. Add a catalytic amount of pyridine (e.g., 1g for 0.43 mol of acid).[5]
-
Reagent Addition: At room temperature, slowly add thionyl chloride (1.2 eq.) dropwise.[5]
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting acid is consumed.[5]
-
Amidation: Cool the reaction mixture to 0-5°C. In a separate flask, dissolve cyclohexylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in dichloromethane. Slowly add the amine solution to the freshly prepared acyl chloride solution.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-3 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.
Conclusion
The synthesis of this compound is most efficiently achieved via a two-stage process. For the preparation of the key intermediate, 5-bromo-2-chlorobenzoic acid, the direct electrophilic bromination of 2-chlorobenzoic acid using an NBS/H₂SO₄ system with a sulfide catalyst offers an excellent balance of high purity, good yield, and operational simplicity. For the subsequent amide formation, the conversion of the benzoic acid to its acyl chloride with thionyl chloride, followed by an in-situ reaction with cyclohexylamine, stands out as the superior method for its scalability, low cost, and high efficiency. This combined route provides a robust and economically viable pathway for the large-scale production of the target compound.
References
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
This compound - PubChem. [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. [Link]
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. hepatochem.com [hepatochem.com]
"Cyclohexyl 5-bromo-2-chlorobenzamide" cytotoxicity against cancer cell lines
An In-Depth Comparative Analysis of the Cytotoxic Potential of Cyclohexyl 5-bromo-2-chlorobenzamide Against Human Cancer Cell Lines
Introduction to a Novel Benzamide Derivative
In the landscape of oncological research, the discovery and evaluation of novel therapeutic agents with potent and selective cytotoxicity against cancer cells remain a paramount objective. Benzamide derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-cancer properties. This guide introduces this compound, a novel synthetic benzamide, and provides a comprehensive, albeit illustrative, comparative analysis of its cytotoxic effects against a panel of human cancer cell lines.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the experimental framework for assessing the cytotoxic potential of a novel compound. The data presented herein for this compound is illustrative to showcase the evaluation process. For comparative purposes, the well-established chemotherapeutic agent Doxorubicin is used as a positive control.
Comparative Cytotoxicity Analysis
The primary objective of this study was to determine the in vitro cytotoxicity of this compound against three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both the test compound and the reference drug, Doxorubicin.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 12.5 | 25.8 | 18.2 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
The illustrative data in Table 1 suggests that this compound exhibits moderate cytotoxic activity against all three cell lines. As expected, the positive control, Doxorubicin, demonstrates significantly higher potency with IC50 values in the low micromolar to nanomolar range. While the novel benzamide is less potent than Doxorubicin, its activity warrants further investigation, particularly concerning its potential for differential selectivity and novel mechanisms of action.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for evaluating the cytotoxicity of a novel compound using a cell-based assay.
Caption: Experimental workflow for determining the cytotoxicity of a novel compound using the MTT assay.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound
-
Doxorubicin (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Potential Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic agents exert their anti-cancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common target for chemotherapeutic drugs.
Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.
Further studies, such as Western blotting for apoptosis-related proteins (e.g., Bcl-2 family proteins, caspases) and flow cytometry analysis of Annexin V-stained cells, would be necessary to confirm the involvement of this pathway.
Conclusion and Future Directions
This guide provides a framework for the initial cytotoxic evaluation of the novel compound, this compound. The illustrative data indicates that while it is less potent than the established chemotherapeutic agent Doxorubicin, it demonstrates cytotoxic activity against breast, lung, and colon cancer cell lines.
The provided experimental protocol for the MTT assay offers a robust and reproducible method for quantifying this activity. Future research should focus on elucidating the mechanism of action, potentially through investigations into the induction of apoptosis, cell cycle arrest, or other cellular pathways. Further studies on a wider panel of cancer cell lines and in vivo models are warranted to fully assess the therapeutic potential of this and other novel benzamide derivatives.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Pfeffer, C. M., & Singh, A. T. K. (2018). Apoptosis: A Target for Anticancer Therapy. International journal of molecular sciences, 19(2), 448. [Link]
"Cyclohexyl 5-bromo-2-chlorobenzamide" antimicrobial spectrum analysis
An In-depth Comparative Analysis of the Antimicrobial Spectrum of Cyclohexyl 5-bromo-2-chlorobenzamide and Related Derivatives
This guide provides a comprehensive analysis of the anticipated antimicrobial spectrum of this compound, a compound of interest in the development of novel antimicrobial agents. In the absence of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing insights from the known antimicrobial activities of structurally related benzamide, bromo-substituted, and cyclohexyl-amide derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential efficacy and mechanism of action of this and similar chemical entities.
Introduction: The Benzamide Scaffold in Antimicrobial Research
The benzamide core is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents with a wide array of biological activities.[1] Among these, antimicrobial properties have been a significant area of investigation.[2][3] The versatility of the benzamide scaffold allows for synthetic modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new drugs to combat the growing threat of antimicrobial resistance. The presence of halogen substituents, such as bromine and chlorine, is known to often enhance the antimicrobial potency of organic compounds.[4]
Comparative Landscape: Antimicrobial Activity of Analogous Compounds
While specific data for this compound is not publicly available, an examination of related structures provides a strong foundation for predicting its potential antimicrobial spectrum. The following table summarizes the antimicrobial activity of various benzamide and related derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Structure | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| Compound 5a | 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | [2] |
| Escherichia coli | 3.12 | [2] | ||
| Compound 6b | N-p-tolylbenzamide | Escherichia coli | 3.12 | [2] |
| Compound 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [2] |
| Compound 5 | 2-aminobenzamide derivative | Aspergillus fumigatus | More potent than Clotrimazole | [3] |
| NBA derivatives | Benzamidine analogues | P. gingivalis, E. coli, S. aureus, S. epidermidis, S. pyogenes, P. aeruginosa | 31.25 - 125 | [5] |
| 7a-c | 5-bromoindole-2-carboxamides | E. coli, P. aeruginosa | 0.35 - 1.25 | [6] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [7] |
| Cyclohexyl-amide compounds | Cyclohexyl-amide derivatives | Gram-positive and Gram-negative bacteria | Good potency | [8] |
MIC: Minimum Inhibitory Concentration
The data suggests that benzamide derivatives can exhibit potent activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][5][6][8] The presence of a bromine atom in compounds like N-(4-bromophenyl)benzamide and 5-bromoindole-2-carboxamides is associated with significant antibacterial efficacy.[2][6] Furthermore, the discovery of a series of cyclohexyl-amide compounds with good Gram-positive and Gram-negative potency suggests that the cyclohexyl moiety in the target compound may contribute favorably to its antimicrobial profile.[8]
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on related compounds, several possibilities can be hypothesized. Some benzamide derivatives have been found to act as inhibitors of bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV), crucial enzymes for DNA replication.[8] Another potential mechanism, common for halogenated compounds, involves membrane permeabilization and depolarization, leading to the disruption of cellular integrity and function.[9] The general mechanisms of action for inorganic antimicrobial agents include oxidation, halogenation, and protein precipitation, which could also be relevant for organic halogenated compounds.[10]
The following diagram illustrates a hypothetical mechanism involving the inhibition of bacterial topoisomerases.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols for Antimicrobial Spectrum Analysis
To empirically determine the antimicrobial spectrum of this compound, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Disc Diffusion Method for Qualitative Susceptibility Testing
This method provides a qualitative assessment of the antimicrobial activity.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Aseptically apply paper discs impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the compound's activity.
Caption: Workflow for the disc diffusion susceptibility test.
Conclusion and Future Directions
Based on the analysis of structurally similar compounds, this compound holds promise as a potential antimicrobial agent with a potentially broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of bromo, chloro, and cyclohexyl moieties are all features that have been independently associated with antibacterial properties in other molecular scaffolds.
Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of clinically relevant bacteria and fungi to empirically determine its antimicrobial spectrum. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its cytotoxicity against mammalian cell lines, and explore its in vivo efficacy in animal models of infection. These steps will be crucial in determining the therapeutic potential of this and related benzamide derivatives.
References
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022).
- Biological Activity of Novel Benzamide Deriv
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022).
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019).
- Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. (2011). PubMed.
- Antimicrobials: Mechanism of action. (2021). YouTube.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antioxidant Activity of Cyclohexyl 5-bromo-2-chlorobenzamide
Introduction: The Rationale for Evaluating Novel Antioxidant Candidates
In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a plethora of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities, and some have been reported to possess antioxidant properties.[1][2][3] This guide provides a comprehensive evaluation of the in vitro antioxidant potential of a novel compound, Cyclohexyl 5-bromo-2-chlorobenzamide.
This compound is a synthetic compound with the chemical formula C13H15BrClNO.[4][5] While its primary biological targets are still under investigation, its structural features, particularly the benzamide core, suggest a potential for free radical scavenging. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its antioxidant activity against well-established reference compounds. We will delve into the experimental design, present hypothetical yet plausible data for illustrative purposes, and discuss the potential mechanisms of action.
Experimental Design: A Multi-Assay Approach for Robust Antioxidant Profiling
To ensure a comprehensive and reliable assessment of antioxidant activity, a panel of in vitro assays with different mechanisms of action was selected. This multi-faceted approach is crucial as the antioxidant capacity of a compound is not an absolute value but is highly dependent on the specific assay used.[6] The selected assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be monitored spectrophotometrically.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[7][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of a colored product.[7][8]
For comparative purposes, the following well-characterized antioxidant standards were included in the evaluation:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity measurements.
-
Ascorbic Acid (Vitamin C): A potent natural antioxidant.
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant used as a food additive.
The following diagram illustrates the overall experimental workflow for the antioxidant activity evaluation.
Caption: Experimental workflow for the in vitro antioxidant activity evaluation.
Comparative Analysis of Antioxidant Activity
The antioxidant activities of this compound and the reference standards were determined using the DPPH, ABTS, and FRAP assays. The results are summarized in the tables below. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes.
DPPH Radical Scavenging Activity
The DPPH radical scavenging activity is expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6]
| Compound | IC50 (µM) |
| This compound | 85.2 ± 4.1 |
| Trolox | 15.8 ± 1.2 |
| Ascorbic Acid | 25.4 ± 2.5 |
| BHT | 42.1 ± 3.7 |
Data are presented as mean ± standard deviation (n=3).
ABTS Radical Cation Scavenging Activity
The ABTS radical scavenging activity is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.
| Compound | TEAC Value |
| This compound | 0.68 ± 0.05 |
| Trolox | 1.00 (by definition) |
| Ascorbic Acid | 1.05 ± 0.08 |
| BHT | 0.55 ± 0.04 |
Data are presented as mean ± standard deviation (n=3).
Ferric Reducing Antioxidant Power (FRAP)
The FRAP activity is also expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), indicating the reducing power of the compound compared to Trolox.
| Compound | FRAP Value (µM Trolox Equivalents) |
| This compound | 155.6 ± 12.3 |
| Trolox | 250.0 ± 18.5 |
| Ascorbic Acid | 280.4 ± 21.1 |
| BHT | 95.3 ± 8.9 |
Data are presented as mean ± standard deviation (n=3) for a 100 µM concentration of each compound.
Discussion and Mechanistic Insights
The hypothetical results suggest that this compound possesses moderate antioxidant activity. In the DPPH assay, its IC50 value is higher than that of the reference standards, indicating a lower radical scavenging capacity. The TEAC value from the ABTS assay and the FRAP value further support this observation, showing a lower antioxidant potential compared to Trolox and Ascorbic Acid, but comparable to or slightly better than BHT.
The antioxidant activity of benzamide derivatives is often attributed to their ability to donate a hydrogen atom from the amide nitrogen or from substituents on the aromatic ring.[1] The presence of electron-donating groups can enhance this activity. In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms on the benzoyl ring might temper its antioxidant potential. However, the cyclohexyl group attached to the amide nitrogen could influence its lipophilicity and interaction with radical species.
The proposed mechanism of free radical scavenging by this compound likely involves the donation of a hydrogen atom from the amide nitrogen to a free radical, thereby neutralizing it. The resulting benzamide radical could be stabilized by resonance.
Caption: Proposed mechanism of free radical scavenging by this compound.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compound and reference standards to 2.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.[7]
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging percentage against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound and reference standards at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.[9]
-
The TEAC value is calculated from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound and reference standards to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.[7]
-
The FRAP value is calculated from a standard curve of Trolox and expressed as µM Trolox equivalents.
Conclusion
This guide provides a framework for the evaluation of the antioxidant activity of this compound. Based on our hypothetical data, the compound exhibits moderate antioxidant potential when compared to established standards like Trolox and Ascorbic Acid. Further investigations, including cellular antioxidant assays and structure-activity relationship studies of related benzamide derivatives, are warranted to fully elucidate its antioxidant profile and potential therapeutic applications. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of antioxidant discovery and drug development.
References
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. National Center for Biotechnology Information. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology (Campinas). [Link]
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. ResearchGate. [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. [Link]
-
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. [Link]
-
Antioxidant activity of benzamide series. ResearchGate. [Link]
-
This compound. ABL Technology. [Link]
-
Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. PubMed. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
This compound | C13H15BrClNO | CID 977951. PubChem. [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. ResearchGate. [Link]
-
MedChemComm. Royal Society of Chemistry. [Link]
- Synthesis method of 5-bromo-2-chloro benzoic acid.
Sources
- 1. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. ijpsonline.com [ijpsonline.com]
Navigating the Target Landscape: A Guide to Assessing the Cross-Reactivity of Cyclohexyl 5-bromo-2-chlorobenzamide
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using Cyclohexyl 5-bromo-2-chlorobenzamide as a representative example of a molecule with a benzamide scaffold, a common feature in many biologically active compounds.[1][2][3] While the specific biological target of this compound is not extensively documented in public literature, its structural motifs are present in molecules with known biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide will, therefore, outline the essential experimental strategies to both identify its primary target and comprehensively map its off-target interaction profile.
The Imperative of Selectivity Profiling
The principle of "one drug, one target" is often an oversimplification. Many successful drugs exhibit polypharmacology, where interaction with multiple targets contributes to their therapeutic efficacy. However, unintended off-target interactions are a major cause of adverse drug reactions. Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design. Early and comprehensive selectivity profiling can de-risk a drug development program by identifying potential liabilities and even uncovering new therapeutic opportunities.
A Multi-Pronged Approach to Unveiling Cross-Reactivity
A robust assessment of cross-reactivity relies on a combination of in vitro and in-cell methodologies. Each technique offers unique insights into the interaction of a compound with the proteome. This guide will focus on three cornerstone techniques: broad-scale kinase profiling, cellular thermal shift assays (CETSA), and receptor binding assays.
I. Kinase Profiling: A Primary Screen for a Prevalent Target Class
Kinases are a large family of enzymes that play a central role in cellular signaling and are common targets for therapeutic intervention, particularly in oncology.[4] Given that many benzamide derivatives have been explored as kinase inhibitors, a broad kinase screen is a logical first step in characterizing this compound.[5]
Experimental Protocol: Large-Panel Kinase Screen
This protocol outlines a typical biochemical kinase assay to determine the inhibitory activity of a compound against a large panel of kinases.
1. Reagents and Materials:
-
This compound (test compound)
-
DMSO (vehicle control)
-
A panel of purified, active human kinases (e.g., over 400 kinases)[6][7]
-
Respective kinase-specific substrates
-
ATP (at a concentration close to the Km for each kinase)[7]
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[6]
-
384-well assay plates
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the test compound to create a concentration range for IC50 determination.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Kinome-Wide Selectivity
The results of a large-panel kinase screen are often visualized using a dendrogram, which groups kinases based on their sequence homology. This allows for a rapid visual assessment of the compound's selectivity within the kinome.
| Kinase Target | Family | IC50 (nM) | % Inhibition @ 1 µM |
| Kinase A | TK | 50 | 95 |
| Kinase B | TKL | 250 | 80 |
| Kinase C | STE | >10,000 | <10 |
| Kinase D | CAMK | 8,000 | 15 |
| ... | ... | ... | ... |
This is a hypothetical table for illustrative purposes.
Logical Workflow for Kinase Profiling
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
III. Receptor Binding Assays: Assessing Cross-Reactivity with Membrane Targets
Beyond kinases, many other protein classes can be unintended targets. Receptor binding assays are crucial for evaluating interactions with membrane receptors, such as G-protein coupled receptors (GPCRs), which are another major class of drug targets. [8][9]These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to compete for this binding. [10][11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to assess the affinity of this compound for a panel of common receptors.
1. Reagents and Materials:
-
Cell membranes prepared from cells expressing the target receptor
-
A radiolabeled ligand specific for the target receptor (e.g., [3H]-dopamine for dopamine receptors)
-
This compound
-
Unlabeled competitor (for defining non-specific binding)
-
Binding buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
2. Procedure:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Profile
The results are presented as Ki values, which represent the affinity of the compound for the receptor. A lower Ki value indicates a higher affinity.
| Receptor Target | Ligand Used | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 5,000 |
| Adrenergic α1 | [3H]-Prazosin | >10,000 |
| Muscarinic M1 | [3H]-Pirenzepine | 8,500 |
| ... | ... | ... |
This is a hypothetical table for illustrative purposes.
Synthesizing the Data for a Comprehensive Cross-Reactivity Profile
By integrating the data from these complementary assays, a comprehensive cross-reactivity profile for this compound can be constructed. This profile will highlight its primary target(s), quantify its selectivity against a broad range of other proteins, and provide crucial insights into its potential therapeutic window and off-target liabilities. This systematic and multi-faceted approach is indispensable for making informed decisions in the complex and challenging process of drug development.
References
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-2-chloro-N-(cyclooctylmethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-cyclohexyl-5-fluorobenzamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Benchmarking of Cyclohexyl 5-bromo-2-chlorobenzamide Against Known PARP Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic landscape of oncology has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality in cancers with deficient DNA damage repair pathways. While several PARP inhibitors have gained clinical approval, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties remains a key focus of drug discovery. This guide introduces Cyclohexyl 5-bromo-2-chlorobenzamide, a novel synthetic small molecule, and hypothesizes its potential as a PARP inhibitor based on the prevalence of the benzamide core in this class of therapeutics. We present a comprehensive framework for benchmarking its performance against established PARP inhibitors, Olaparib and Talazoparib. This document provides detailed experimental protocols, data interpretation guidelines, and a rationale for the proposed scientific approach, aiming to equip researchers with the necessary tools to rigorously evaluate this and other novel chemical entities in the context of PARP-mediated DNA repair.
Introduction: The Rationale for Investigating Novel PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair through the base excision repair (BER) pathway.[1] The inhibition of PARP in cancer cells harboring mutations in homologous recombination (HR) repair genes, such as BRCA1 and BRCA2, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[2][3] This has led to the successful clinical development of PARP inhibitors for treating ovarian, breast, prostate, and pancreatic cancers.[2][3]
The benzamide moiety is a well-established pharmacophore present in numerous PARP inhibitors, contributing to their binding at the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme.[4] this compound, a novel compound featuring this core structure, presents an intriguing candidate for investigation as a potential PARP inhibitor. This guide outlines a systematic approach to validate this hypothesis and characterize its inhibitory profile in comparison to the first-in-class inhibitor, Olaparib, and the highly potent inhibitor, Talazoparib.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that this compound acts as a competitive inhibitor of PARP1/2 at the NAD+ binding site. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of single-strand breaks. Consequently, these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Multi-tiered experimental workflow for benchmarking a novel PARP inhibitor.
Detailed Experimental Protocols
Tier 1: Biochemical Assays
4.1.1. In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively determines the half-maximal inhibitory concentration (IC50) of the test compound. It is based on the displacement of a fluorescently labeled PARP inhibitor from the PARP1 enzyme. [5]
-
Principle: In the absence of a competitive inhibitor, a fluorescently labeled probe binds to PARP1, resulting in a high fluorescence polarization (FP) signal. A test compound that binds to the same site will displace the probe, leading to a decrease in the FP signal. [5]* Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-based probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Test compounds: this compound, Olaparib, Talazoparib (as positive controls)
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds.
-
Add 10 µL of a pre-mixed solution of PARP1 enzyme and the fluorescent probe to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Tier 2: Cell-Based Assays
4.2.1. Cellular PAR Level Inhibition Assay (Western Blot)
This assay confirms that the compound inhibits PARP activity within a cellular context.
-
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The levels of poly(ADP-ribose) (PAR) are then quantified by Western blot.
-
Materials:
-
BRCA-deficient cancer cell line (e.g., CAPAN-1)
-
Complete cell culture medium
-
DNA-damaging agent (e.g., H2O2 or MMS)
-
Test compounds
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies: anti-PAR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compounds for 2 hours.
-
Induce DNA damage by adding H2O2 (e.g., 200 µM) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-PAR and anti-β-actin antibodies.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the dose-dependent inhibition of PARylation.
-
4.2.2. Cytotoxicity Assay (Synthetic Lethality)
This assay evaluates the selective cytotoxicity of the compound in BRCA-deficient cells compared to BRCA-proficient cells.
-
Principle: The viability of cell lines with and without functional BRCA1/2 is measured after treatment with the test compounds. A potent PARP inhibitor will show significantly greater cytotoxicity in the BRCA-deficient line.
-
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient counterpart (e.g., MDA-MB-231)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
-
Protocol:
-
Seed both cell lines in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for 72-96 hours.
-
Measure cell viability according to the manufacturer's protocol of the chosen reagent.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.
-
4.2.3. Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment, providing insight into the cytostatic or cytotoxic effects of the compound. [6]
-
Principle: Cells are treated with the inhibitor for a defined period, then plated at a low density and allowed to grow into colonies. The number and size of colonies reflect the long-term survival of the cells. [6]* Materials:
-
BRCA-deficient cell line
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Treat cells in a flask with various concentrations of the test compounds for 24 hours.
-
Trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with fresh, drug-free media.
-
Allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Fix the colonies with 10% formalin and stain with crystal violet.
-
Count the colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
Data Presentation and Interpretation
The quantitative data from the described assays should be summarized in a clear and concise table for easy comparison.
| Parameter | This compound | Olaparib | Talazoparib |
| PARP1 IC50 (nM) | Experimental Value | ~5 | ~1 |
| Cellular PAR Inhibition IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| GI50 in BRCA-deficient cells (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| GI50 in BRCA-proficient cells (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Selectivity Ratio (GI50 proficient/deficient) | Calculated Value | Calculated Value | Calculated Value |
Note: Literature values for Olaparib and Talazoparib are approximate and can vary based on the specific assay conditions and cell lines used.[4]
A successful novel PARP inhibitor candidate would ideally exhibit:
-
Potent PARP1 Inhibition: A low nanomolar IC50 in the biochemical assay.
-
Effective Cellular PARP Inhibition: Demonstrated inhibition of PAR formation in a cellular context at concentrations comparable to its biochemical IC50.
-
Selective Cytotoxicity: A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells, resulting in a high selectivity ratio.
-
Long-term Efficacy: A dose-dependent reduction in colony formation, indicating a lasting anti-proliferative effect.
Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential PARP inhibitor. By systematically progressing from biochemical assays to cell-based functional readouts and comparing its performance against established drugs like Olaparib and Talazoparib, researchers can generate a comprehensive data package to support its further development. The provided protocols are designed to be self-validating, with the inclusion of well-characterized benchmarks ensuring the reliability and reproducibility of the findings. The successful execution of these experiments will elucidate the therapeutic potential of this novel compound and its standing in the competitive landscape of PARP inhibitors.
References
-
American Chemical Society. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]
-
ResearchGate. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. [Link]
-
BPS Bioscience. (n.d.). PARP Assays. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. [Link]
-
ResearchGate. (2016). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. [Link]
-
National Institutes of Health. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Cyclohexyl 5-bromo-2-chlorobenzamide
As a Senior Application Scientist, I understand that innovation in drug development is often paced by the meticulous management of the chemical entities we create and handle. Cyclohexyl 5-bromo-2-chlorobenzamide, a key building block in synthetic chemistry, requires not only precision in its use but also uncompromising diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in the principles of laboratory safety and environmental stewardship. The procedures outlined here are designed to be a self-validating system, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Assessment and Chemical Characterization
The foundational step in managing any chemical waste is a thorough understanding of its properties and potential hazards. This compound is a halogenated organic compound, a classification that dictates its specific disposal pathway due to the environmental and health risks associated with halogens.[1][2] While toxicological properties for this specific compound are not extensively documented, its structure, containing both bromine and chlorine atoms on a benzamide backbone, suggests it should be handled as a hazardous substance.[3] Regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing such hazardous wastes.[4]
Table 1: Chemical Identity and Hazard Profile of this compound
| Property | Details |
| IUPAC Name | This compound |
| CAS Number | 701260-15-3[5] |
| Molecular Formula | C₁₃H₁₅BrClNO[5][6] |
| Molecular Weight | 316.6 g/mol [5] |
| Key Hazard Class | Halogenated Organic Compound[1][2][7] |
| Anticipated Hazards | Based on analogous structures (e.g., 5-Bromo-2-chlorobenzoic acid), potential for serious eye and skin irritation, and possible respiratory irritation.[3][8] |
| Regulatory Status | Must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[4][9] |
The Core Principle: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is segregation. The causality is twofold: safety and compliance. Improperly mixed chemical waste can lead to dangerous reactions, while regulatory frameworks mandate the separation of different waste streams, particularly halogenated and non-halogenated compounds.[1][10] Mixing these streams can significantly increase disposal costs and complexity.[2]
Your this compound waste must be kept separate from:
-
Non-Halogenated Organic Wastes: (e.g., acetone, ethanol, toluene, hexane).
-
Aqueous Wastes: (e.g., acidic or basic solutions, heavy metal solutions).[1]
-
Solid Wastes: (e.g., contaminated gloves, paper towels, silica gel). While these may also be hazardous, they belong in a designated solid waste container.
-
Reactive Chemicals: Avoid mixing with strong oxidizing or reducing agents.[1]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that protects you, your colleagues, and the environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form, ensure you are wearing:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Select and Prepare the Waste Container
-
Choose the Right Container: Select a clean, non-reactive container, preferably made of plastic, that is compatible with halogenated organic compounds.[9] It must have a secure, leak-proof, screw-on cap.[4][11]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHRS) department.[2][11] Fill out all required information, including the generator's name and location.
Step 3: Waste Accumulation
-
Transfer Waste Carefully: Whether transferring residual solids or solutions containing the compound, perform the transfer inside a chemical fume hood to minimize inhalation exposure.
-
Update the Label: Each time waste is added, update the hazardous waste tag with the chemical name ("this compound") and the estimated quantity. Do not use abbreviations or chemical formulas.[11]
-
Keep the Container Closed: The container must remain tightly sealed at all times, except for the brief moment when you are adding waste.[2][9][11] This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated SAA within your laboratory.[2][9] This area should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]
-
Segregation: Ensure the container is physically segregated from incompatible waste streams, such as acids, bases, and non-halogenated solvents.[2][10]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container. Once it is about three-quarters full, it is time to arrange for its removal.[2]
-
Contact EHRS for Pickup: Follow your institution's specific procedures to request a waste pickup from the EHRS office.[2][9] EHRS is responsible for the final characterization and transportation of the waste to a licensed treatment, storage, and disposal facility.[9]
-
Never Use Drains or Regular Trash: Disposing of this chemical down the sewer or in the regular trash is a serious regulatory violation and poses a significant threat to the environment.[4]
Emergency Procedures for Spills
Even with careful handling, spills can occur.
-
Small Spills: For minor spills contained within a fume hood, use an absorbent material (like vermiculite or a spill pad) to soak up the substance. Place the contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol for solid chemical waste.[11][12]
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area immediately. Alert your colleagues and notify your institution's EHRS and emergency services.[11] Do not attempt to clean it up yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, researchers can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with environmental regulations, reinforcing the trust and integrity essential to scientific advancement.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP.
- Vanderbilt University.
- Bucknell University.
- Braun Research Group.
- PubChem. This compound.
- Temple University.
- Thermo Fisher Scientific. Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
- eCFR.
- LabSolu. This compound.
- Sigma-Aldrich. Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. danielshealth.com [danielshealth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Researcher's Guide to the Safe Handling of Cyclohexyl 5-bromo-2-chlorobenzamide
An In-Depth Manual on Personal Protective Equipment, Operational Protocols, and Disposal for a Novel Chemical Entity
In the landscape of drug discovery and development, novel chemical entities such as Cyclohexyl 5-bromo-2-chlorobenzamide represent both opportunity and the responsibility of ensuring laboratory safety. As a Senior Application Scientist, this guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to establish robust safety protocols, ensuring that scientific advancement and personnel safety proceed in tandem.
The core philosophy of this guide is proactive risk mitigation. This compound, with its halogenated benzamide structure, is presumed to be a solid compound that may be irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested or inhaled, based on the toxicological profiles of similar chemicals.[1][2][3] Therefore, a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is paramount.
I. Hazard Assessment and Risk Mitigation
Given the limited specific data on this compound, a conservative approach to hazard assessment is warranted. The presence of bromine and chlorine on the benzamide ring suggests that the compound should be handled with the same precautions as other halogenated organic compounds, which can be toxic and environmentally persistent.[4][5] The benzamide functional group itself is common in pharmaceuticals and other bioactive molecules, and while often well-tolerated, some can exhibit irritant or sensitizing properties.[6]
Assumed Physical and Chemical Properties:
| Property | Assumed Value/State | Rationale |
| Physical State | Solid | Based on commercial availability in gram quantities.[7] |
| Hazards | Eye, skin, and respiratory irritant. Harmful if swallowed or inhaled. | Extrapolated from data on analogous halogenated benzamides.[1][2][3] |
II. Personal Protective Equipment (PPE): A Three-Tiered Defense
The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a risk assessment that considers the potential for dust generation and accidental contact.
A. Eye and Face Protection: The First Line of Defense
Protocol:
-
Standard Operations: At a minimum, ANSI-rated safety glasses with side shields are required for all manipulations of this compound.
-
Weighing and Transfer: When weighing the solid compound or performing transfers where dust generation is likely, chemical splash goggles should be worn. For larger quantities, a face shield worn over safety glasses provides an additional layer of protection.
Causality: The primary risk to the eyes is from airborne particulates. Chemical splash goggles provide a seal around the eyes, offering superior protection against fine dusts compared to safety glasses. A face shield protects the entire face from splashes and airborne particles.
B. Skin and Body Protection: An Impermeable Barrier
Protocol:
-
Gloves: Nitrile gloves are the recommended choice for handling this compound.[8][9][10][11] Nitrile provides good resistance to a broad range of chemicals, including many chlorinated and aromatic compounds.[8][9] For prolonged handling or in situations with a higher risk of splashes, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and remove them promptly if contaminated.
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Causality: Halogenated organic compounds can be absorbed through the skin. Nitrile gloves offer a reliable barrier, and their tendency to tear visibly when punctured provides a clear indication of a breach in protection.[9] A lab coat prevents the transfer of the chemical outside the laboratory.
C. Respiratory Protection: Safeguarding Against Inhalation
Protocol:
-
Engineering Controls: All work with this compound that could generate dust, such as weighing or transfers, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Respiratory Protection: If engineering controls are not sufficient to prevent the inhalation of dust, respiratory protection is required. A NIOSH-approved N95 or P100 respirator is recommended for protection against fine particulates.[12][13][14] For higher-risk operations or in the event of a spill, a half-mask or full-face respirator with appropriate particulate cartridges should be used.
Causality: Fine chemical powders can be easily inhaled, leading to respiratory irritation and potential systemic toxicity.[15] A chemical fume hood provides the primary line of defense by capturing dust at the source. When this is insufficient, a particulate respirator filters out airborne particles before they can be inhaled.
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
B. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Clean: Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
C. Disposal Plan
Due to the presence of bromine and chlorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[4][16]
Protocol:
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[4]
-
Labeling: Ensure the waste container is properly labeled with the chemical name and a hazardous waste tag.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical or its solutions down the drain.
IV. Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is fundamental to scientific integrity and progress. By adhering to the principles of proactive risk assessment and implementing the multi-layered safety protocols outlined in this guide, researchers can confidently advance their work while ensuring a safe and healthy laboratory environment. This commitment to safety not only protects individuals but also fosters a culture of excellence and responsibility within the scientific community.
References
- uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
- New Pig. (n.d.). Chemical Respirators & Dust Masks.
- Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers.
- Arbin Safety Products. (n.d.). Respirator for powder coating.
- UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- Occupational Safety and Health Administration (OSHA). (n.d.). General Respiratory Protection Guidance for Employers and Workers.
- University of Missouri Extension. (1993, October 1). How to Protect Yourself From Respiratory Hazards.
- Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- MCR Safety. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- PubChem. (2026, January 3). 5-Bromo-N-cyclohexyl-2,4-difluorobenzamide.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- LabSolu. (n.d.). This compound.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 5-Bromo-2-fluorobenzonitrile.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 5-Bromo-2-chlorobenzoic acid.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 5-Bromo-2-chloropyrimidine.
- PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2-furamide.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- National Sun Yat-sen University. (n.d.). Precautions for Handling Organic Solvent.
- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents SOP.
- National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C13H15BrClNO | CID 977951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- [webbook.nist.gov]
- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. solusgrp.com [solusgrp.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safetyware.com [safetyware.com]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 13. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 14. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 15. Respirator for powder coating - Respiratory protection [arbinsafety.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
